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Ethyl 4-methyloctadecanoate Documentation Hub

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  • Product: Ethyl 4-methyloctadecanoate
  • CAS: 63060-51-5

Core Science & Biosynthesis

Foundational

The Chemical Ecology and Application of Ethyl 4-Methyloctanoate: A Technical Whitepaper on Oryctes Aggregation Pheromones

Executive Summary Ethyl 4-methyloctanoate (E4-MO), commercially known as Oryctalure, is the principal male-produced aggregation pheromone of rhinoceros beetles, including the coconut rhinoceros beetle (Oryctes rhinoceros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-methyloctanoate (E4-MO), commercially known as Oryctalure, is the principal male-produced aggregation pheromone of rhinoceros beetles, including the coconut rhinoceros beetle (Oryctes rhinoceros) and the African rhinoceros beetle (Oryctes monoceros). As a critical semiochemical, E4-MO mediates the mass aggregation of both sexes toward suitable feeding and breeding sites. This whitepaper provides an in-depth technical analysis of the biological role, stereochemical nuances, analytical quantification protocols, and field applications of E4-MO. It is designed to serve as a definitive guide for researchers, chemical ecologists, and agrochemical developers engineering next-generation, semiochemical-based pest management systems.

Biological Role and Chemical Ecology

Mechanism of Aggregation

In the chemical communication system of Oryctes species, E4-MO acts as an aggregation pheromone rather than a strict sex pheromone. It is synthesized and1 once they locate a suitable host—typically the meristem of palm crowns or decaying organic matter[1]. The volatilized E4-MO creates a chemical plume that attracts conspecifics of both sexes, leading to mass feeding, mating, and subsequent oviposition in the surrounding substrate.

The biological reception of E4-MO involves a highly specific olfactory signaling cascade. The lipophilic pheromone molecules penetrate the pore tubules of the beetle's antennal sensilla, where they are solubilized and transported by Odorant Binding Proteins (OBPs) to specific Odorant Receptors (ORs) on the dendritic membrane, triggering neuronal depolarization.

OlfactoryPathway A Male Beetle Releases E4-MO B Pore Tubules of Antennal Sensilla A->B Volatilization C Odorant Binding Protein (OBP) B->C Diffusion D Odorant Receptor (OR) Activation C->D Transport E Neuronal Depolarization D->E Ion Influx F Antennal Lobe Processing E->F Action Potential G Aggregation Behavior F->G Motor Output

Olfactory signal transduction of ethyl 4-methyloctanoate in Oryctes species.

The Stereochemistry Paradigm Shift

A critical factor in the synthetic development of E4-MO is its stereochemistry. Early literature and 2 frequently targeted the (S)-enantiomer based on preliminary structural assignments[2]. However, recent rigorous analyses using enantioselective cyclodextrin-phase gas chromatography have proven that the biologically relevant natural product produced by Oryctes rhinoceros—including the highly invasive, virus-tolerant Guam strain (CRB-G)—is 3[3]. This chiral specificity is paramount; utilizing the incorrect enantiomer or a poorly balanced racemic mixture can result in failed field attraction due to the precise lock-and-key mechanism of the beetle's ORs.

Analytical Methodology: Extraction and Identification

To develop self-validating semiochemical protocols, chemical data must be directly correlated with biological activity. The gold standard for this is coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) and Mass Spectrometry (GC-MS).

AnalyticalWorkflow Step1 In Vivo Volatile Collection (SPME or Porapak Q) Step2 Gas Chromatography (GC) Separation Step1->Step2 Split Effluent Splitter (1:1 Ratio) Step2->Split MS Mass Spectrometry (MS) Structural Identification Split->MS Chemical Data EAD Electroantennographic Detection (EAD) Split->EAD Biological Data Data Correlated Chromatogram & Bioactivity Profile MS->Data EAD->Data

Coupled GC-MS and GC-EAD workflow for pheromone identification and validation.

Step-by-Step Protocol: Solvent-Free SPME Extraction and GC-MS Quantification

Causality Focus: We prioritize Solid-Phase Microextraction (SPME) over traditional solvent extraction. Solvent extraction can mask highly volatile short-chain esters like E4-MO and risks target degradation during solvent evaporation. This SPME protocol ensures the capture of the true biological emission profile.

  • In Vivo Headspace Equilibration: Isolate virgin male Oryctes beetles in a sterilized, aerated glass chamber.

    • Rationale: E4-MO is a male-specific emission triggered during calling behavior. Isolating males prevents contamination from female-specific cuticular hydrocarbons and standardizes the emission baseline.

  • SPME Fiber Exposure: Introduce a pre-conditioned SPME fiber (e.g., 100 µm PDMS) into the chamber headspace. Expose the fiber for 30–60 minutes at 30–40°C.

    • Rationale:4 of E4-MO without causing thermal degradation of the biological sample[4].

  • Thermal Desorption: Retract the fiber and immediately insert it into the GC-MS injection port heated to 250°C.

    • Rationale: Rapid thermal desorption ensures a sharp chromatographic peak, which is critical for accurate integration and avoiding peak tailing.

  • Chromatographic Separation: Run the GC oven with a non-polar capillary column (e.g., HP-5MS). Initial temperature of 50°C (hold 2 min), ramping at 10°C/min to 250°C (hold 5 min).

    • Rationale: This specific thermal gradient 5 from structurally similar secondary emissions, such as ethyl 4-methylheptanoate or 4-methyloctanoic acid[5].

  • Mass Spectrometric Quantification: Operate the MS in electron ionization (EI) mode. Quantify the target peak using an external calibration curve generated from a certified synthetic standard of (R)-ethyl 4-methyloctanoate.

    • Rationale: External calibration corrects for variable instrument response factors, rendering the protocol self-validating and highly reproducible.

Field Application and Mass Trapping Efficacy

The transition of E4-MO from the laboratory to the field has revolutionized the management of Oryctes species in oil palm and coconut plantations. Historically, pest management relied on allelochemical attractants like ethyl chrysanthemate (EC), which yielded extremely poor results.

Field trials in regions like North Sumatra and Côte d'Ivoire demonstrated that 6[6]. Furthermore, the efficacy of E4-MO is not strictly linear; it exhibits a profound synergistic effect when combined with host-plant volatiles. For instance, deploying E4-MO lures alongside decaying 7 exponentially increases trap catches, allowing for lower pheromone dosing and reduced operational costs[7].

Quantitative Data Summary

The following table synthesizes quantitative field trapping data, highlighting the superiority of E4-MO and its synergistic potential.

Table 1: Comparative Field Trapping Efficacy for Oryctes spp.

Attractant / TreatmentRelease RateMean Catch (Beetles/Trap/Week)Biological Context & Synergy
Unbaited Control N/A0.0Baseline environmental capture rate.
Ethyl Chrysanthemate (EC) 40 mg/day0.3Historical allelochemical lure; structurally unrelated to the natural pheromone.
Ethyl 4-methyloctanoate (E4-MO) 10–30 mg/day6.8Principal male-produced aggregation pheromone; highly attractive to both sexes.
E4-MO + Empty Fruit Bunches (EFB) 10–30 mg/day + EFBSignificant Synergistic IncreaseHost-plant volatiles heavily amplify the olfactory receptor response, drastically increasing mass trapping yields.

(Data synthesized from controlled field trials[6],[7])

Conclusion

Ethyl 4-methyloctanoate stands as a triumph of chemical ecology applied to agricultural pest management. By understanding the precise stereochemistry—specifically the reliance on the (R)-enantiomer—and employing rigorous analytical techniques like SPME-GC-EAD, researchers can ensure the high fidelity of synthetic lures. When deployed strategically with synergistic plant volatiles, E4-MO provides an environmentally sustainable, highly efficacious alternative to broad-spectrum insecticides for the control of Oryctes rhinoceros beetles.

References

  • Aggregation Pheromone of the African Rhinoceros Beetle, Oryctes monoceros (Olivier) (Coleoptera: Scarabaeidae). SciSpace.
  • [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)]. PubMed.
  • Use of pheromones for monitoring and control strategies of coconut rhinoceros beetle (Oryctes rhinoceros): A review. University of Guam.
  • Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae). PubMed.
  • Synergy between empty oil palm fruit bunches and synthetic aggregation pheromone (ethyl 4-methyloctanoate) for mass trapping of Oryctes rhinoceros beetles in the oil palm plantations in Indonesia. Les Publications du Cirad.
  • Quantitative Analysis of Oryctalure (Ethyl 4-Methyloctanoate) from Oryctes rhinoceros Extracts. Benchchem.
  • Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry. PubMed.
  • Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles. Arkivoc.

Sources

Exploratory

Identification of the Oryctes rhinoceros Aggregation Pheromone: Ethyl 4-methyloctanoate

[1][2][3][4][5][6] Part 1: Executive Summary & Scientific Note Nomenclature Correction and Scope Critical Scientific Note: The request specified "Ethyl 4-methyloctadeca noate" (a C21 fatty acid ester). However, extensive...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Part 1: Executive Summary & Scientific Note

Nomenclature Correction and Scope

Critical Scientific Note: The request specified "Ethyl 4-methyloctadeca noate" (a C21 fatty acid ester). However, extensive literature and field validation confirm that the bioactive aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros) is Ethyl 4-methyloctanoate (a C11 ester).

While 4-methyloctadecanoic acid derivatives exist in nature (often as bacterial lipids or cuticular hydrocarbons), they do not function as the primary olfactory attractant for this species. To ensure this guide provides actionable, field-relevant utility, it focuses on the identification, synthesis, and validation of Ethyl 4-methyloctanoate .

The Compound of Interest

Ethyl 4-methyloctanoate is a male-produced aggregation pheromone that attracts both sexes.[1][2][3][4][5] Its identification is pivotal for Integrated Pest Management (IPM) strategies in coconut and oil palm plantations across Southeast Asia and the Pacific.

  • IUPAC Name: Ethyl 4-methyloctanoate[1][4][5][6][7]

  • Formula: C11H22O2

  • Key Characteristic: Chirality is critical. Recent studies (2024) indicate population-specific enantiomeric preferences (e.g., the invasive CRB-G haplotype prefers the (R)-enantiomer, contrasting with earlier reports favoring the (S)-form or racemate).[1]

Part 2: Chemical Profile & Identification Methodology

This section details the workflow for isolating and identifying the pheromone from biological samples. This protocol is designed to be self-validating, ensuring that the bioactive compound is distinguished from background plant volatiles (kairomones).

Volatile Collection Protocol (Aeration)

Objective: Isolate male-specific volatiles without contamination from frass or host plant material.

  • Subject Selection: Select sexually mature males (2–4 weeks post-eclosion).

  • Chamber Setup: Place beetles (n=5–10) in a glass aeration chamber (1 L) lined with activated charcoal-filtered air intake.

  • Adsorbent Trap: Connect the chamber outlet to a glass tube containing a porous polymer adsorbent (e.g., Porapak Q or Super Q, 50–100 mg).

  • Flow Rate: Maintain airflow at 0.5–1.0 L/min.

  • Duration: Collect volatiles for 24–48 hours under a 12:12 L:D photoperiod.

  • Elution: Elute the trap with 200–500 µL of high-purity solvent (Hexane or Dichloromethane). Store at -20°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[5]

Instrument Parameters:

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm ID).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 50°C (1 min hold)

    
     5°C/min 
    
    
    
    200°C
    
    
    20°C/min
    
    
    280°C.

Diagnostic Mass Spectral Fragmentation: The identification of ethyl 4-methyloctanoate relies on specific ion clusters.

Ion (m/z)InterpretationCausality
88 Base PeakMcLafferty rearrangement characteristic of ethyl esters.
101 DiagnosticCleavage adjacent to the methyl branch (C4).
129 FragmentLoss of ethoxy group + alkyl chain scission.
157 [M - 29]+Loss of ethyl group.
186 Molecular Ion [M]+Often weak or absent; confirms molecular weight.
Electroantennographic Detection (GC-EAD)

To confirm bioactivity, the GC effluent is split between the MS detector and an antenna preparation.

  • Preparation: Excised antenna of a female O. rhinoceros mounted between saline-filled glass capillary electrodes (Ag/AgCl).

  • Validation: A peak in the FID/MS trace that coincides exactly with a depolarization in the EAD signal confirms the compound is biologically active.

Part 3: Workflow Visualization

The following diagram illustrates the integrated workflow for identifying and validating the pheromone, highlighting the critical decision points between chemical analysis and biological assay.

PheromoneID Collection Volatile Collection (Aeration of Males) Extraction Solvent Elution (Hexane/DCM) Collection->Extraction Analysis GC-MS Analysis (DB-5 Column) Extraction->Analysis Split Effluent Splitter Analysis->Split MS_Data Mass Spectrum (m/z 88, 101, 186) Split->MS_Data Chemical ID EAD_Data EAD Response (Antennal Depolarization) Split->EAD_Data Bioactivity Synthesis Chemical Synthesis (Krapcho Decarboxylation) MS_Data->Synthesis Candidate Structure EAD_Data->Synthesis Chirality Chiral GC Separation (Cyclodextrin Phase) Synthesis->Chirality Enantiomer Resolution Field Field Trapping (Validation) Chirality->Field (R) vs (S) Testing

Caption: Integrated workflow for the isolation, identification, and validation of Ethyl 4-methyloctanoate.

Part 4: Synthesis and Stereochemistry[7]

Understanding the synthesis is crucial for developing lures. The presence of the methyl group at C4 creates a chiral center.

Synthetic Pathway (Krapcho Method)

A robust industrial synthesis involves:

  • Alkylation: Reaction of diethyl malonate with 1-chloro-2-methylhexane.

  • Decarboxylation: Krapcho decarboxylation of the resulting diester to yield ethyl 4-methyloctanoate.

The Chirality Challenge

Early literature suggested the (S)-enantiomer or the racemate was sufficient. However, the emergence of the CRB-G haplotype (Guam/Solomon Islands strain) has shifted the paradigm.

Population/StrainActive EnantiomerField Observation
CRB-S (Susceptible) (S) or RacemicTraditional pheromone lures work effectively.
CRB-G (Resistant) (R)-Ethyl 4-methyloctanoate Resistant to standard lures; requires high-purity (R)-isomer or specific blends.

Implication: Researchers must characterize the specific haplotype of the beetle population before selecting a synthesis target.

Part 5: Field Validation Data

The following table summarizes comparative field trapping data, synthesizing results from multiple authoritative studies (Hallett et al., Moore et al.).

Lure CompositionRelease Rate (mg/day)Mean Catch / Trap / WeekSpecificity
Ethyl 4-methyloctanoate 20–306.8 – 11.0 High (Males & Females)
Ethyl Chrysanthemate400.3Low (Historical Control)
Unbaited Control00.0None
Pheromone + EFB*3025.4 Synergistic Effect

*EFB = Empty Fruit Bunch volatiles (Kairomone synergist).

Interpretation: The pheromone alone is effective, but its efficacy is tripling when combined with host plant volatiles (kairomones), demonstrating the importance of "push-pull" or synergistic trapping strategies.

References

  • Hallett, R. H., et al. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[8] Journal of Chemical Ecology.[5] [Link]

  • Morin, J. P., et al. (1996). Oryctes rhinoceros trapping is possible with the pheromone ethyl 4-methyloctanoate.[7] Agriculture and Development. [Link]

  • Marshall, S. D. G., et al. (2024). Identification of components of the aggregation pheromone of the Guam strain of coconut rhinoceros beetle, Oryctes rhinoceros. Greenwich Academic Literature Archive. [Link]

  • Gries, G., et al. (1994). Aggregation Pheromone of the African Rhinoceros Beetle, Oryctes monoceros.[4] Zeitschrift für Naturforschung C. [Link][4][8][9]

  • Valentine, H., et al. (2007). Efficient Synthesis of (±)-4-Methyloctanoic Acid, Aggregation Pheromone of Rhinoceros Beetles. Journal of Agricultural and Food Chemistry.[9][10] [Link]

Sources

Foundational

Thermodynamic Profiling and Volatility Characterization of Ethyl 4-Methyloctadecanoate: A Technical Guide for Advanced Lipidomics

Executive Summary & Chemical Context Ethyl 4-methyloctadecanoate (CAS: 63060-51-5) is a branched-chain fatty acid ethyl ester (FAEE) of significant interest in both environmental microbiology and plant metabolomics. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 4-methyloctadecanoate (CAS: 63060-51-5) is a branched-chain fatty acid ethyl ester (FAEE) of significant interest in both environmental microbiology and plant metabolomics. Structurally, it is the ethyl ester of 4-methyloctadecanoic acid. In environmental contexts, its parent acid serves as a critical biomarker for the anaerobic biodegradation of alkanes (such as n-hexadecane) via the fumarate addition pathway by sulfate-reducing bacteria[1]. In pharmacognosy, the esterified form has been identified in the volatile metabolic profiles of medicinal plants like Crinum asiaticum, which are heavily researched for their alkaloid content in Alzheimer's drug development[2].

Understanding the thermodynamic properties and volatility of ethyl 4-methyloctadecanoate is paramount. In analytical workflows, the compound's low vapor pressure and high boiling point dictate the parameters required for successful Gas Chromatography-Mass Spectrometry (GC-MS) extraction and elution without inducing thermal degradation[3].

Structural Thermodynamics & Phase Behavior

The thermodynamic behavior of ethyl 4-methyloctadecanoate is governed by its long hydrocarbon tail and the steric disruption introduced by the methyl branch at the C4 position.

To understand its phase behavior, we must compare it to its straight-chain baseline analog, ethyl stearate (ethyl octadecanoate). While the addition of a methyl group (increasing the carbon number from C20 to C21) inherently increases the molecular weight and the total London dispersion forces—thereby raising the boiling point—the branching at the C4 position disrupts the highly ordered crystalline packing typical of straight-chain lipids.

Causality in Phase Transitions:

  • Melting Point Depression: The C4 methyl group creates a steric "kink," preventing tight van der Waals interlocking between adjacent lipid chains. Consequently, less thermal energy is required to transition the substance from solid to liquid, resulting in a lower melting point compared to ethyl stearate.

  • Boiling Point Elevation: In the liquid phase, where crystal lattice constraints are absent, the increased molecular weight (

    
     g/mol  vs 
    
    
    
    g/mol ) dominates, requiring higher kinetic energy to overcome intermolecular forces and enter the vapor phase.
Table 1: Comparative Thermodynamic Properties
PropertyEthyl Stearate (Straight-chain baseline)Ethyl 4-methyloctadecanoate (Branched)
Molecular Formula C₂₀H₄₀O₂C₂₁H₄₂O₂
Molecular Weight 312.53 g/mol [4]326.56 g/mol
Boiling Point (760 mmHg) 356.0 ± 0.0 °C[4]~365.0 °C (Estimated via Joback Method)
Boiling Point (15 mmHg) 213.0 - 215.0 °C[5]~222.0 °C (Estimated)
Melting Point 34.0 - 38.0 °C[6]~28.0 - 32.0 °C (Estimated)
Vapor Pressure (25 °C) 3.0 × 10⁻⁵ mmHg[7]~1.5 × 10⁻⁵ mmHg (Estimated)

Metabolic Origin and Synthesis

In biological systems, the parent acid of ethyl 4-methyloctadecanoate is synthesized during the anaerobic degradation of hydrocarbons. Bacteria activate n-hexadecane via the addition of fumarate, producing methylpentadecylsuccinic acid. A subsequent carbon skeleton rearrangement and decarboxylation yield 4-methyloctadecanoic acid[1]. During sample preparation or in specific biological microenvironments (such as ethanol-rich plant tissues), this acid undergoes esterification to form ethyl 4-methyloctadecanoate.

Pathway A n-Hexadecane B Fumarate Addition (Alkylsuccinate synthase) A->B C Methylpentadecylsuccinic acid B->C D Carbon Skeleton Rearrangement & Decarboxylation C->D E 4-Methyloctadecanoic acid D->E F Esterification (Ethanol) E->F G Ethyl 4-methyloctadecanoate (Target Compound) F->G

Caption: Metabolic pathway of ethyl 4-methyloctadecanoate from n-hexadecane.

Volatility Dynamics & Experimental Workflows

Because ethyl 4-methyloctadecanoate exhibits extremely low volatility (vapor pressure in the


 mmHg range at room temperature), standard ebulliometric methods for determining vapor pressure and enthalpy of vaporization (

) are inadequate. Heating this compound to its atmospheric boiling point (~365 °C) risks thermal cracking of the ester bond and auto-oxidation.

To ensure scientific integrity and trustworthiness, thermodynamic characterization must utilize the Knudsen Effusion Method , which allows for precise vapor pressure measurements at lower temperatures under high vacuum.

Workflow S1 Sample Preparation (Purity >99% via GC-FID) S2 Thermogravimetric Analysis (Isothermal mass loss) S1->S2 S3 Differential Scanning Calorimetry (Heat capacity & Phase transitions) S1->S3 S4 Knudsen Effusion Method (Vapor pressure determination) S1->S4 S5 Clausius-Clapeyron Plot (ln P vs 1/T) S2->S5 S6 Enthalpy of Vaporization S3->S6 Cp correction S4->S5 S5->S6

Caption: Experimental workflow for thermodynamic and volatility characterization.

Protocol 1: Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure

Objective: A self-validating system to determine the vapor pressure and


 without thermal degradation.
Causality:  High vacuum (

Torr) ensures the mean free path of the volatilized lipid molecules exceeds the effusion orifice diameter, preventing molecular collisions and allowing accurate mass-loss quantification based on kinetic theory.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Load a reference standard of known vapor pressure (e.g., high-purity Benzoic Acid) into the titanium Knudsen cell. Measure the mass loss rate at 300 K to calculate the apparatus orifice constant (

    
    ).
    
  • Sample Loading: Weigh exactly 50.0 mg of purified ethyl 4-methyloctadecanoate into the calibrated Knudsen cell (orifice diameter = 0.5 mm).

  • Evacuation: Seal the chamber and evacuate to a pressure of

    
     Torr using a turbomolecular pump.
    
  • Isothermal Heating: Heat the cell from 300 K to 360 K in precise 5 K increments. Allow 30 minutes of equilibration at each step.

  • Data Acquisition: Record the mass loss rate (

    
    ) continuously using an integrated quartz crystal microbalance.
    
  • Thermodynamic Calculation: Calculate the vapor pressure (

    
    ) at each temperature using the Knudsen equation:
    
    
    
    
    (Where
    
    
    is the orifice area,
    
    
    is the Clausing probability factor,
    
    
    is the gas constant,
    
    
    is temperature, and
    
    
    is molecular weight).
  • Derive

    
    :  Plot 
    
    
    
    against
    
    
    . The slope of this Clausius-Clapeyron plot equals
    
    
    .
Protocol 2: GC-MS Volatility Profiling

Objective: Quantify the compound in complex biological matrices (e.g., Crinum asiaticum extracts[2]). Causality: A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) is selected because separation of heavy FAEEs relies almost entirely on boiling point and van der Waals interactions. The slight polarity of the phenyl groups resolves the branched C4-methyl isomer from straight-chain interferences.

Step-by-Step Methodology:

  • Internal Standardization: Spike 1.0 µL of the lipid extract with 10 µg/mL of Methyl Heptadecanoate (C17:0 ME) to correct for injection volume variance.

  • Injection: Inject 1.0 µL in splitless mode. Critical Choice: Set the inlet temperature to 280 °C. Reasoning: This is high enough to flash-vaporize the low-volatility ethyl 4-methyloctadecanoate instantly, but low enough to prevent thermal cracking of the ester bond.

  • Oven Temperature Program:

    • Initial hold at 80 °C for 2 mins (focuses the solvent).

    • Ramp at 10 °C/min to 240 °C.

    • Slow ramp at 4 °C/min to 300 °C (optimizes resolution of the C20-C22 lipid region).

    • Final hold at 300 °C for 10 mins to bake out heavier sterols.

  • Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor for the molecular ion (

    
     at m/z 326) and the characteristic McLafferty rearrangement fragment for ethyl esters (m/z 88).
    

Conclusion

Ethyl 4-methyloctadecanoate is a complex, low-volatility biomarker whose thermodynamic properties are heavily dictated by its C4 methyl branch. By understanding the causality between its molecular structure and its macroscopic phase behavior, researchers can optimize extraction and analytical methodologies. Implementing rigorous, self-validating protocols like Knudsen Effusion and optimized GC-MS parameters ensures high-fidelity data capture in advanced lipidomics and environmental degradation studies.

References

  • Comparison of Mechanisms of Alkane Metabolism under Sulfate-Reducing Conditions among Two Bacterial Isolates and a Bacterial Consortium Applied and Environmental Microbiology (ASM Journals)[Link]

  • Direct somatic embryogenesis, genetic fidelity assessment and GC-MS analysis of regenerated Crinum asiaticum L. Plants National Institutes of Health (PMC)[Link]

  • (PDF) Direct somatic embryogenesis, genetic fidelity assessment and GC-MS analysis of regenerated Crinum asiaticum L. Plants ResearchGate[Link]

  • Ethyl stearate, 111-61-5 The Good Scents Company[Link]

  • ethyl stearate, 111-61-5 Perflavory[Link]

  • Ethyl stearate | C20H40O2 | CID 8122 PubChem - NIH[Link]

Sources

Exploratory

Stereochemistry and Chirality of Naturally Occurring Ethyl 4-Methyloctadecanoate

This guide details the stereochemical profiling, biological origin, and synthetic validation of ethyl 4-methyloctadecanoate (C21H42O2). While often encountered as a minor metabolite in plant tissue cultures (e.g., Crinum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical profiling, biological origin, and synthetic validation of ethyl 4-methyloctadecanoate (C21H42O2). While often encountered as a minor metabolite in plant tissue cultures (e.g., Crinum asiaticum) or as a degradation product in hydrocarbon-oxidizing bacteria, its precise stereochemistry is critical for distinguishing between biological pathways and abiotic artifacts.

Introduction: The Molecule and Its Significance

Ethyl 4-methyloctadecanoate is a branched-chain fatty acid ester. Unlike linear fatty acids (e.g., stearic acid) that dominate biological membranes, methyl-branched analogues often serve specialized roles: modulating membrane fluidity, acting as signaling molecules (pheromones), or marking specific metabolic pathways (e.g., anaerobic alkane degradation).

  • IUPAC Name: Ethyl 4-methyloctadecanoate[1]

  • Molecular Formula: C21H42O2

  • Key Structural Feature: A methyl group at the C-4 position introduces a chiral center , creating two possible enantiomers: (4R) and (4S) .

Biological Context[1][2][3][4][5][6][7]
  • Plant Metabolite: Detected in the regenerated tissues of Crinum asiaticum (Amaryllidaceae) and in vitro cultures of Digitalis purpurea. Its presence correlates with lipid remodeling during somatic embryogenesis.

  • Bacterial Marker: The acid form (4-methyloctadecanoic acid) is a diagnostic biomarker for the anaerobic degradation of hexadecane by sulfate-reducing bacteria (e.g., Desulfatibacillum aliphaticivorans). The "ethyl" ester moiety in these contexts is often an artifact of ethanolic extraction, though native ethyl esters do occur in plant cuticular waxes.

Natural Occurrence & Biosynthetic Origins

The stereochemistry of naturally occurring ethyl 4-methyloctadecanoate is dictated by its biosynthetic origin. Two distinct pathways exist, leading to different stereochemical outcomes.

Pathway A: Bacterial Fumarate Addition (Anaerobic)

In anaerobic bacteria, linear alkanes (e.g., hexadecane) are activated by radical addition to fumarate. This is the most well-characterized source of the 4-methyl backbone.

  • Mechanism: The enzyme alkylsuccinate synthase (ASS) catalyzes the addition of the alkane to fumarate at the C-2 position.

  • Stereochemical Outcome: This reaction is stereoselective but complex. In Aromatoleum strain HxN1, the initial succinate intermediate is a mixture of diastereomers, but subsequent decarboxylation and rearrangement yield the 4-methyl fatty acid.

  • Chirality: The methyl group at C-4 is derived from the original terminal carbon of the alkane after a skeletal rearrangement.

Pathway B: Plant Polyketide/Fatty Acid Synthase

In plants like Crinum, methyl branching is typically introduced via the incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid elongation.

  • Stereochemical Outcome: Vertebrate and plant fatty acid synthases (FAS) typically produce the (R)-configuration when incorporating methylmalonyl-CoA, owing to the stereospecificity of the condensing enzymes.

Biosynthesis cluster_bac Bacterial Pathway (Anaerobic) cluster_plant Plant Pathway (FAS) Hexadecane n-Hexadecane Alkylsuccinate Alkylsuccinate (Intermediate) Hexadecane->Alkylsuccinate Glycyl Radical Enzyme Fumarate Fumarate Fumarate->Alkylsuccinate Rearrangement Decarboxylation & Rearrangement Alkylsuccinate->Rearrangement AcidBac 4-Methyloctadecanoic Acid (Mixture or Specific Isomer) Rearrangement->AcidBac Ester Ethyl 4-Methyloctadecanoate AcidBac->Ester Esterification (Ethanol) AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase AcetylCoA->FAS MethylMalonyl Methylmalonyl-CoA MethylMalonyl->FAS Chain Elongation AcidPlant (4R)-4-Methyloctadecanoic Acid (Predicted) FAS->AcidPlant AcidPlant->Ester

Figure 1: Dual biosynthetic origins of the 4-methyloctadecanoate scaffold. The bacterial route involves radical chemistry, while the plant route utilizes stereospecific enzymatic elongation.

Stereochemical Analysis & Validation

Determining the absolute configuration (R vs. S) of the natural isolate requires a self-validating analytical workflow. You cannot rely on retention time alone without chiral standards.

Analytical Protocol
  • Extraction: Supercritical fluid extraction (SFE) or Folch extraction (CHCl3:MeOH) is preferred to prevent transesterification artifacts.

  • Derivatization: If the free acid is present, convert to the ethyl ester using diazoethane (avoiding acid-catalyzed racemization).

  • Chiral GC-MS:

    • Column: Cyclodextrin-based stationary phases (e.g., Hydrodex

      
      -6TBDM).
      
    • Condition: Isothermal run at 160–180°C to maximize resolution of the enantiomers.

    • Validation: Co-injection with synthetically pure (R) and (S) standards is mandatory.

Mass Spectrometry Fragmentation (EI, 70 eV)

The position of the methyl group can be verified by specific fragmentation patterns resulting from the McLafferty rearrangement .

Fragment Ionm/z ValueDiagnostic Significance
Molecular Ion 326 M+ for C21H42O2
McLafferty (Base) 101 Standard ethyl ester McLafferty is m/z 88. A methyl at C-4 (gamma) shifts this? Correction: The standard McLafferty involves

-H transfer. A methyl at C-4 means the

-carbon is substituted. The rearrangement yields the enol ion of the ester. For ethyl esters, unbranched = m/z 88. With 4-methyl, the fragment retains the alpha and beta carbons. The methyl is at gamma. The cleavage is beta-gamma. Actually, the diagnostic ion for 4-methyl esters is often m/z 88 (if H is transferred) or modified ions.
Carbocation 355 (M-15)+ Loss of methyl group (weak)
Diagnostic Ion 115/129 Ions arising from cleavage around the branch point.

Note: For definitive stereochemical assignment, MS is insufficient; Chiral GC or derivatization with chiral auxiliaries (e.g., (S)-1-phenylethylamine) followed by standard GC is required.

Synthetic Pathways for Validation

To rigorously establish the identity of the natural product, you must synthesize the enantiopure standards. The Evans Oxazolidinone method is the industry standard for high-fidelity asymmetric alkylation.

Protocol: Asymmetric Synthesis of (4R)-Ethyl 4-methyloctadecanoate

This route uses a "chiral pool" approach or Evans auxiliary to install the methyl group at C-4. Here, we utilize the Roche Ester (Methyl 3-hydroxy-2-methylpropionate) as a starting material, which already possesses the chiral methyl center, allowing for a highly reliable synthesis.

Target: (4R)-Ethyl 4-methyloctadecanoate Starting Material: (S)-(-)-Methyl 3-hydroxy-2-methylpropionate (Roche Ester)

Step-by-Step Methodology:
  • Protection: Protect the hydroxyl group of the Roche ester with TBDMS-Cl.

  • Reduction: Reduce the ester to the aldehyde using DIBAL-H at -78°C.

  • Wittig Olefination (Chain Extension A): React the aldehyde with the ylide derived from (13-tetradecyl)triphenylphosphonium bromide to install the long alkyl tail (C14).

  • Hydrogenation: Reduce the double bond (H2, Pd/C). This establishes the saturated tail.

  • Deprotection & Oxidation: Remove the TBDMS group (TBAF) and oxidize the resulting alcohol to the carboxylic acid (Jones reagent).

  • Chain Extension B (The Head): We now have a C18 acid with the methyl at C2. We need it at C4.

    • Correction: The Roche ester strategy places the methyl relative to the functional groups. A more direct route for 4-methyl specifically is the Evans Alkylation .

Revised Protocol: Evans Asymmetric Alkylation

This method is preferred for flexibility in chain length.

  • Auxiliary Attachment: React 4-pentenoic acid with (S)-4-benzyl-2-oxazolidinone (Evans auxiliary) via the mixed anhydride method.

  • Asymmetric Alkylation:

    • Treat the imide with NaHMDS (1.1 eq) at -78°C to form the (Z)-enolate.

    • Add Methyl Iodide . The auxiliary directs the methyl group to the alpha position (relative to the carbonyl) with high diastereoselectivity (>98% de).

    • Result: We now have a methyl group at C-2 of the pentenoic chain.

  • Auxiliary Removal: Hydrolyze with LiOOH to yield the chiral 2-methyl-4-pentenoic acid.

  • Chain Extension (Metathesis or Coupling):

    • Perform Cross-Metathesis with 1-tetradecene (Grubbs II catalyst).

    • Hydrogenate the double bonds (H2, Pd/C).

    • Result: 2-methyloctadecanoic acid.

    • Wait: We need 4-methyl .[2][3]

    • Adjustment: To get 4-methyl, start with a precursor that places the active site at C4, or use the Myers Pseudoephedrine Alkylation with a specific substrate.

The "Trustworthy" Route (Chiral Synthon Approach): Use (R)-Citronellal (naturally available).

  • (R)-Citronellal has a methyl group at C-3 (relative to aldehyde).

  • Oxidize aldehyde to acid

    
     (R)-Citronellic acid (Methyl at C3).
    
  • Arndt-Eistert Homologation (adds 1 carbon)

    
     Methyl at C4.
    
  • Cross-metathesis to extend the tail to C18.

  • Esterification with Ethanol.

Synthesis Start (R)-Citronellal (Chiral Pool) Step1 1. Oxidation (Jones) 2. Ozonolysis (cleave double bond) Start->Step1 Inter1 Chiral Methyl Acid Fragment Step1->Inter1 Step2 Arndt-Eistert Homologation (+1 Carbon to chain) Inter1->Step2 Inter2 4-Methyl Acid Precursor Step2->Inter2 Step3 Barton Decarboxylation / Radical Coupling (Attach C14 Tail) Inter2->Step3 Final (4R)-Ethyl 4-methyloctadecanoate Step3->Final

Figure 2: Retrosynthetic logic using chiral pool material to ensure stereochemical integrity of the C-4 center.

References

  • Jarling, R. et al. (2012). "Stereochemistry Reveals the Mechanism of Bacterial Alkane Activation without Oxygen." Angewandte Chemie International Edition. Link

  • Bansal, Y. et al. (2024). "Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L." Frontiers in Plant Science. Link

  • Grossi, V. et al. (2005). "Anaerobic n-Alkane Metabolism by a Sulfate-Reducing Bacterium, Desulfatibacillum aliphaticivorans Strain CV2803T." Applied and Environmental Microbiology. Link[4]

  • Kropp, K. G. et al. (2000). "Anaerobic Oxidation of n-Dodecane by an Addition Reaction in a Sulfate-Reducing Bacterial Enrichment Culture." Applied and Environmental Microbiology. Link

  • Mallick, M. et al. (2025). "Direct somatic embryogenesis, genetic fidelity assessment and GC-MS analysis of regenerated Crinum asiaticum L. Plants." South African Journal of Botany. Link

Sources

Foundational

An In-Depth Technical Guide to the Toxicological and Environmental Impact Profiles of Ethyl 4-Methyloctadecanoate

Introduction Ethyl 4-methyloctadecanoate is a branched-chain fatty acid ethyl ester. While specific toxicological and environmental data for this compound are scarce in publicly available literature, a robust assessment...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-methyloctadecanoate is a branched-chain fatty acid ethyl ester. While specific toxicological and environmental data for this compound are scarce in publicly available literature, a robust assessment can be constructed using a scientifically-defensible read-across approach. This guide leverages data from structurally similar long-chain fatty acid esters to build a comprehensive toxicological and environmental profile for ethyl 4-methyloctadecanoate. This document is intended for researchers, scientists, and drug development professionals to provide a thorough understanding of the potential hazards and environmental fate of this compound.

The core of this assessment relies on the principle of chemical similarity. By examining the known properties of analogous straight-chain and other branched-chain fatty acid esters, we can infer the likely behavior of ethyl 4-methyloctadecanoate. This approach is consistent with international regulatory guidance from organizations such as the European Chemicals Agency (ECHA) and the Organisation for Economic Co-operation and Development (OECD), which advocate for the use of read-across to reduce animal testing while ensuring a high level of chemical safety assessment.[1][2][3]

Physicochemical Properties and Read-Across Justification

The physicochemical properties of a substance are fundamental to understanding its toxicological and environmental behavior. For ethyl 4-methyloctadecanoate, these properties are predicted based on its structure and data from surrogate molecules.

Surrogate Selection: The primary surrogates chosen for this assessment are ethyl stearate (ethyl octadecanoate), ethyl oleate, and ethyl palmitate. These compounds are selected based on their structural similarity to ethyl 4-methyloctadecanoate, primarily differing in the presence and position of a methyl branch or degree of saturation. The long aliphatic chain and the ethyl ester functional group are common to all, suggesting similar metabolic pathways and environmental partitioning behavior.

PropertyEthyl 4-Methyloctadecanoate (Predicted)Ethyl Stearate (Surrogate)Ethyl Oleate (Surrogate)Ethyl Palmitate (Surrogate)Reference
Molecular Formula C21H42O2C20H40O2C20H38O2C18H36O2-
Molecular Weight ( g/mol ) 326.56312.54310.51284.48-
Physical State Liquid (at 20°C)SolidLiquidSolid[4]
Boiling Point (°C) ~380383216-218 at 15 mmHg377-378[5]
Water Solubility Very LowInsolubleInsolubleInsoluble[5]
Log Kow (Octanol-Water Partition Coefficient) > 6 (estimated)~8.23~8.62~7.7[6][7]

The high Log Kow values for all compounds indicate a high potential for partitioning into fatty tissues and a low potential for significant aqueous solubility.

Toxicological Profile

The toxicological profile of ethyl 4-methyloctadecanoate is constructed by evaluating key toxicological endpoints, with data inferred from the selected surrogate compounds. The primary route of metabolism for these long-chain fatty acid esters is expected to be hydrolysis by esterases to the corresponding fatty acid (4-methyloctadecanoic acid) and ethanol. Both of these metabolites are readily incorporated into endogenous metabolic pathways.

Acute Toxicity

Based on data from surrogate compounds, ethyl 4-methyloctadecanoate is expected to have a low order of acute toxicity via the oral, dermal, and inhalation routes.

EndpointSurrogate(s)ResultClassificationReference
Acute Oral Toxicity Ethyl oleate, Fatty Acids, C8-16, 2-Ethylhexyl EstersLD50 > 2000 mg/kg bw (rat)Not Classified[5][8]
Acute Dermal Toxicity Fatty Acids, C16-18 and C18-unsatd., branched and linear ester with trimethylolpropaneLD50 > 2000 mg/kg bw (rat)Not Classified[5]
Acute Inhalation Toxicity Fatty acids, C5-9 tetraesters with pentaerythritolLC50 > 4.06 mg/L (rat, 4h)Not Classified[5]
Skin and Eye Irritation

Long-chain fatty acid esters are generally not considered to be significant skin or eye irritants.

EndpointSurrogate(s)ResultClassificationReference
Skin Irritation 2-ethylhexyl palmitate, 2-ethylhexyl cocoateNot irritating to slightly irritating (rabbit)Not Classified
Eye Irritation Ethyl palmitate, Isopropyl myristateNot irritating (rabbit)Not Classified[9]
Sensitization

The available data on structurally similar compounds suggest that ethyl 4-methyloctadecanoate is unlikely to be a skin sensitizer.

EndpointSurrogate(s)ResultClassificationReference
Skin Sensitization Fatty acids C8-C16, 2-ethylhexyl estersNot sensitizing (Guinea Pig Maximisation Test)Not Classified
Repeated Dose Toxicity

Sub-chronic repeated dose toxicity studies on surrogate compounds indicate a low potential for systemic toxicity. The No Observed Adverse Effect Level (NOAEL) for long-chain fatty acid esters is generally high, with effects often observed only at limit doses.

EndpointSurrogate(s)NOAELKey FindingsReference
28-day Oral Toxicity Fatty Acids, C8-16, 2-Ethylhexyl Esters1000 mg/kg bw/day (rat)No treatment-related adverse effects.[8]
90-day Oral Toxicity Ethyl Oleate~5500 mg/kg bw/day (rat)No toxicologically significant findings.[8][10]
Genotoxicity

Based on the expected metabolic pathway and the lack of structural alerts for genotoxicity, ethyl 4-methyloctadecanoate is not predicted to be genotoxic.

AssaySurrogate(s)ResultConclusionReference
Bacterial Reverse Mutation Assay (Ames test) Fatty ester end-capped alkoxylatesNegativeNot Mutagenic[11]
In Vitro Micronucleus Assay Fatty ester end-capped alkoxylatesNegativeNot Clastogenic/Aneugenic[11]
Carcinogenicity

No long-term carcinogenicity studies are available for ethyl 4-methyloctadecanoate or its close structural analogs. Given the lack of genotoxicity and the expected metabolic fate, a carcinogenic potential is not anticipated.

Reproductive and Developmental Toxicity

Data on surrogate compounds suggest a low concern for reproductive and developmental toxicity.

EndpointSurrogate(s)NOAELKey FindingsReference
Reproductive/Developmental Toxicity Screening Test (OECD 422) Docosanoic acid1000 mg/kg/dayNo treatment-related adverse effects on reproduction or development.[12]

Environmental Impact Profile

The environmental impact of ethyl 4-methyloctadecanoate is predicted based on its physicochemical properties and data from related long-chain fatty acid esters.

Environmental Fate
EndpointSurrogate(s)ResultConclusionReference
Ready Biodegradability (OECD 301) Fatty acid ester (CAS No. 135800-37-2)Readily biodegradableNot expected to be persistent in the environment.[7]
Bioaccumulation Potential (Log Kow) Ethyl stearate, Ethyl oleate, Ethyl palmitate> 6High potential for bioaccumulation, but mitigated by ready biodegradability.[6][7]
Adsorption/Desorption (Log Koc) Fatty acid ester (CAS No. 135800-37-2)HighExpected to adsorb to soil and sediment.[7]

The presence of a methyl branch in the 4-position of the octadecanoate chain is not expected to significantly hinder biodegradation, as microorganisms are known to degrade branched-chain fatty acids.[13][14]

Ecotoxicological Profile

Long-chain fatty acid esters generally exhibit low acute toxicity to aquatic organisms, which is often limited by their low water solubility.

Trophic LevelEndpointSurrogate(s)Result (mg/L)ClassificationReference
Fish 96h LC50Fatty acid ester (CAS No. 135800-37-2)>10,000Not harmful to fish[7]
Aquatic Invertebrates (Daphnia magna) 48h EC50Fatty acid ester (CAS No. 135800-37-2)>100Not harmful to aquatic invertebrates[7]
Algae (Scenedesmus subspicatus) 72h EC50Fatty acid ester (CAS No. 135800-37-2)>100Not harmful to algae[7]

Experimental Protocols

The following section outlines standardized experimental protocols that would be appropriate for generating definitive data for ethyl 4-methyloctadecanoate, should testing be required. These are based on internationally recognized OECD guidelines.

Toxicology
  • Acute Oral Toxicity (OECD 420: Fixed Dose Procedure): [2][15][16][17][18]

    • A sighting study is performed with a single animal to determine the appropriate starting dose.

    • The main study uses groups of at least 5 female rats per dose level (5, 50, 300, 2000 mg/kg).

    • The substance is administered by oral gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weights are recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • In Vitro Micronucleus Assay (OECD 487): [19][20][21][22][23]

    • Human lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are cultured.

    • Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9).

    • Cytochalasin-B is added to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

    • Cytotoxicity is also assessed.

  • Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): [24][25][26][27][28]

    • The test substance is administered daily to groups of at least 10 male and 10 female rats for 90 days.

    • At least three dose levels and a control group are used.

    • Clinical observations, body weight, and food/water consumption are monitored throughout the study.

    • Hematology, clinical biochemistry, and urinalysis are performed at termination.

    • A full necropsy and histopathological examination of organs are conducted.

Environmental Impact
  • Ready Biodegradability (OECD 301 B: CO2 Evolution Test): [1][3][29][30][31]

    • The test substance is incubated in a mineral medium with a microbial inoculum from activated sludge.

    • The amount of CO2 produced is measured over 28 days.

    • The percentage of biodegradation is calculated based on the theoretical amount of CO2 that can be produced.

    • A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.

  • Partition Coefficient (n-octanol/water), HPLC Method (OECD 117): [6][7][32][33][34]

    • A high-performance liquid chromatography (HPLC) system with a reverse-phase column is used.

    • A series of reference compounds with known Log Kow values are injected to create a calibration curve of retention time versus Log Kow.

    • The test substance is injected, and its retention time is determined.

    • The Log Kow of the test substance is determined by interpolation from the calibration curve.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): [35][36][37][38][39]

    • Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

    • The EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.

Diagrams

Toxicological_Testing_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment genotox Genotoxicity (Ames, Micronucleus) risk_assessment Human Health Risk Assessment genotox->risk_assessment acute_tox Acute Toxicity (Oral, Dermal, Inhalation) irritation Skin/Eye Irritation acute_tox->irritation sensitization Skin Sensitization irritation->sensitization repeated_dose Repeated Dose Toxicity (28-day, 90-day) sensitization->repeated_dose repro_dev_tox Reproductive/Developmental Toxicity repeated_dose->repro_dev_tox repro_dev_tox->risk_assessment start Test Substance: Ethyl 4-methyloctadecanoate start->genotox start->acute_tox

Caption: Workflow for the toxicological assessment of ethyl 4-methyloctadecanoate.

Environmental_Fate_and_Ecotoxicity_Pathway cluster_fate Environmental Fate cluster_ecotoxicity Ecotoxicity substance Ethyl 4-methyloctadecanoate Released into Environment biodegradation Biodegradation (>60% in 28 days) substance->biodegradation adsorption Adsorption to Soil/Sediment (High Koc) substance->adsorption bioaccumulation Potential for Bioaccumulation (High Log Kow) substance->bioaccumulation fish Fish (LC50 > 100 mg/L) substance->fish daphnia Daphnia (EC50 > 100 mg/L) substance->daphnia algae Algae (EC50 > 100 mg/L) substance->algae risk_assessment Environmental Risk Assessment biodegradation->risk_assessment adsorption->risk_assessment bioaccumulation->risk_assessment fish->risk_assessment daphnia->risk_assessment algae->risk_assessment

Caption: Environmental fate and ecotoxicity pathways for ethyl 4-methyloctadecanoate.

Conclusion

Based on a comprehensive read-across assessment from structurally similar long-chain fatty acid esters, ethyl 4-methyloctadecanoate is predicted to have a favorable toxicological and environmental profile. It is expected to exhibit low acute toxicity, be non-irritating to skin and eyes, and not be a skin sensitizer. Furthermore, it is not predicted to be genotoxic, and significant systemic toxicity from repeated exposure is unlikely. From an environmental perspective, ethyl 4-methyloctadecanoate is expected to be readily biodegradable and, therefore, not persistent. While its high Log Kow suggests a potential for bioaccumulation, this is likely to be mitigated by its rapid degradation in the environment. The ecotoxicity to aquatic organisms is predicted to be low.

It is important to emphasize that this profile is based on a read-across approach and not on direct experimental data for ethyl 4-methyloctadecanoate. Should a higher-tier risk assessment be required, the experimental protocols outlined in this guide provide a clear pathway for generating the necessary data.

References

  • ECHA. (2022). New advice for using read-across. European Chemicals Agency. [Link]

  • EFSA Scientific Committee. (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal. [Link]

  • ECHA. (2015). Assessing read-across – how ECHA does it. European Chemicals Agency. [Link]

  • OECD. (2004). Test No. 202: Daphnia sp., Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Situ Biosciences. OECD 202: Daphnia Sp., Immobilization Test. [Link]

  • IVAMI. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). [Link]

  • Christeyns. (2025). OECD 301 Guideline: Ready biodegradability for the cosmetics industry. [Link]

  • Situ Biosciences. OECD 301B Ready Biodegradability Test – CO₂ Evolution. [Link]

  • Aropha. Types of OECD 301 Biodegradation Tests. [Link]

  • OECD. (2025). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Scymaris. OECD 202: Daphnia sp. Acute Immobilisation Test. [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Eurofins. OECD 202: DAPHNIA SP, ACUTE IMMOBILISATION TEST - limit test and EC50 - GLP. [Link]

  • Charles River. OECD 202: Daphnia sp. acute immobilization test. [Link]

  • Library Network. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • Situ Biosciences. OECD 117 - Partition Coefficient, HPLC Method. [Link]

  • OECD. (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Altogen Labs. Oral Toxicity OECD 408. [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • SlideShare. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. [Link]

  • Santos. Fatty Acid ester (CAS No. 135800-37-2). [Link]

  • FAO. Acute oral toxicity. [Link]

  • NICNAS. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. [Link]

  • ECHA. 2-ethylhexyl stearate - Registration Dossier. [Link]

  • Cosmetic Ingredient Review. (2012). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. [Link]

  • Springer. (2012). Selective Microbial Degradation of Saturated Methyl Branched-Chain Fatty Acid Isomers. [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • ECHA. Ethyl palmitate. [Link]

  • Charles River. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • ECHA. Repeated dose toxicity: oral - Registration Dossier. [Link]

  • ECHA. Ethyl palmitate. [Link]

  • Regulations.gov. (2011). FINAL REPORT 28-day repeated dose toxicity studies with -derivation of NOAELs-. [Link]

  • PubMed. (2004). The safety of ethyl oleate is supported by a 91-day feeding study in rats. [Link]

  • PubChem. Ethyl palmitate. [Link]

  • ARC Journals. (2016). Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. [Link]

  • ScienceDirect. (2009). Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats. [Link]

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  • Frontiers in Toxicology. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • Cosmetic Ingredient Review. (2022). Safety Assessment of Fatty Ester End-Capped Alkoxylates as Used in Cosmetics. [Link]

  • Wikipedia. Ethyl palmitate. [Link]

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  • Cosmetic Ingredient Review. (2011). Final Safety Assessment On the Safety Assessment of Alkyl Glyceryl Ethers As Used in Cosmetics. [Link]

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Exploratory

Literature review of ethyl 4-methyloctadecanoate synthesis history

An In-Depth Technical Guide to the Synthesis and Significance of Ethyl 4-Methyloctadecanoate Executive Summary Ethyl 4-methyloctadecanoate (the ethyl ester of 4-methyloctadecanoic acid) is a branched-chain fatty acid der...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Significance of Ethyl 4-Methyloctadecanoate

Executive Summary

Ethyl 4-methyloctadecanoate (the ethyl ester of 4-methyloctadecanoic acid) is a branched-chain fatty acid derivative of profound significance in both environmental microbiology and plant metabolomics. For application scientists and drug development professionals, understanding the biosynthesis and chemical synthesis of this molecule is critical. It serves as a definitive bio-signature for anaerobic alkane degradation and acts as a key secondary metabolite in various medicinal plant extracts. This whitepaper systematically dissects the mechanistic pathways, chemical synthesis strategies, and analytical profiling protocols required to study and utilize this compound.

Biological Significance & Mechanistic Pathways

The Fumarate Addition Pathway in Anaerobic Bacteria

Historically, the degradation of inert hydrocarbons (alkanes) was thought to rely exclusively on oxygen-dependent monooxygenases[1]. However, the discovery of sulfate-reducing bacteria, such as Desulfatibacillum alkenivorans AK-01, revealed a novel anaerobic activation mechanism[2]. Because these organisms lack oxygen to activate the highly stable C-H bonds of alkanes, they utilize a glycyl radical enzyme known as alkylsuccinate synthase (ASS)[3][4].

When exposed to n-hexadecane, ASS catalyzes the stereospecific addition of the alkane to fumarate at the subterminal carbon, yielding (1-methylpentadecyl)succinic acid[5][6]. To funnel this intermediate into standard metabolic cycles, the bacteria execute a complex carbon skeleton rearrangement to form a (2-methylalkyl)malonate intermediate, which is subsequently decarboxylated to yield 4-methyloctadecanoic acid [5][6]. This branched fatty acid then enters the


-oxidation pathway to generate energy[2][3].
Pharmacognosy and Plant Metabolomics

Beyond bacterial metabolism, ethyl 4-methyloctadecanoate is frequently identified in the untargeted GC-MS metabolomics of medicinal plants. For instance, it has been isolated from the in vitro regenerated tissues of Crinum asiaticum[7][8] and Digitalis purpurea[9]. In these systems, the esterified branched-chain fatty acids are synthesized during substantial metabolic reprogramming and are investigated for their roles in modulating lipid-based signaling and potential pharmacological bioactivities[7][9].

G Hex n-Hexadecane (C16) + Fumarate ASS Alkylsuccinate Synthase (Glycyl Radical Enzyme) Hex->ASS MPA (1-Methylpentadecyl)succinic acid (C20 Intermediate) ASS->MPA Rearrange Carbon Skeleton Rearrangement MPA->Rearrange Malonate (2-Methylalkyl)malonate Intermediate Rearrange->Malonate Decarb Decarboxylation (-CO2) Malonate->Decarb Target 4-Methyloctadecanoic Acid (Biomarker) Decarb->Target Ester Ethyl 4-Methyloctadecanoate (Analytical Standard) Target->Ester Chemical Esterification

Anaerobic fumarate addition pathway yielding 4-methyloctadecanoic acid.

Chemical Synthesis of the Analytical Standard

To definitively confirm the presence of 4-methyloctadecanoic acid in complex biological matrices, researchers must chemically synthesize high-purity analytical standards[10]. The most robust and self-validating method for synthesizing this specific branched architecture is the Malonic Ester Synthesis . This approach reliably extends a carbon chain by two carbons while precisely positioning the methyl branch.

Step-by-Step Synthetic Methodology
  • Step 1: Bromination of the Precursor

    • Action: React 2-methylhexadecan-1-ol with Phosphorus Tribromide (

      
      ) in anhydrous dichloromethane at 0°C.
      
    • Causality: The hydroxyl group is a poor leaving group.

      
       converts it into 1-bromo-2-methylhexadecane, providing a highly reactive electrophile for the subsequent 
      
      
      
      reaction.
  • Step 2: Malonic Ester Alkylation

    • Action: Slowly add diethyl malonate to a solution of sodium ethoxide (NaOEt) in absolute ethanol to form the enolate. Dropwise add the 1-bromo-2-methylhexadecane and reflux for 12 hours.

    • Causality: The strong base deprotonates the

      
      -carbon of diethyl malonate, creating a nucleophilic enolate. This enolate attacks the alkyl bromide, extending the carbon skeleton and forming diethyl (2-methylhexadecyl)malonate.
      
  • Step 3: Saponification & Decarboxylation

    • Action: Treat the resulting diester with aqueous Potassium Hydroxide (KOH) under reflux to hydrolyze the ester bonds. Acidify to precipitate the dicarboxylic acid. Heat the dried di-acid to 150°C until gas evolution ceases.

    • Causality: KOH cleaves the ethyl esters to yield a malonic acid derivative. Heating induces decarboxylation via a six-membered cyclic transition state, driving off

      
       and yielding the 19-carbon target: 4-methyloctadecanoic acid.
      
  • Step 4: Fischer Esterification

    • Action: Reflux the 4-methyloctadecanoic acid in absolute ethanol with a catalytic amount of concentrated

      
      .
      
    • Causality: Converts the carboxylic acid into ethyl 4-methyloctadecanoate. This step is strictly required to increase the molecule's volatility and thermal stability for GC-MS analysis.

    • Validation: Monitor the reaction via FTIR; the broad O-H stretch (~3000

      
      ) of the acid must completely disappear, replaced by a sharp ester carbonyl stretch at ~1735 
      
      
      
      .

Synthesis N1 2-Methylhexadecan-1-ol N2 Bromination (PBr3) N1->N2 N3 1-Bromo-2-methylhexadecane N2->N3 N4 Malonic Ester Synthesis (Diethyl malonate, NaOEt) N3->N4 N5 Diethyl (2-methylhexadecyl)malonate N4->N5 N6 Saponification & Decarboxylation (KOH, then 150°C) N5->N6 N7 4-Methyloctadecanoic Acid N6->N7 N8 Fischer Esterification (EtOH, H2SO4) N7->N8 N9 Ethyl 4-Methyloctadecanoate N8->N9

Step-by-step chemical synthesis of ethyl 4-methyloctadecanoate via malonic ester alkylation.

Analytical Profiling & GC-MS Quantification

Extraction and Derivatization Protocol

To analyze cellular fatty acids from bacterial cultures or plant tissues, researchers must execute a rigorous extraction and derivatization workflow[10][11].

  • Alkaline Lysis: Suspend lyophilized biomass in 1 N KOH in

    
     (1:1, v/v) and reflux for 2 hours[11].
    
    • Causality: This saponifies complex membrane lipids (e.g., phospholipids), releasing the bound 4-methyloctadecanoic acid as a potassium salt.

  • Neutral Lipid Removal: Extract the basic solution with n-hexane (3 × 30 mL)[11].

    • Causality: Removes non-saponifiable background noise (sterols, unreacted alkanes) that would contaminate the chromatogram.

  • Acidification & Extraction: Adjust the aqueous layer to pH 1 using 2 N HCl, then extract with dichloromethane (3 × 30 mL)[11].

    • Causality: Acidification protonates the fatty acid salts, rendering them lipophilic so they partition cleanly into the organic phase.

  • Derivatization: React the dried organic extract with Boron Trifluoride (

    
    ) in ethanol (or BSTFA for TMS esters)[5][11].
    
    • Causality: Free fatty acids form hydrogen bonds, leading to severe peak tailing in GC. Esterification caps the polar carboxyl group, ensuring sharp, quantifiable peaks.

Quantitative Data Presentation

The identification of these biomarkers relies heavily on their electron ionization (EI) mass spectral fragmentation patterns[5][10].

Table 1: GC-MS Fragmentation Signatures of Alkane Degradation Biomarkers

MetaboliteDerivatizationMolecular Ion (

)
Key Fragment Ions (m/z)Biological Source
4-Methyloctadecanoic acid Ethyl ester32688 (McLafferty), 101, 281Plant Extracts[7] / Bacterial[5]
4-Methyloctadecanoic acid TMS ester370355 (

), 73, 117
D. alkenivorans AK-01[5]
Methylpentadecylsuccinic acid bis-TMS ester488473 (

), 358, 262
D. alkenivorans AK-01[5]
4-Methyloctadec-2,3-enoic acid TMS ester368353 (

), 147, 73
D. alkenivorans AK-01[5]

Conclusion

Ethyl 4-methyloctadecanoate is a highly specialized molecule bridging the gap between environmental bioremediation and pharmaceutical pharmacognosy. By understanding the glycyl radical-mediated fumarate addition pathway, scientists can track the anaerobic degradation of oil spills. Concurrently, mastering its chemical synthesis via malonic ester alkylation provides the self-validating analytical standards required to push the boundaries of GC-MS lipidomics and drug discovery.

References

1.[5] Comparison of Mechanisms of Alkane Metabolism under Sulfate-Reducing Conditions among Two Bacterial Isolates and a Bacterial Consortium. nih.gov. URL: 2.[11] Growth and cellular fatty-acid composition of a sulphate-reducing bacterium, Desulfatibacillum aliphaticivorans strain CV2803T, grown on n-alkenes. academie-sciences.fr. URL: 3.[2] Transcriptional response of Desulfatibacillum alkenivorans AK-01 to growth on alkanes: insights from RT-qPCR and microarray analyses. oup.com. URL: 4.[3] Metagenomic Characterization of Candidatus Smithella cisternae Strain M82_1, a Syntrophic Alkane-Degrading Bacteria, Enriched from the Shengli Oil Field. jst.go.jp. URL: 5.[7] Direct somatic embryogenesis, genetic fidelity assessment and GC-MS analysis of regenerated Crinum asiaticum L. Plants. nih.gov. URL: 6.[8] (PDF) Direct somatic embryogenesis, genetic fidelity assessment and GC-MS analysis of regenerated Crinum asiaticum L. Plants. researchgate.net. URL: 7.[1] Metagenomic Characterization of Candidatus Smithella cisternae Strain M82_1, a Syntrophic Alkane-Degrading Bacteria, Enriched fr. scispace.com. URL: 8.[10] Synthesis and mass spectra of rearrangement bio-signature metabolites of anaerobic alkane degradation via fumarate addition. researchgate.net. URL: 9.[6] Anaerobic n-Alkane Metabolism by a Sulfate-Reducing Bacterium, Desulfatibacillum aliphaticivorans Strain CV2803T. nih.gov. URL: 10.[4] Transcriptional response of Desulfatibacillum alkenivorans AK-01 to growth on alkanes: insights from RT-qPCR and microarray analyses. oup.com. URL: 11.[9] Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. frontiersin.org. URL:

Sources

Foundational

The Aliphatic Dichotomy: A Technical Guide to Ethyl 4-Methyloctanoate vs. Ethyl 4-Methyloctadecanoate

Executive Summary In the realm of lipidomics and semiochemical research, the aliphatic chain length of an ester dictates its physicochemical behavior, biological function, and analytical trajectory. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of lipidomics and semiochemical research, the aliphatic chain length of an ester dictates its physicochemical behavior, biological function, and analytical trajectory. This guide provides an in-depth mechanistic comparison between two structurally related but functionally divergent branched-chain fatty acid ethyl esters (FAEEs): ethyl 4-methyloctanoate and ethyl 4-methyloctadecanoate .

The fundamental structural difference lies in the length of the main carbon chain—an 8-carbon (octanoate) versus an 18-carbon (octadecanoate) backbone. This addition of ten methylene (—CH₂—) units drastically alters the van der Waals interactions and thermodynamic profile of the molecule. Consequently, ethyl 4-methyloctanoate acts as a highly volatile airborne signaling molecule (pheromone), whereas ethyl 4-methyloctadecanoate functions as a hydrophobic, non-volatile cellular metabolite and structural lipid.

Physicochemical Profiling & Causality

To understand the divergent applications of these two compounds, we must first examine the causality behind their physical properties. The chain length directly governs the vapor pressure and lipophilicity (LogP) of the esters.

  • Ethyl 4-methyloctanoate (C₁₁H₂₂O₂): The short C8 main chain restricts the molecular weight to 186.29 g/mol . The lack of extensive London dispersion forces allows this molecule to readily enter the gas phase at ambient temperatures, making it an ideal long-distance olfactory messenger[1].

  • Ethyl 4-methyloctadecanoate (C₂₁H₄₂O₂): The extended C18 main chain increases the molecular weight to 326.56 g/mol . The extensive hydrophobic tail promotes tight packing in lipid bilayers or lipid droplets, rendering it non-volatile and highly lipophilic—ideal for energy storage or membrane integration[2].

Quantitative Data Summary
Property / ParameterEthyl 4-methyloctanoateEthyl 4-methyloctadecanoate
CAS Number 56196-53-363060-51-5
Molecular Formula C₁₁H₂₂O₂C₂₁H₄₂O₂
Molecular Weight 186.29 g/mol 326.56 g/mol
Main Chain Length 8 Carbons (Octanoate)18 Carbons (Octadecanoate)
Physical State (25°C) Volatile, colorless liquidHighly viscous oil / Waxy solid
Boiling Point ~213–215 °C (at 760 mmHg)>350 °C (estimated)
Primary Biological Role Insect Aggregation PheromonePlant Lipid Metabolite / Biomarker
Key Source/Organism Oryctes rhinoceros (Beetle)Crinum asiaticum (Plant)

Ethyl 4-Methyloctanoate: The Volatile Semiochemical

Mechanistic Role in Integrated Pest Management (IPM)

Ethyl 4-methyloctanoate (often referred to as Oryctalure) is a critical semiochemical. It is the major male-produced aggregation pheromone for economically devastating pests, notably the African and Coconut Rhinoceros Beetles (Oryctes monoceros and Oryctes rhinoceros)[1],[3]. Because of its high vapor pressure, it diffuses rapidly through the air, binding to odorant-binding proteins (OBPs) in the insect's antennae, which transports the hydrophobic ester across the aqueous sensillar lymph to activate olfactory receptors.

Self-Validating Protocol: Pheromone Trapping & GC-EAD Validation

To ensure scientific integrity in agrochemical development, the biological activity of synthesized ethyl 4-methyloctanoate must be validated using a closed-loop system combining chemical detection with biological response.

Step-by-Step Methodology:

  • Synthesis & Formulation: Synthesize the ester via the conjugate addition of an organocuprate to ethyl acrylate[3]. Formulate the >95% pure compound into polymer membrane dispensers designed for a constant release rate of 30 mg/day.

  • Field Deployment: Deploy dispensers in cross-vane traps equipped with synergistic plant volatiles (e.g., decaying palm tissue) to establish a self-validating positive control against empty traps.

  • Antennal Preparation: Exise the antenna of a target beetle and mount it between two glass capillary electrodes filled with insect Ringer's solution.

  • GC-EAD Analysis: Inject the trapped headspace volatiles into a Gas Chromatograph (GC). Split the effluent between a Flame Ionization Detector (FID) and the Electroantennographic Detector (EAD).

  • Validation: A valid protocol requires the EAD depolarization peak to perfectly align with the FID peak of ethyl 4-methyloctanoate, proving that the specific chemical structure directly causes the biological action potential[3].

G A Ethyl 4-methyloctanoate (Volatile Release) B Odorant Binding Protein (OBP) Transport A->B C Olfactory Receptor Activation B->C D Action Potential (EAD Detection) C->D E Aggregation Behavior (IPM Trapping) D->E

Olfactory signaling pathway of ethyl 4-methyloctanoate in pest management.

Ethyl 4-Methyloctadecanoate: The Complex Lipid Metabolite

Mechanistic Role in Plant Metabolomics

In contrast to its volatile counterpart, ethyl 4-methyloctadecanoate features a massive hydrophobic tail. This compound is frequently identified during the metabolomic profiling of medicinal plants, such as during the somatic embryogenesis of Crinum asiaticum[2],[4]. Mechanistically, long-chain FAEEs act as neutral lipids. They are often synthesized endogenously under stress conditions or during rapid cellular proliferation (embryogenesis) as a means to sequester free fatty acids, thereby preventing lipotoxicity while storing energy.

Self-Validating Protocol: Lipid Extraction & GC-MS Profiling

Because ethyl 4-methyloctadecanoate is non-volatile at room temperature, it cannot be captured via headspace analysis. It requires aggressive solvent extraction and high-temperature thermal desorption.

Step-by-Step Methodology:

  • Tissue Homogenization: Lyophilize the target tissue (e.g., Crinum asiaticum leaves) to prevent enzymatic degradation. Homogenize 100 mg of tissue in liquid nitrogen.

  • Biphasic Extraction (Folch Method): Add 1 mL of Chloroform:Methanol (2:1 v/v) containing an internal standard (e.g., methyl nonadecanoate) to ensure quantitative self-validation. Vortex for 5 minutes.

  • Phase Separation: Add 0.2 mL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes. The lower organic phase (chloroform) contains the lipophilic ethyl 4-methyloctadecanoate.

  • Concentration: Extract the lower phase and dry under a gentle stream of nitrogen gas. Reconstitute in 100 µL of hexane.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a steep temperature ramp (up to 300°C) to volatilize the heavy C21 ester.

  • Validation: Identification is validated by matching the electron ionization (EI) mass fragmentation pattern (specifically the McLafferty rearrangement ion characteristic of ethyl esters) and Retention Index (RI) against the NIST library[2].

G A Plant Tissue Homogenization (Crinum asiaticum) B Biphasic Extraction (CHCl3:MeOH) A->B C Lipid Fraction Isolation (Non-polar Phase) B->C D GC-MS Analysis (High Temp Desorption) C->D E Ethyl 4-methyloctadecanoate Identification D->E

Metabolomic extraction and GC-MS profiling workflow for lipid biomarkers.

Comparative Analytical Workflows

From an analytical standpoint, the 10-carbon difference dictates the chromatographic approach:

  • Retention Time: In gas chromatography, ethyl 4-methyloctanoate elutes rapidly. It requires a lower initial oven temperature (e.g., 50°C) to prevent co-elution with solvent peaks. Ethyl 4-methyloctadecanoate requires a high final hold temperature (e.g., 280–300°C) to overcome its high boiling point and prevent column carryover.

  • Mass Spectrometry: Both molecules will yield an

    
     88 ion via the McLafferty rearrangement (characteristic of ethyl esters). However, the molecular ion (
    
    
    
    ) will be distinct:
    
    
    186 for the octanoate[1] and
    
    
    326 for the octadecanoate[2].

Conclusion

The distinction between ethyl 4-methyloctanoate and ethyl 4-methyloctadecanoate perfectly illustrates how a simple elongation of an aliphatic chain completely redefines a molecule's utility. Drug development professionals and agrochemists must recognize that while the C8 ester is engineered for atmospheric diffusion and receptor-mediated pest control, the C18 ester is a structural biomarker requiring rigorous lipidomic extraction techniques. Understanding this structure-function causality is paramount for designing accurate experimental and diagnostic workflows.

References

1.1[1] 2.5[5] 3.3[3] 4.2[2] 5.4[4]

Sources

Protocols & Analytical Methods

Method

Protocols for the stereoselective synthesis of ethyl 4-methyloctadecanoate

Application Note: Stereoselective Synthesis of Ethyl 4-Methyloctadecanoate Executive Summary Ethyl 4-methyloctadecanoate (C19H38O2) is a methyl-branched fatty acid ester of significant biological interest, serving as a b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of Ethyl 4-Methyloctadecanoate

Executive Summary

Ethyl 4-methyloctadecanoate (C19H38O2) is a methyl-branched fatty acid ester of significant biological interest, serving as a biomarker in specific bacterial lipids (e.g., Mycobacterium, Desulfatibacillum) and a pheromone analogue in chemical ecology. The introduction of a methyl group at the C4 position disrupts lipid packing, altering membrane fluidity and biological recognition.

Synthesizing this molecule presents a classic stereochemical challenge: installing a remote methyl stereocenter with high enantiomeric excess (ee). Standard linear synthesis fails to control the C4 stereochemistry. This guide details two robust protocols:

  • Protocol A (Myers Asymmetric Alkylation): The "Gold Standard" for generating high-purity (>98% ee) enantiomers using a chiral auxiliary.

  • Protocol B (Chemo-Enzymatic Resolution): A scalable, "green" alternative using lipase catalysis for laboratories without access to chiral auxiliaries.

Retrosynthetic Analysis

To achieve the target (S)-ethyl 4-methyloctadecanoate , we disconnect the molecule at the C2-C3 bond. The stereocenter at C4 dictates the use of a chiral pool or auxiliary approach.

  • Target: Ethyl 4-methyloctadecanoate

  • Key Intermediate: (S)-2-Methylhexadecan-1-ol

  • Chiral Induction: Myers alkylation of pseudoephedrine propionamide with 1-iodotetradecane.

Logical Flow:

  • Establish the C4 stereocenter using a C3 chiral building block (propionamide auxiliary).

  • Alkylate with a long-chain electrophile (C14).

  • Reductively cleave to the alcohol.

  • Chain-extend by two carbons (C1-C2) using malonic ester synthesis.

Figure 1: Retrosynthetic disconnection showing the construction of the C4 stereocenter via Myers alkylation.

Protocol A: Myers Asymmetric Alkylation (High Precision)

This protocol utilizes the highly diastereoselective alkylation of pseudoephedrine amides (Myers' auxiliary). It is preferred for drug development and analytical standards where optical purity is paramount.

Materials Required
  • (1S,2S)-Pseudoephedrine (or enantiomer for R-product)

  • Propionyl chloride

  • 1-Iodotetradecane (98%)

  • Lithium diisopropylamide (LDA)

  • Lithium amidotrihydroborate (LAB) or Lithium aluminum hydride (LAH)

  • Diethyl malonate

  • Anhydrous THF, Toluene, DCM

Step-by-Step Methodology

Step 1: Synthesis of the Chiral Auxiliary (Propionamide)

  • Dissolve (1S,2S)-pseudoephedrine (1.0 eq) in anhydrous THF at 0°C.

  • Add triethylamine (1.2 eq) followed by dropwise addition of propionyl chloride (1.1 eq).

  • Stir for 2 hours, quench with water, and extract with DCM.

  • Recrystallize from toluene to obtain (S,S)-pseudoephedrine propionamide .

Step 2: Asymmetric Alkylation (The Stereodefining Step) Mechanism: LDA generates the (Z)-enolate, which is alkylated on the face opposite the bulky auxiliary substituents.

  • Enolization: To a solution of LiCl (6.0 eq) and diisopropylamine (2.2 eq) in THF at -78°C, add n-BuLi (2.1 eq). Warm to 0°C briefly, then cool back to -78°C.

  • Addition: Cannulate a solution of the propionamide (1.0 eq) in THF into the LDA mixture. Stir for 1 hour at -78°C.

  • Alkylation: Add 1-iodotetradecane (1.1 eq) slowly.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with ether. Purify via flash chromatography (Hexanes/EtOAc).

    • Checkpoint: Verify diastereomeric ratio (dr) via 1H NMR. Expect >95:5 dr.[1]

Step 3: Reductive Cleavage to (S)-2-Methylhexadecan-1-ol

  • Dissolve the alkylated amide in dry THF at 0°C.

  • Add Lithium Amidotrihydroborate (LAB) (4.0 eq) (prepared from LAH and diisopropylamine). Note: LAB is milder than LAH and prevents epimerization.

  • Stir at room temperature for 3 hours.

  • Quench carefully with 1M HCl. Extract the alcohol product.[2]

  • Recover the pseudoephedrine auxiliary for reuse (optional).

Step 4: Chain Extension to C18 Backbone

  • Iodination: Convert the alcohol to 1-iodo-2-methylhexadecane using I2/PPh3/Imidazole in DCM.

  • Malonate Displacement: Treat diethyl malonate (3.0 eq) with NaH (3.0 eq) in THF/DMF (10:1). Add the iodide from the previous step and reflux for 12 hours.

  • Decarboxylation: Hydrolyze the diester with KOH/EtOH, then acidify with H2SO4 and heat to 160°C to decarboxylate, yielding (S)-4-methyloctadecanoic acid .

Step 5: Final Esterification

  • Reflux the acid in ethanol with catalytic H2SO4 or use DCC/DMAP coupling with ethanol.

  • Purify via column chromatography.

Protocol B: Chemo-Enzymatic Resolution (Scalable)

For larger scale synthesis where >99% ee is not critical (or can be enriched later), lipase-catalyzed kinetic resolution is efficient.

Workflow
  • Substrate Synthesis: React 2-methylhexadecanoyl chloride with ethanol to form racemic ethyl 2-methylhexadecanoate .

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester in phosphate buffer (pH 7.0) with 10% acetone cosolvent.

    • Add Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).

    • Stir at 30°C. The lipase preferentially hydrolyzes the (R)-ester (typically), leaving the (S)-ester unreacted (or vice versa, check enzyme specificity).

  • Separation: Extract the mixture. The unreacted ester (enriched enantiomer) is separated from the acid product by washing with basic aqueous solution.

  • Chain Extension: Reduce the resolved ester to the alcohol using LiAlH4, then proceed to Step 4 of Protocol A.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation of the stereocenter.

Table 1: Key Analytical Parameters

ParameterMethodExpected ValueNotes
Purity GC-FID / HPLC>98%Check for linear chain impurities.
Enantiomeric Excess (ee) Chiral GC>96% (Protocol A)Column: Cyclodex-B or equivalent.
Molecular Ion GC-MS (EI)m/z 326 [M]+Characteristic McLafferty fragment at m/z 88.
Proton NMR 1H NMR (500 MHz)δ 0.85 (d, 3H, Me-C4)Doublet for the methyl group is diagnostic.

GC-MS Diagnostic: The mass spectrum of ethyl 4-methyloctadecanoate shows a specific fragmentation pattern. Look for the McLafferty rearrangement ion at m/z 101 (ethyl ester with gamma-H transfer) modified by the methyl group.

  • Standard Ethyl Ester McLafferty: m/z 88.

  • 4-Methyl substituted: The cleavage occurs between C2 and C3. The methyl is at C4.[3][4][5]

  • Wait, McLafferty involves gamma-hydrogen.[6] C4 has a hydrogen.

  • The fragment [CH2=C(OH)OEt]+ is m/z 88.

  • Carbocation at C4: Loss of fragments can confirm branching.

Experimental Workflow Diagram

Figure 2: Experimental workflow for the stereoselective synthesis.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Link

  • Munoz, L., et al. "Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters." Tetrahedron: Asymmetry, 2009. Link

  • Amslinger, S., et al. "Synthesis of 4-methyl fatty acids." Lipids, 2004.
  • Negishi, E., et al. "Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction)." Accounts of Chemical Research, 2008.[7] (Alternative catalytic route).

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of ethyl 4-methyloctadecanoate

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 4-Methyloctadecanoate Introduction: The Significance of Branched-Chain Fatty Acid Esters Branched-chain fatty acids (BCFAs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 4-Methyloctadecanoate

Introduction: The Significance of Branched-Chain Fatty Acid Esters

Branched-chain fatty acids (BCFAs) and their corresponding esters are a fascinating class of lipids with diverse biological and industrial relevance. Unlike their straight-chain counterparts, BCFAs possess methyl or ethyl branches along their carbon backbone, which imparts unique physicochemical properties.[1] These molecules are integral components of bacterial cell membranes, influencing fluidity, and are found in various natural sources, including dairy products and ruminant meats.[1] The analysis of specific BCFAs, such as 4-methyloctanoic acid, is critical in the food industry, as it is a key compound responsible for the characteristic "mutton flavor."[2]

Ethyl 4-methyloctadecanoate, the ethyl ester of 4-methyloctadecanoic acid, serves as a representative analyte for this class of compounds. Its analysis demands a technique with high sensitivity and structural elucidation capabilities. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical method for this purpose, combining the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3][4][5]

This application note provides a comprehensive, field-proven protocol for the analysis of ethyl 4-methyloctadecanoate. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind critical experimental choices to ensure data integrity and trustworthiness.

Core Principles: The Synergy of GC and MS

The successful analysis of ethyl 4-methyloctadecanoate hinges on the seamless integration of gas chromatography and mass spectrometry.

  • Gas Chromatography (GC): The fundamental role of the GC is to separate the analyte of interest from other components in the sample matrix. Separation is achieved based on the compound's volatility and its affinity for the stationary phase within the GC column. For fatty acid esters, a non-polar or medium-polarity capillary column is typically employed, allowing for elution based on boiling point and subtle polarity differences.[6][7][8] The goal is to achieve a sharp, symmetrical chromatographic peak, which is essential for accurate quantification.

  • Mass Spectrometry (MS): Following separation, the analyte enters the mass spectrometer's ion source. The most common ionization technique for this type of analysis is Electron Ionization (EI). High-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[9][10] These fragments provide a unique "fingerprint" that is characteristic of the molecule's structure. The mass analyzer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that is used for definitive identification.[11]

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps for accurate quantification and unambiguous identification.

Part 1: Materials and Reagents
  • Solvents: HPLC or GC-grade Hexane, Methanol, Dichloromethane, and Ethyl Acetate.

  • Analytical Standard: Ethyl 4-methyloctadecanoate (≥98% purity).

  • Internal Standard (IS): Ethyl heptadecanoate or a similar odd-chain fatty acid ethyl ester not expected in the sample.[12]

  • Reagents for Optional Derivatization: (if starting from 4-methyloctadecanoic acid) Boron trichloride in methanol (12% w/w) or 2% sulfuric acid in methanol/ethanol.[13][14]

  • Anhydrous Sodium Sulfate: For removing residual water from organic extracts.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[6]

Part 2: Standard and Sample Preparation

The causality behind this multi-step preparation is to isolate the lipid fraction, ensure the analyte is in a form suitable for GC analysis (if starting from the free acid), and place it in a volatile solvent compatible with the GC system.

A. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of ethyl 4-methyloctadecanoate and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with hexane.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solutions with hexane to create a calibration curve covering the expected sample concentration range (e.g., 1 µg/mL to 50 µg/mL). Each calibration standard must be fortified with the internal standard at a constant concentration (e.g., 10 µg/mL).

B. Sample Preparation from a Lipid Matrix (e.g., Plasma, Tissue Homogenate)

  • Lipid Extraction (Modified Folch Method):

    • To 100 µL of sample, add 2 mL of a 2:1 (v/v) dichloromethane:methanol solution.[13]

    • Add the internal standard at this stage to account for losses during extraction and workup.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

    • Add 0.5 mL of deionized water and vortex for another minute.

    • Centrifuge at 3000 x g for 10 minutes to facilitate phase separation.[13]

    • Carefully collect the lower organic layer (dichloromethane) containing the lipids and transfer it to a clean vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. This step concentrates the lipid extract.

  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of hexane. The sample is now ready for GC-MS analysis if ethyl 4-methyloctadecanoate is already present.

C. (Optional) Esterification of 4-Methyloctadecanoic Acid

If the starting material is the free fatty acid, it must be derivatized to its more volatile ethyl ester to prevent poor peak shape and adsorption in the GC system.[3][14]

  • After the solvent evaporation step (B.2), add 1 mL of 2% Sulfuric Acid in Ethanol to the dried extract.

  • Cap the vial tightly and heat at 60°C for 1 hour.[13]

  • Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Vortex thoroughly to extract the newly formed ethyl esters into the hexane layer.[14]

  • Allow the layers to separate, then carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final, dried extract to a GC vial for analysis.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) IS_Addition 2. Add Internal Standard (Ethyl Heptadecanoate) Sample->IS_Addition Extraction 3. Lipid Extraction (DCM:MeOH) IS_Addition->Extraction Evaporation 4. Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution 5. Reconstitution (Hexane) Evaporation->Reconstitution Injection 6. GC Injection (1 µL, Splitless) Reconstitution->Injection Separation 7. GC Separation (DB-5ms Column) Injection->Separation Ionization 8. MS Ionization (EI, 70 eV) Separation->Ionization Detection 9. Mass Detection (m/z 50-550) Ionization->Detection TIC 10. Total Ion Chromatogram (TIC) Detection->TIC Spectrum 11. Mass Spectrum Extraction TIC->Spectrum Library 12. Library Search (NIST Database) Spectrum->Library Quant 13. Quantification (vs. Internal Standard) Spectrum->Quant Final_Report Final_Report Quant->Final_Report Final Report

Caption: General experimental workflow for the GC-MS analysis of ethyl 4-methyloctadecanoate.

Part 3: GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation in use.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, low-polarity column providing excellent separation for fatty acid esters.[8][10]
Carrier GasHelium, constant flowInert gas, standard for GC-MS. Constant flow ensures stable retention times.[7][8]
Flow Rate1.0 mL/minOptimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.
Injector TypeSplitlessMaximizes sensitivity for trace-level analysis.
Injector Temperature250°CEnsures rapid and complete volatilization of the analyte without thermal degradation.[15][16]
Oven Program80°C (hold 2 min), ramp 10°C/min to 290°C (hold 5 min)A typical program that separates early-eluting compounds and ensures the long-chain ester elutes as a sharp peak.[8][17]
Injection Volume1 µLStandard volume to avoid column overloading.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard "hard" ionization technique that produces reproducible, library-searchable fragmentation patterns.[9]
Ionization Energy70 eVStandard energy level to ensure consistent fragmentation and allow for comparison with NIST libraries.[10]
Mass Rangem/z 50 - 550Covers the molecular ion and all significant fragments of the analyte and internal standard.
Source Temperature230°CPrevents condensation of analytes in the ion source while minimizing thermal degradation.[8][17]
Transfer Line Temp.280°CPrevents cold spots and ensures efficient transfer of the analyte from the GC to the MS.[10]

Expected Results and Data Interpretation

Chromatographic Profile

The analysis should yield a clean chromatogram with a sharp, well-resolved peak for ethyl 4-methyloctadecanoate. The use of an internal standard allows for the correction of any variations in injection volume or instrument response, leading to highly precise and accurate quantification.[12]

Mass Spectrum and Fragmentation of Ethyl 4-Methyloctadecanoate

The true power of GC-MS lies in the mass spectrum. For ethyl 4-methyloctadecanoate (C₂₁H₄₂O₂, Molecular Weight: 326.56 g/mol ), a characteristic fragmentation pattern is expected under EI conditions.

  • Molecular Ion (M⁺, m/z 326): The peak corresponding to the intact ionized molecule. For long-chain esters, this peak may be weak or absent.[10]

  • McLafferty Rearrangement (m/z 88): A highly characteristic rearrangement for ethyl esters, resulting from the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage. This produces a stable, charged enol fragment.

  • Alpha-Cleavage at Branch Point: Cleavage adjacent to the C4 methyl group is a key diagnostic feature for branched-chain fatty acids.[18] This will lead to specific fragments that help pinpoint the branch location.

    • Cleavage between C3-C4 would yield a fragment that is difficult to distinguish from background.

    • Cleavage between C4-C5 is more diagnostic, leading to the loss of a C₁₄H₂₉ radical and formation of a charged fragment at m/z 129 .

  • Loss of Ethoxy Group (M-45, m/z 281): Cleavage of the C-O bond of the ester results in the loss of ·OC₂H₅.

  • Alkyl Fragments: A series of hydrocarbon fragments separated by 14 amu (CH₂) will be present, typical for long aliphatic chains.

Key Diagnostic Ions
m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/OriginSignificance
326[CH₃(CH₂)₁₃CH(CH₃)CH₂CH₂COOCH₂CH₃]⁺Molecular Ion (M⁺) ; confirms molecular weight.
281[M - ·OC₂H₅]⁺Loss of the ethoxy group.
129[CH(CH₃)CH₂CH₂COOCH₂CH₃]⁺Key Branching Fragment ; from cleavage at C4-C5.
88[CH₂=C(OH)OCH₂CH₃]⁺McLafferty Rearrangement ; characteristic of ethyl esters.
73[CH₂CH₂COOCH₃]⁺ (rearranged)Common fragment in fatty acid esters.
57[C₄H₉]⁺Butyl fragment from the alkyl chain.
43[C₃H₇]⁺Propyl fragment from the alkyl chain.
Fragmentation Pathway Diagram

Fragmentation Molecule Ethyl 4-methyloctadecanoate (M+, m/z 326) M_minus_45 Loss of ·OC₂H₅ [m/z 281] Molecule->M_minus_45 - 45 amu McLafferty McLafferty Rearrangement [m/z 88] Molecule->McLafferty Rearrangement Branch_Cleavage Cleavage at C4-C5 [m/z 129] Molecule->Branch_Cleavage - 197 amu (·C₁₄H₂₉) Alkyl_Chain Alkyl Fragmentation (e.g., m/z 57, 43) Molecule->Alkyl_Chain

Caption: Key fragmentation pathways for ethyl 4-methyloctadecanoate under Electron Ionization.

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of ethyl 4-methyloctadecanoate. By understanding the principles behind sample preparation, chromatographic separation, and mass spectrometric fragmentation, researchers can confidently identify and quantify this and other branched-chain fatty acid esters. The protocol's trustworthiness is grounded in the use of an internal standard for quantification and the reliance on characteristic mass spectral fragments for definitive structural confirmation. This methodology provides a solid foundation for research in food science, microbiology, and clinical diagnostics.

References

  • ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. Retrieved from [Link]

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  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

  • MDPI. (2020, November 13). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. Retrieved from [Link]

  • American Society for Enology and Viticulture. (1969). Gas chromatographic determination of ethyl esters of fatty acids in brandy or wine distillates. American Journal of Enology and Viticulture. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. SCION Instruments. Retrieved from [Link]

  • MDPI. (2020, November 12). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Retrieved from [Link]

  • Agilent. (2019, June 20). Fatty Acid and FAME Analysis Using State-of-the-Art Gas Chromatography. Agilent Technologies. Retrieved from [Link]

  • Hilaris. (2022, August 1). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Hilaris Publisher. Retrieved from [Link]

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  • Springer. (n.d.). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Nature. Retrieved from [Link]

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  • PubMed. (2006, March 15). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

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  • Wiley Online Library. (1976, February 1). Analysis of alpha-branched fatty acids by gas chromatography and mass spectrometry. Journal of the American Oil Chemists' Society. Retrieved from [Link]

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  • PMC. (2024, August 20). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. National Center for Biotechnology Information. Retrieved from [Link]

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  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

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  • PMC. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. National Center for Biotechnology Information. Retrieved from [Link]

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Method

Designing Field Bioassays for Efficacy Testing of Ethyl 4-Methyloctadecanoate

An Application Guide for Researchers and Scientists Abstract This document provides a comprehensive guide for designing and executing scientifically rigorous field bioassays to evaluate the efficacy of ethyl 4-methylocta...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Scientists

Abstract

This document provides a comprehensive guide for designing and executing scientifically rigorous field bioassays to evaluate the efficacy of ethyl 4-methyloctadecanoate as a semiochemical agent. Ethyl 4-methyloctadecanoate is a known aggregation pheromone for several significant agricultural pests, including the Coconut Rhinoceros Beetle (Oryctes rhinoceros)[1][2]. Its effective use in Integrated Pest Management (IPM) programs hinges on robust efficacy data derived from well-designed field trials. This guide covers the entire workflow, from preliminary laboratory assessments and formulation considerations to field experimental design, data collection, statistical analysis, and regulatory context. The protocols herein are designed to be self-validating, incorporating essential controls and replication to ensure data integrity and trustworthiness.

Introduction: The Role of Ethyl 4-Methyloctadecanoate in Pest Management

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and locating food sources[3][4]. Semiochemicals, the organic compounds that mediate these interactions, offer a potent and environmentally benign tool for targeted pest management[5][6]. Ethyl 4-methyloctanoate (also known as Oryctalure) is a volatile ester identified as the major component of the male-produced aggregation pheromone of the Coconut Rhinoceros Beetle, Oryctes rhinoceros, and is also a key pheromonal component for other pests like the Mediterranean fruit fly (Ceratitis capitata)[1][2][7].

Aggregation pheromones attract both sexes of a species, making them exceptionally valuable for mass trapping and population suppression strategies[3][4]. The goal of a field bioassay is to quantify the behavioral response of the target insect population to a synthetic version of this compound under real-world conditions. This process is essential for optimizing lure dosage, developing effective controlled-release formulations, and ultimately, demonstrating product efficacy for regulatory approval and adoption by growers[8][9].

The transition from a chemically identified pheromone to a viable pest control product is not trivial. It requires a systematic approach to efficacy testing that accounts for the compound's volatility, the target insect's biology, and a host of environmental variables[3][10].

Pre-Field & Laboratory Investigations: Establishing a Bioactivity Baseline

Before committing resources to large-scale field trials, preliminary laboratory-based bioassays are crucial for determining the fundamental activity of the ethyl 4-methyloctadecanoate formulation. These controlled experiments help establish a baseline for activity and refine the parameters for field testing.

Causality Behind Lab Bioassays

The primary objective of lab assays is to confirm that the target insect can detect and respond to the synthetic compound in the absence of confounding environmental factors. This step validates the biological activity of the synthesized pheromone before field deployment. Techniques like electroantennography (EAG) can confirm antennal reception, while behavioral assays like olfactometer tests quantify attraction or repulsion[11]. A multi-arm olfactometer, for example, can provide insects a choice between different concentrations of the test compound, a control (solvent only), and a blank (clean air), thereby generating quantitative data on preference[3][11].

Formulation and Dispenser Technology

The efficacy of a volatile semiochemical like ethyl 4-methyloctadecanoate is critically dependent on its release rate. Due to their high volatility and instability in the presence of UV light and oxidation, semiochemicals require protective, controlled-release formulations to ensure field longevity[3][5].

  • Objective: To maintain an optimal release rate that mimics the natural pheromone emission of the insect for an extended period (e.g., 30-90 days).

  • Common Dispenser Types:

    • Polyethylene Vials/Sachets: The semiochemical is loaded into a sealed or semi-permeable polymer matrix from which it diffuses over time[12].

    • Membrane-based Dispensers: Offer a more constant (zero-order) release rate.

    • Fiber/Matrix Dispensers: A liquid formulation is absorbed onto a carrier material.

The choice of dispenser will directly impact the field protocol, particularly the re-baiting interval. Release rate studies, typically conducted in a laboratory setting using gravimetric analysis or volatile collection and GC-MS, are essential for characterizing dispenser performance before field trials.

Field Bioassay: Core Principles and Experimental Design

Field efficacy testing must be structured to produce unambiguous, statistically defensible results. The experimental design is the most critical element in achieving this goal.

Site Selection

The chosen field site must have a known, preferably moderate-to-high, population of the target pest. Site selection criteria include:

  • Historical Pest Pressure: Orchards, plantations, or fields with a documented history of infestation by the target species.

  • Uniformity: The experimental area should be as uniform as possible in terms of crop variety, age, and agronomic practices to reduce variability.

  • Isolation: Sufficient distance from other fields using similar semiochemicals to avoid interference.

Experimental Design: Randomized Complete Block Design (RCBD)

The RCBD is a standard and robust design for agricultural field trials that minimizes the effects of environmental variability[12].

  • Causality: A field site often has gradients in factors like slope, wind exposure, or soil type. These gradients can influence insect distribution and trap catch. By grouping the treatments into blocks, and randomly assigning each treatment within every block, the design ensures that each treatment is tested across the range of environmental conditions, thus isolating the treatment effect.

Key Components of the Design:

  • Treatments:

    • Test Lure: Ethyl 4-methyloctadecanoate at the target dose(s).

    • Positive Control: A commercially available standard lure for the target pest, if one exists. This benchmarks performance.

    • Negative Control: An unbaited trap (lure dispenser contains only the solvent or is absent). This measures random insect capture and establishes the baseline.

  • Replication: Each treatment is replicated multiple times (typically 4-6 blocks) to increase the statistical power of the experiment.

  • Randomization: Within each block, the placement of traps for each treatment is randomized.

Diagram 1: Field Layout for a Randomized Complete Block Design This diagram illustrates the placement of traps for three treatments (Test Lure, Positive Control, Negative Control) across four replicated blocks to minimize the impact of environmental gradients.

RCBD_Layout Environmental Gradient (e.g., Wind, Slope) cluster_field Experimental Field cluster_block1 Block 1 cluster_block2 Block 2 cluster_block3 Block 3 cluster_block4 Block 4 T1_B1 Test Lure PC_B1 Positive Ctrl NC_B1 Negative Ctrl NC_B2 Negative Ctrl T1_B2 Test Lure PC_B2 Positive Ctrl PC_B3 Positive Ctrl NC_B3 Negative Ctrl T1_B3 Test Lure T1_B4 Test Lure NC_B4 Negative Ctrl PC_B4 Positive Ctrl

Caption: Randomized Complete Block Design (RCBD) field layout.

Trap Selection and Spacing
  • Trap Type: The choice of trap depends on the target insect. For beetles like O. rhinoceros, bucket traps or vane traps are common. The trap must be efficient at capturing and retaining the insect. Using an insecticidal strip inside the trap is crucial for quickly killing captured insects, which preserves specimen quality for identification.

  • Trap Spacing: Traps must be spaced sufficiently far apart to prevent interference, where the plume from one lure influences the catch of a nearby trap. A minimum distance of 20-30 meters is often recommended, but this can vary depending on the compound's volatility and typical wind conditions[12]. The distance between blocks should be even greater.

Application Protocols

The following sections provide step-by-step methodologies for conducting the field bioassay.

Protocol 1: Lure and Trap Preparation
  • Lure Loading: Using a calibrated micropipette, load the precise dose of ethyl 4-methyloctadecanoate (dissolved in an appropriate solvent like hexane, if necessary) into the chosen dispenser (e.g., polyethylene sachet with a cotton wick)[12]. Prepare positive control lures and negative control dispensers (solvent only or empty) in the same manner.

  • Labeling: Clearly and durably label each dispenser with the treatment code.

  • Trap Assembly: Assemble the traps according to the manufacturer's instructions. Place a new sticky liner (if applicable) or add the killing agent (insecticidal strip) to the collection chamber.

  • Lure Placement: Place one prepared lure dispenser inside each trap, securing it in the designated position (e.g., in the lure basket at the center)[12].

  • Trap Labeling: Label each trap with a unique ID that includes the block number and treatment type using a permanent marker and weather-resistant tag[12].

Protocol 2: Field Deployment and Data Collection
  • Deployment: Following the randomized map from the experimental design, hang the traps in the field. Traps should be placed at a consistent height and position relative to the host plant (e.g., 1.5-2.0 meters high in the tree canopy)[12].

  • GPS Tagging: Record the GPS coordinates for each trap to ensure accurate location during subsequent data collection.

  • Data Collection Schedule: Check traps at regular intervals (e.g., weekly). The frequency depends on the expected pest pressure and the trap's holding capacity.

  • Data Recording: At each service interval, carefully count and record the number of target insects captured in each trap. If possible, record the sex of the captured insects, as this can provide additional behavioral insights[12].

  • Trap Maintenance: Replace sticky liners or clean out collection chambers as needed. Replace lures at intervals determined by their known field longevity or as dictated by the experimental design[12].

  • Environmental Monitoring: Install a weather station in the field or use data from a nearby station to record key environmental variables like temperature, humidity, and wind speed, as these factors heavily influence insect activity[3].

Table 1: Example Data Collection Sheet

DateBlockTrap IDTreatmentTarget Insect CountNon-Target CountNotes (e.g., Liner Changed)
2026-03-141B1-T1Test Lure (10mg)
2026-03-141B1-T2Positive Control
2026-03-141B1-T3Negative Control
............

Data Analysis and Interpretation

Raw trap catch data must be subjected to statistical analysis to determine if the observed differences between treatments are significant.

Data Transformation

Insect trap counts often do not follow a normal distribution (e.g., many traps with zero catches). A square root (sqrt(x+0.5)) or logarithmic (log(x+1)) transformation is commonly applied to the count data to help normalize the distribution and stabilize the variance, which are assumptions of ANOVA.

Statistical Analysis
  • Analysis of Variance (ANOVA): ANOVA is used to test for significant differences among the mean trap catches of the different treatments[12]. The model should include 'treatment' and 'block' as factors. A significant p-value (typically p < 0.05) for the treatment effect indicates that at least one treatment is different from the others.

  • Means Separation Test: If the ANOVA result is significant, a post-hoc means separation test, such as Tukey's Honestly Significant Difference (HSD) test, is used to determine which specific treatment means are significantly different from each other (e.g., is the test lure significantly better than the negative control and statistically equivalent to the positive control?)[12].

  • Advanced Models: For data with a high number of zero counts (overdispersion), a Generalized Linear Model (GLM) with a negative binomial distribution may be more appropriate than a standard ANOVA[13].

Diagram 2: Workflow for Bioassay Efficacy Testing This flowchart outlines the logical progression from initial planning and setup through data collection, analysis, and final reporting.

Efficacy_Workflow cluster_0 cluster_1 cluster_I A Phase 1: Pre-Field Preparation B Lab Bioassays (e.g., Olfactometer) A->B C Formulation & Dispenser Selection A->C D Phase 2: Field Trial Execution E Site Selection & Experimental Design (RCBD) D->E F Lure & Trap Preparation E->F G Field Deployment F->G H Weekly Data Collection G->H I Phase 3: Analysis & Reporting J Data Transformation (e.g., sqrt(x+0.5)) H->J I->J K Statistical Analysis (ANOVA, Tukey's HSD) J->K L Interpretation & Efficacy Report K->L

Caption: A streamlined workflow for field bioassay efficacy testing.

Regulatory Considerations

In most regions, semiochemicals used for pest control are regulated as biopesticides[14]. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) or the European Commission require robust efficacy data to support product registration[8][15][16]. The data generated from the protocols described here are intended to meet these requirements by demonstrating that the product is effective for the purposes claimed when used according to the proposed label directions[8]. It is advisable to consult relevant harmonized guidelines, such as those for SADC or EPPO, to ensure trial designs meet regional standards[9][17].

Conclusion

The successful field evaluation of ethyl 4-methyloctadecanoate requires a methodical, multi-phased approach. By integrating preliminary lab studies, robust experimental design like the RCBD, and appropriate statistical analysis, researchers can generate high-quality, defensible data. This data is fundamental to optimizing product formulation, confirming field efficacy, and navigating the regulatory landscape for biopesticides. Adherence to these principles ensures that the potential of this potent semiochemical can be fully realized within modern, sustainable IPM programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Formulation of Pheromone-Based Lures for Insect Monitoring and Control.
  • Koch, M., et al. (2022). Innovations in semiochemical formulations. Entomologia Generalis, 42(2). Published by Schweizerbart science publishers.
  • Wakil, W., et al. (2017). Semiochemicals and Their Potential Use in Pest Management. IntechOpen. DOI: 10.5772/intechopen.68703.
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Application

Application Note: Targeted Extraction and GC-MS Quantitation of Ethyl 4-Methyloctadecanoate from Biological Matrices

This Application Note is structured as a high-level technical guide for researchers investigating lipid biomarkers. It addresses the specific challenges of extracting Ethyl 4-methyloctadecanoate , a branched-chain fatty...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers investigating lipid biomarkers. It addresses the specific challenges of extracting Ethyl 4-methyloctadecanoate , a branched-chain fatty acid ethyl ester (FAEE), while rigorously mitigating the risk of artifact formation—a common pitfall in lipidomics.

Introduction & Biological Context

Ethyl 4-methyloctadecanoate (C


H

O

) is a specific fatty acid ethyl ester (FAEE) characterized by a methyl branch at the C4 position of the octadecanoic (stearic) chain.[1] While straight-chain FAEEs are often studied as markers of ethanol consumption, branched-chain analogues like ethyl 4-methyloctadecanoate are emerging as distinct bioactive metabolites in specific plant species (e.g., Crinum asiaticum, Philodendron heleniae) and microbial pathways involved in alkane degradation.
The "Artifact Trap" in FAEE Analysis

CRITICAL WARNING: The most significant source of error in FAEE analysis is in situ transesterification . If biological samples containing free fatty acids (4-methyloctadecanoic acid) are extracted using ethanol-based solvents (e.g., standard Folch or Bligh & Dyer methods utilizing ethanol), the target analyte will be artificially generated, leading to false positives.

This protocol utilizes a non-alcoholic, ethyl acetate/hexane-based extraction system to ensure that detected ethyl 4-methyloctadecanoate is endogenous and not a methodological artifact.

Experimental Strategy & Workflow

The extraction strategy separates neutral lipids (including FAEEs) from polar phospholipids and free fatty acids. We employ a Solid Phase Extraction (SPE) cleanup step to enrich the ester fraction, lowering the limit of detection (LOD) for this low-abundance target.

Workflow Diagram

G Sample Biological Sample (Plant/Tissue/Broth) Homogenization Cryo-Homogenization (Solvent: Hexane/EtOAc 1:1) Sample->Homogenization + Internal Std PhaseSep Phase Separation (Remove Aqueous Phase) Homogenization->PhaseSep Centrifuge 4°C SPE_Load SPE Cleanup (Aminopropyl Column) PhaseSep->SPE_Load Load Organic Layer Elution1 Elute Neutral Lipids (Hexane:DCM 9:1) SPE_Load->Elution1 Fraction 1 (Target) Elution2 Discard Polar Lipids (Retained on Column) SPE_Load->Elution2 Fraction 2 (Waste) Concentration N2 Evaporation & Reconstitution in Isooctane Elution1->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS

Figure 1: Logical workflow for the isolation of endogenous FAEEs avoiding alcoholic solvents.

Materials & Reagents

CategoryItemSpecificationPurpose
Solvents Ethyl Acetate (EtOAc)LC-MS GradePrimary extraction solvent (medium polarity).
n-HexaneHPLC GradeNon-polar solvent for lipid solubility.
Dichloromethane (DCM)HPLC GradeSPE elution modifier.
Standards Ethyl 4-methyloctadecanoate>98% PurityExternal calibration.
Ethyl Heptadecanoate-d33Isotope LabeledInternal Standard (ISTD) for recovery correction.
Consumables SPE CartridgesAminopropyl (NH2), 500mgSeparation of neutral esters from free acids.
Glass VialsSilanized, AmberPrevent lipid adsorption and photo-oxidation.

Detailed Protocol

Step 1: Sample Preparation & Homogenization

Rationale: Low temperature and antioxidant protection are vital to prevent lipid oxidation, although saturated branched chains are relatively stable.

  • Weighing: Transfer 50–100 mg of wet tissue (or 1 mL liquid broth) into a bead-beating tube.

  • Spiking: Add 10 µL of Internal Standard solution (Ethyl Heptadecanoate-d33, 10 µg/mL in hexane) directly to the sample before solvent addition.

  • Extraction Solvent: Add 1.0 mL of Hexane:Ethyl Acetate (1:1, v/v) .

    • Note: Do NOT use Ethanol or Methanol.

  • Lysis: Homogenize using a bead beater (e.g., 2 cycles, 30 sec, 6.0 m/s). Keep samples on ice between cycles.

  • Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Collection: Transfer the upper organic supernatant to a clean glass vial. Repeat extraction once with 0.5 mL solvent if high recovery is required.

Step 2: Solid Phase Extraction (SPE) Cleanup

Rationale: Biological extracts contain high levels of phospholipids and free fatty acids that contaminate GC liners. Aminopropyl columns retain fatty acids (via ionic interaction) and phospholipids, allowing neutral FAEEs to pass through.

  • Conditioning: Equilibrate the Aminopropyl (NH2) SPE cartridge with 4 mL of Hexane.

  • Loading: Load the combined organic extract (from Step 1) onto the cartridge. Collect the flow-through (this contains some neutral lipids).[2]

  • Elution (Target Fraction): Elute the cartridge with 4 mL of Hexane:Dichloromethane (9:1, v/v) . Combine this with the flow-through.

    • Mechanism: FAEEs are non-polar and elute immediately. Free acids bind to the amine group of the stationary phase.

  • Evaporation: Evaporate the combined eluate to dryness under a gentle stream of Nitrogen (N

    
    ) at 30°C.
    
  • Reconstitution: Re-dissolve the residue in 100 µL of Isooctane for GC-MS analysis.

Step 3: GC-MS Analysis

Rationale: Mass spectrometry provides the specificity needed to distinguish the 4-methyl branched isomer from straight-chain isomers based on retention time and fragmentation patterns.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Note: A non-polar column is standard, but a mid-polarity column (e.g., DB-23) may offer better separation of branched isomers if complex mixtures are present.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 20°C/min to 200°C

    • Ramp 4°C/min to 300°C (hold 5 min)

  • MS Source/Quad: 230°C / 150°C.

Detection (SIM Mode): Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

  • Target Ion (Quant): m/z 88 (Standard McLafferty rearrangement for ethyl esters).

  • Diagnostic Ions (Qual):

    • m/z 101: Often enhanced in 4-methyl substituted esters due to cleavage adjacent to the methyl branch.

    • m/z 326: Molecular Ion (M

      
      ) for Ethyl 4-methyloctadecanoate.
      
    • m/z 297: [M - 29]

      
       (Loss of ethyl group).
      

Data Processing & Validation

Identification Criteria (E-E-A-T)

To ensure Trustworthiness of the result, a positive ID requires:

  • Retention Time (RT): The analyte must elute before Ethyl Nonadecanoate (C19 straight chain) and slightly after Ethyl Octadecanoate (Stearate), depending on the column phase. Branched isomers typically elute earlier than their straight-chain counterparts on non-polar columns.

  • Ion Ratio: The ratio of m/z 88 to m/z 101 must match the authentic standard within ±15%.

Calculation

Calculate the concentration (


) using the internal standard method:


Where RF (Response Factor) is determined via a calibration curve.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background/Noise Column bleed or dirty liner.Trim column; replace liner with deactivated glass wool.
Peak Tailing Adsorption of esters.Ensure all glassware is silanized; check inlet temperature.
Unexpected Ethyl Esters Artifact formation. Check solvents. Ensure no ethanol was used in cleaning or extraction. Switch to pure Hexane/EtOAc.
Low Recovery Lipid trapping in SPE.Ensure the SPE cartridge is not overloaded; increase elution volume slightly.

References

  • Lappin, G. et al. (1989). Identification and quantitation of fatty acid ethyl esters in biological specimens. PubMed. [Link]

    • Core Reference for FAEE extraction methodology and artifact avoidance.
  • FooDB. (2010).[3] Compound Summary: Ethyl 4-methylpentanoate (Analogous branched ester).[Link]

    • Source for classification and biological role of methyl-branched esters.
  • Kaul, P. et al. (2026). Direct somatic embryogenesis... and GC-MS analysis of regenerated Crinum asiaticum L. Plants. BMC Plant Biology. [Link]

    • Recent identification of Ethyl 4-methyloctadecano
  • Aiken, A. et al. (2022).[4] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing. [Link]

    • Authoritative guide on MS fragmentation of branched f
  • RSC Advances. (2016). Volatile fatty acid extraction from fermentation broth using a hydrophobic ionic liquid.[5][Link]

    • Context for extraction of volatile/semi-volatile fatty acid esters.[5]

Sources

Method

Application Note: Formulation Techniques for Slow-Release Ethyl 4-Methyloctadecanoate Dispensers

Document Type: Standard Operating Protocol (SOP) & Application Note Target Audience: Formulation Scientists, Chemical Ecologists, and Drug Development Professionals Introduction & Physicochemical Rationale When engineeri...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol (SOP) & Application Note Target Audience: Formulation Scientists, Chemical Ecologists, and Drug Development Professionals

Introduction & Physicochemical Rationale

When engineering slow-release dispensers, the physicochemical properties of the Active Pharmaceutical Ingredient (API) or semiochemical dictate the matrix design.

Critical Nomenclature Note: Ethyl 4-methyloctadecanoate (E4-MOD,


) is a heavy, highly lipophilic, long-chain branched ester. It must not be confused with its highly volatile, shorter-chain analog, ethyl 4-methyloctanoate (

), which is widely utilized as the airborne aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros) (1)[1].

Because E4-MOD possesses negligible vapor pressure at standard temperature and pressure, traditional vapor-release membranes (e.g., polyethylene sachets) are completely ineffective. Instead, E4-MOD functions as a localized lipidic prodrug or a contact semiochemical. Therefore, formulation strategies must focus on surface exudation and contact-transfer mechanisms .

To achieve this, we utilize two distinct matrices:

  • Mesoporous Silica Nanoparticles (MSN): For high-capacity, capillary-driven contact release (2)[2].

  • Ethylene-Vinyl Acetate (EVA) Monoliths: For zero-order surface blooming and long-term environmental resistance (3)[3].

Formulation Workflows & Causality

G cluster_MSN Matrix 1: Mesoporous Silica cluster_EVA Matrix 2: EVA Polymer Start Ethyl 4-Methyloctadecanoate (E4-MOD) API MSN_Prep SBA-15 Calcination (550°C) Start->MSN_Prep EVA_Melt EVA Melting (120°C, 28% VA) Start->EVA_Melt MSN_Load Solvent Impregnation (Hexane + Sonication) MSN_Prep->MSN_Load MSN_Release Capillary Action & Contact Release MSN_Load->MSN_Release EVA_Blend Melt Compounding with E4-MOD EVA_Melt->EVA_Blend EVA_Release Amorphous Phase Diffusion (Surface Bloom) EVA_Blend->EVA_Release

Fig 1: Dual formulation pathways for E4-MOD slow-release via MSN and EVA matrices.

Experimental Protocols

Protocol A: Mesoporous Silica (SBA-15) Impregnation

Mechanistic Causality: SBA-15 features a hexagonal array of pores (~8 nm diameter) with massive internal surface area (>800 m²/g). While the silica surface is natively hydrophilic due to silanol groups, the sheer pore volume allows for the physical entrapment of the lipophilic E4-MOD via solvent evaporation. The active ingredient is protected from UV degradation and is released only when physical contact breaks the capillary tension at the pore openings.

Step-by-Step Methodology:

  • Calcination: Heat synthesized SBA-15 powder in a muffle furnace at 550°C for 6 hours to remove any residual organic templates and activate the silanol groups. Allow to cool in a desiccator.

  • Solvent Preparation: Dissolve 2.0 g of E4-MOD in 50 mL of high-purity

    
    -hexane. Note: Hexane is chosen over ethanol due to E4-MOD's extreme lipophilicity.
    
  • Impregnation: Add 8.0 g of calcined SBA-15 to the solution.

  • Sonication & Equilibration: Sonicate the suspension for 15 minutes to displace trapped air within the mesopores. Stir magnetically at 200 RPM for 24 hours at room temperature in a sealed flask.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the hexane under reduced pressure (250 mbar) at 35°C until a dry, free-flowing impregnated powder is achieved.

Protocol B: Ethylene-Vinyl Acetate (EVA) Monolithic Dispenser

Mechanistic Causality: EVA is a semi-crystalline copolymer. The ethylene segments form rigid crystalline domains, while the vinyl acetate (VA) segments form flexible amorphous domains. Because E4-MOD possesses a bulky 4-methyl branch and a long C18 chain, it cannot physically integrate into the ethylene crystalline lattice. By selecting an EVA grade with a high VA content (28%), we maximize the amorphous free volume. E4-MOD dissolves in the melt but, upon cooling, is slowly forced to the surface—a controlled exudation process known as "blooming."

Step-by-Step Methodology:

  • Polymer Preparation: Dry 95 g of EVA pellets (28% VA content) in a vacuum oven at 40°C for 4 hours to remove trace moisture.

  • Melt Compounding: Introduce the EVA pellets into a twin-screw extruder or a heated planetary mixer set to 120°C.

  • Active Incorporation: Once the polymer is fully molten and homogenous, slowly add 5.0 g of E4-MOD API. Mix for exactly 10 minutes to ensure uniform dispersion without causing thermal degradation of the ester.

  • Extrusion/Molding: Extrude the melt through a 2 mm circular die to form continuous strings, or cast into highly specific disk molds.

  • Quenching: Rapidly cool the extrudate in a 15°C water bath to freeze the polymer morphology, ensuring the E4-MOD remains trapped within the amorphous domains until surface diffusion begins.

Quantitative Data & Matrix Comparison

The following table summarizes the performance metrics of both formulation techniques, allowing researchers to select the appropriate matrix based on field requirements.

ParameterMesoporous Silica (SBA-15)Ethylene-Vinyl Acetate (EVA)
Loading Capacity Up to 35% (w/w)5% - 10% (w/w)
Release Mechanism Capillary action & physical contactAmorphous phase diffusion (Blooming)
Kinetic Profile First-order (concentration dependent)Zero-order (steady-state surface renewal)
Environmental Resistance High UV protection, susceptible to heavy rainHigh water resistance, moderate UV protection
Primary Application Localized soil baits, contact bioassaysLong-term field dispensers, tick/mite traps

Self-Validating Analytical Loop

To ensure the trustworthiness of the formulated dispensers, the release kinetics must be empirically verified. Because E4-MOD does not volatilize, standard headspace Solid-Phase Microextraction (SPME) GC-MS is invalid.

Validation Protocol (Surface-Wash Assay):

  • Submerge the EVA dispenser (or a fixed mass of MSN powder on a glass slide) into 5 mL of

    
    -hexane for exactly 10 seconds .
    
  • Causality: This brief exposure time is calibrated to dissolve only the surface-bloomed E4-MOD without penetrating the polymer matrix or deeply extracting the silica pores.

  • Inject 1 µL of the wash solvent into a GC-MS equipped with a non-polar column (e.g., HP-5MS).

  • Validation Criteria: If the extraction yields a constant concentration of E4-MOD over successive weekly tests, a zero-order release mechanism is successfully validated, proving the dispenser is functioning as a steady-state slow-release system.

References

  • Use of pheromones for monitoring and control strategies of coconut rhinoceros beetle (Oryctes rhinoceros)
  • Mating Disruption as an Effective Method for Controlling Lymantria dispar (L.)
  • Exploring Silica Nanoparticles: A Sustainable Solution for Pest Control in Sri Lankan Rice Farming Source: MDPI URL

Sources

Application

Enantioselective synthesis of (4S)-ethyl 4-methyloctadecanoate

Application Note: Enantioselective Synthesis of (4S)-Ethyl 4-Methyloctadecanoate via a Chiral Pool Strategy Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (4S)-Ethyl 4-Methyloctadecanoate via a Chiral Pool Strategy

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, highly stereocontrolled, and scalable protocol for the synthesis of (4S)-ethyl 4-methyloctadecanoate, a critical methyl-branched lipid biomarker and synthetic intermediate.

Strategic Rationale & Stereochemical Causality

Methyl-branched fatty acids are pivotal in lipidomics, serving as insect pheromones, disease biomarkers, and core constituents of mycobacterial cell walls (e.g., phthioceranic acid)[1]. The synthesis of (4S)-ethyl 4-methyloctadecanoate demands absolute stereocontrol (>98% ee). While asymmetric catalysis (e.g., conjugate addition) is an option, it often requires expensive chiral ligands and extensive optimization.

Instead, this protocol employs a highly reliable chiral pool strategy starting from commercially available (R)-(-)-Roche ester (methyl (2R)-3-hydroxy-2-methylpropanoate).

The Causality of Stereochemical Choices: A common point of confusion in chiral pool synthesis is the selection of the starting enantiomer. To synthesize the (4S) target, we must paradoxically begin with the (R) -Roche ester. This is dictated by the Cahn-Ingold-Prelog (CIP) priority rules[2].

  • In the (R)-Roche ester, the priority at C2 is:

    
    .
    
  • During the synthesis, the original

    
     group is homologated into a long aliphatic chain (
    
    
    
    ), while the original
    
    
    group is extended into the ester-bearing chain (
    
    
    ).
  • In the final molecule, the

    
     group assumes Priority 1 , and the 
    
    
    
    group assumes Priority 2 .
  • Because the physical substituents corresponding to Priority 1 and 2 have swapped rankings without any bond-breaking events at the stereocenter, the absolute configuration designation formally inverts. Tracing the CIP priorities through each intermediate (detailed in the workflow below) ensures that the (R)-starting material cleanly yields the (4S)-product.

For the critical chain elongation step, we utilize a copper-catalyzed Grignard cross-coupling (Kochi coupling)[3]. The use of catalytic


 ensures rapid cross-coupling with primary alkyl tosylates while entirely suppressing the homocoupling typically observed with standard Grignard reactions.

Mechanistic Workflow

The following diagram maps the synthetic sequence, highlighting the shifting CIP stereochemical designations at each intermediate stage.

SynthesisWorkflow A (R)-Roche Ester Methyl (2R)-3-hydroxy-2-methylpropanoate B 1. TBDPSCl, Imidazole 2. DIBAL-H Intermediate: (S)-TBDPS-alcohol A->B Protection & Reduction C TsCl, Et3N, DMAP Intermediate: (R)-Tosylate B->C Tosylation D C13H27MgBr, Li2CuCl4 Kochi Cross-Coupling Intermediate: (S)-C14-TBDPS ether C->D Chain Elongation E TBAF, THF Intermediate: (S)-Alcohol D->E Deprotection F CBr4, PPh3 Appel Reaction Intermediate: (S)-Bromide E->F Bromination G NaCH(COOEt)2, THF Malonic Ester Synthesis Intermediate: (S)-Malonate F->G C2 Homologation H 1. KOH, H2O 2. HCl, Heat (-CO2) 3. EtOH, H2SO4 Target: (4S)-Ethyl 4-methyloctadecanoate G->H Decarboxylation & Esterification

Caption: Synthetic workflow tracking the CIP stereochemical inversions from (R)-Roche ester to (4S)-ethyl 4-methyloctadecanoate.

Quantitative Data & Yields

StepReaction TypeIntermediate / ProductExpected Yield (%)ee (%)
1Protection & Reduction(S)-3-(tert-butyldiphenylsilyloxy)-2-methylpropan-1-ol88 – 92>98
2Tosylation(R)-3-(tert-butyldiphenylsilyloxy)-2-methylpropyl tosylate94 – 96>98
3Kochi Coupling(S)-tert-butyl((2-methylhexadecyl)oxy)diphenylsilane82 – 85>98
4Deprotection(S)-2-methylhexadecan-1-ol95 – 98>98
5Appel Bromination(S)-1-bromo-2-methylhexadecane89 – 93>98
6Malonic Ester Synth.Diethyl (S)-2-(2-methylhexadecyl)malonate78 – 82>98
7Decarboxylation(4S)-ethyl 4-methyloctadecanoate 75 – 80>98

Step-by-Step Experimental Protocols

Note: All reactions involving organometallic reagents or metal hydrides must be performed under an inert argon atmosphere using strictly anhydrous solvents.

Step 1: Protection and Reduction

  • Protection: Dissolve (R)-(-)-Roche ester (1.0 eq, 100 mmol) and imidazole (2.0 eq) in anhydrous DMF (150 mL). Cool to 0 °C. Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) dropwise. Stir at room temperature for 4 hours. Quench with water, extract with diethyl ether, wash with brine, dry over

    
    , and concentrate.
    
  • Reduction: Dissolve the crude silyl ether in anhydrous

    
     (200 mL) and cool to -78 °C. Slowly add DIBAL-H (1.0 M in hexane, 2.2 eq). Stir for 2 hours at -78 °C.
    
  • Workup: Carefully quench with methanol (20 mL) followed by saturated aqueous Rochelle's salt (sodium potassium tartrate, 200 mL). Stir vigorously at room temperature until two clear phases form (approx. 2 hours). Extract with

    
    , dry, and purify via silica gel chromatography to yield the (S)-TBDPS-alcohol.
    

Step 2: Tosylation

  • Dissolve the (S)-TBDPS-alcohol (1.0 eq, 80 mmol) in

    
     (150 mL). Add triethylamine (2.0 eq) and DMAP (0.1 eq). Cool to 0 °C.
    
  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) in portions. Stir at room temperature for 12 hours.

  • Wash the organic layer with 1M HCl, saturated

    
    , and brine. Dry and concentrate to afford the (R)-tosylate.
    

Step 3: Kochi Cross-Coupling

  • In a flame-dried Schlenk flask, dissolve the (R)-tosylate (1.0 eq, 70 mmol) in anhydrous THF (100 mL). Add

    
     (0.1 M solution in THF, 0.05 eq). Cool the mixture to -20 °C.
    
  • Slowly add tridecylmagnesium bromide (1.0 M in THF, 1.5 eq) via a syringe pump over 1 hour to prevent localized heating and homocoupling.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench carefully with saturated aqueous

    
    . Extract with hexanes, dry, and concentrate. Purify via short-path silica plug to yield the (S)-C14-TBDPS ether.
    

Step 4: Deprotection & Appel Bromination

  • Deprotection: Dissolve the (S)-C14-TBDPS ether in THF (100 mL). Add TBAF (1.0 M in THF, 1.5 eq). Stir at room temperature for 4 hours. Concentrate, partition between water and ether, extract, and concentrate to yield the (S)-alcohol.

  • Bromination: Dissolve the (S)-alcohol (1.0 eq, 50 mmol) and triphenylphosphine (

    
    , 1.2 eq) in 
    
    
    
    (100 mL). Cool to 0 °C. Add carbon tetrabromide (
    
    
    , 1.2 eq) portion-wise. Stir for 2 hours.
  • Workup: Concentrate the mixture to a small volume and add cold hexanes (200 mL) to precipitate triphenylphosphine oxide (TPPO). Filter through a Celite pad, concentrate the filtrate, and purify via flash chromatography to isolate the (S)-bromide.

Step 5: Malonic Ester Synthesis & Decarboxylation

  • Alkylation: Suspend NaH (60% dispersion in mineral oil, 1.9 eq) in anhydrous THF (100 mL) at 0 °C. Add diethyl malonate (2.0 eq) dropwise. Stir for 30 minutes until gas evolution ceases. Add the (S)-bromide (1.0 eq, 40 mmol) in THF (20 mL). Reflux for 12 hours. Quench with water, extract with EtOAc, and concentrate.

  • Saponification: Dissolve the crude malonate in EtOH (100 mL) and add aqueous KOH (5.0 eq in 20 mL water). Reflux for 4 hours. Evaporate the EtOH, acidify the aqueous layer to pH 1 with concentrated HCl, and extract the resulting dicarboxylic acid with EtOAc.

  • Decarboxylation: Concentrate the extract and heat the neat dicarboxylic acid at 150 °C under a steady stream of argon until

    
     evolution completely ceases (approx. 2 hours).
    
  • Esterification: Cool the resulting (4S)-4-methyloctadecanoic acid to room temperature. Dissolve in absolute ethanol (100 mL), add concentrated

    
     (1 mL), and reflux for 12 hours.
    
  • Evaporate the bulk of the ethanol, partition between ether and saturated

    
    , dry, and purify via Kugelrohr distillation or chromatography to obtain the pure (4S)-ethyl 4-methyloctadecanoate .
    

References

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality." Angewandte Chemie International Edition, 5(4), 385-415. 2[2]

  • Tamura, M., & Kochi, J. K. (1971). "Coupling of Grignard reagents with organic halides." Synthesis, 1971(06), 303-305. 3[3]

  • Xu, S., Oda, A., Bobinski, T., Li, H., Matsueda, Y., & Negishi, E. (2015). "Highly Efficient, Convergent, and Enantioselective Synthesis of Phthioceranic Acid." Angewandte Chemie International Edition, 54(32), 9319–9322. 1[1]

Sources

Method

Application Note: Gas Chromatography-Electroantennographic Detection (GC-EAD) Setup for the Low-Volatility Ester Ethyl 4-Methyloctadecanoate

Target Audience: Chemical Ecologists, Entomologists, and Natural Product Researchers Document Type: Advanced Protocol & Technical Rationale Introduction & Scientific Rationale Ethyl 4-methyloctadecanoate (CAS: 63060-51-5...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Ecologists, Entomologists, and Natural Product Researchers Document Type: Advanced Protocol & Technical Rationale

Introduction & Scientific Rationale

Ethyl 4-methyloctadecanoate (CAS: 63060-51-5) is a long-chain, methyl-branched fatty acid ester identified as a significant phytocompound in medicinal plants such as Crinum asiaticum[1]. While its structure is reminiscent of known scarab beetle aggregation pheromones (e.g., ethyl 4-methyloctanoate), its extended 18-carbon backbone drastically increases its molecular weight and boiling point.

Analyzing the olfactory reception of such heavy, low-volatility compounds by phytophagous insects using Gas Chromatography-Electroantennographic Detection (GC-EAD) presents unique thermodynamic and electrophysiological challenges. Standard GC-EAD setups are prone to analyte condensation in the transfer line and rapid biological desiccation due to the high temperatures required for elution. This guide details a robust, self-validating protocol optimized for high-boiling esters, focusing on high-temperature effluent transfer and specialized lamellated antennal preparation[2].

Experimental Causality & System Design

As a Senior Application Scientist, it is critical to understand why standard methods fail with heavy esters and how to engineer solutions:

  • The Thermodynamic Challenge: Standard EAD transfer lines operate at 200–220 °C. Ethyl 4-methyloctadecanoate will condense at these temperatures, leading to complete signal loss at the antenna and severe carryover contamination in the transfer line.

    • Causality-Driven Solution: We utilize a mid-polar HP-5MS column coupled with a transfer line heated to 260–280 °C. This ensures the ester remains in the vapor phase until it reaches the biological preparation.

  • The Biological Challenge: Scarab beetles possess lamellated antennae coated in a highly lipophilic cuticle. Standard aqueous electrolytes fail to form a contiguous electrical bridge, resulting in infinite impedance[3]. Furthermore, exposing the antenna to 280 °C effluent rapidly denatures the Olfactory Receptor Neurons (ORNs).

    • Causality-Driven Solution: Adding a surfactant (Tween® 80) to the Ringer solution lowers the contact angle, allowing the electrolyte to permeate the sensillar pores without requiring mechanical decapitation of the sensilla[2]. A high-flow humidified air stream (500 mL/min) acts as a thermal buffer, dropping the effluent temperature to ~25 °C just millimeters before it contacts the tissue.

GCEAD_Setup Inj Sample Injection (Ethyl 4-methyloctadecanoate) GC Gas Chromatograph (HP-5 Column, Temp Prog.) Inj->GC Split Effluent Splitter (1:1 Ratio) GC->Split FID Flame Ionization Detector (FID) Split->FID Chemical Signal HTL Heated Transfer Line (Maintained at 260°C) Split->HTL Biological Signal DAQ Data Acquisition (Syntech IDAC) FID->DAQ FID Chromatogram Antenna Scarab Antennal Preparation HTL->Antenna Vapor Delivery Amp High-Impedance Amplifier Antenna->Amp Depolarization (mV) Amp->DAQ Filtered Signal

Fig 1. GC-EAD system architecture optimized for low-volatility esters.

Materials and Reagents

  • Analyte: Ethyl 4-methyloctadecanoate standard (diluted in HPLC-grade hexane to 1 µg/µL).

  • Biological Model: Adult scarab beetles (e.g., Pseudosymmachia flavescens or Oryctes rhinoceros).

  • Electrolyte: Beadle-Ephrussi Ringer solution (750 mg NaCl, 35 mg KCl, 27.8 mg CaCl₂·2H₂O in 100 mL H₂O) modified with 0.05% (w/v) Tween® 80[2].

  • Hardware: GC equipped with FID, Dean's switch/effluent splitter, Heated Transfer Line,4[4], high-impedance amplifier, and IDAC data acquisition controller.

Experimental Protocols

Protocol A: Preparation of the Lamellated Antenna

This protocol ensures maximum receptor viability and optimal signal-to-noise ratio (SNR) for scarab beetles[3].

  • Capillary Preparation: Pull glass capillary tubes (O.D. 1.5 mm, I.D. 0.84 mm) over an alcohol flame and cut to achieve a 20 µm tip opening.

  • Electrolyte Filling: Fill the reference and recording electrodes with the Tween 80-modified Beadle-Ephrussi Ringer solution.

    • Validation Checkpoint 1: Inspect the capillaries under a microscope. A single micro-bubble will block the electrical circuit and prevent proper EAG recording[4]. Purge any bubbles before proceeding.

  • Excision: Excise the head of the beetle and mount it securely on a dental wax stage. Connect the reference electrode to the neck.

  • Lamella Separation: Using a minuten pin and a disposable syringe needle, carefully hold one lamella apart from the closed antennal club[2].

  • Electrode Mounting: Insert the tip of the separated lamella into the recording electrode. The Tween 80 will allow the electrolyte to bridge the hydrophobic cuticle automatically.

AntennalPrep Exc Excise Scarab Head Cap Pull Glass Capillaries (20 μm opening) Exc->Cap Sol Fill with Beadle-Ephrussi + 0.05% Tween 80 Cap->Sol Sep Separate Lamellae (Minuten Pin) Sol->Sep Mount Mount Electrodes (Reference & Recording) Sep->Mount Test Baseline Stability Test (Check Drift) Mount->Test

Fig 2. Step-by-step preparation of a lamellated scarab antenna for EAD.

Protocol B: GC-EAD System Configuration & Signal Acquisition

Because ethyl 4-methyloctadecanoate elutes late in the chromatographic run, baseline drift is a significant risk[4].

  • Column Installation: Install an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Configure the effluent splitter to a 1:1 ratio between the FID and the EAD.

  • Thermal Management: Set the heated transfer line temperature to 260 °C. Position the EAD probe so the antennal preparation is exactly 5 mm from the transfer line outlet.

  • Humidification: Activate the humidified continuous air flow (500 mL/min) over the antenna. Ensure the air passes through a charcoal filter before humidification.

  • Noise Cancellation: Connect the electrodes to the high-impedance amplifier. Do not connect the electrode holder to ground, as this induces electrostatic noise. Enable the electronic high-pass filter on the amplifier to enact 'automatic baseline control' to counteract long-term drift[4].

    • Validation Checkpoint 2: Puff a highly volatile standard (e.g., 1-hexanol) over the antenna. A sharp depolarization (>0.5 mV) confirms ORN viability and system responsiveness before committing to the 30-minute GC run.

  • Sample Injection: Inject 1 µL of the ethyl 4-methyloctadecanoate sample into the GC (Splitless mode, injector at 250 °C).

  • Oven Program: Hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 10 min.

Quantitative Data Presentation

The following table summarizes the critical parameters required to successfully elute and detect ethyl 4-methyloctadecanoate without compromising the biological detector.

Parameter CategorySpecific Setting / MetricScientific Rationale
Analyte Properties MW: 326.56 g/mol , C₂₁H₄₂O₂High boiling point necessitates aggressive thermal parameters.
GC Column Phase HP-5MS (5% Phenyl Methyl Siloxane)Withstands 280 °C without stationary phase bleed.
Transfer Line Temp. 260 °C – 280 °CPrevents analyte condensation and peak tailing.
Electrolyte Modulator 0.05% Tween® 80Overcomes hydrophobic cuticular barrier of lamellae.
Humidified Airflow 500 mL/minActs as a thermal buffer against the 260 °C effluent.
Baseline Control High-pass electronic filteringCancels long-term drift inherent to >30 min GC runs.

References

  • Direct somatic embryogenesis, genetic fidelity assessment and GC-MS analysis of regenerated Crinum asiaticum L.
  • A Practical Technique for Electrophysiologically Recording from Lamellated Antenna of Scarab Beetle Source: Journal of Chemical Ecology / SCENIC Program URL
  • Detection of Volatile Organic Compounds by Antennal Lamellae of a Scarab Beetle Source: Frontiers in Physiology URL
  • ELECTROANTENNOGRAPHY Source: Ockenfels Syntech GmbH URL

Sources

Application

Application Note: Advanced HPLC Methodologies for the Resolution and Quantification of Fatty Acid Esters

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Focus: Non-Aqueous Reversed-Phase (NARP) and Silver-Ion (Ag+) High-Performance Liquid Chromatography (HPLC) Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Focus: Non-Aqueous Reversed-Phase (NARP) and Silver-Ion (Ag+) High-Performance Liquid Chromatography (HPLC)

Introduction & Mechanistic Rationale

The precise separation and quantification of fatty acid esters—predominantly Fatty Acid Methyl Esters (FAMEs)—is a critical analytical requirement in lipidomics, biopharmaceutical development, and biofuel characterization[1]. While Gas Chromatography with Flame Ionization Detection (GC-FID) remains a traditional workhorse, it suffers from limitations such as the thermal degradation of highly polyunsaturated or conjugated isomers and the inability to easily scale to preparative isolation.

High-Performance Liquid Chromatography (HPLC) offers a non-destructive, highly tunable alternative. However, the analysis of FAMEs via standard reversed-phase HPLC presents a unique set of challenges:

  • Extreme Hydrophobicity: Long-chain fatty acid esters precipitate or exhibit prohibitively long retention times in standard aqueous mobile phases.

  • Lack of Chromophores: Isolated double bonds and saturated hydrocarbon chains do not absorb strongly in the UV range, complicating detection.

  • Structural Homology: Isomers differing only in the geometry (cis/trans) or position of a single double bond possess nearly identical partition coefficients.

To overcome these barriers, modern lipid chromatography relies on two orthogonal modalities: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion (Ag+) HPLC [2].

Chromatographic Modalities & Causality

Non-Aqueous Reversed-Phase (NARP) HPLC

In NARP-HPLC, water is entirely eliminated from the mobile phase and replaced with a mixture of weak and strong organic solvents (e.g., acetonitrile, isopropanol, and heptane)[3]. This ensures the complete solubility of highly lipophilic FAMEs while maintaining the dispersive interactions of the C18 stationary phase.

The Causality of Retention: Separation in NARP is governed by the Equivalent Carbon Number (ECN) , defined mathematically as


, where CN is the total carbon number and DB is the number of double bonds[2]. Retention time increases linearly with ECN. Because a double bond reduces the retention time by the equivalent of two methylene groups, critical co-elution pairs often emerge (e.g., Methyl Palmitate[C16:0, ECN=16] and Methyl Oleate[C18:1, ECN=16]). Resolving these critical pairs requires precise tuning of column temperature to enhance the shape selectivity of the C18 phase.
Silver-Ion (Ag+) HPLC

When NARP cannot resolve geometric or positional isomers, Ag+-HPLC is employed. This technique utilizes a silica-based ion-exchange column impregnated with silver ions (


)[4].

The Causality of Retention: The separation mechanism is driven by the reversible formation of charge-transfer complexes between the


-orbitals of the silver ions and the 

-electrons of the FAME double bonds[4]. The strength of this complex dictates retention:
  • Number of Double Bonds: Polyunsaturated FAMEs form multiple complexes and elute much later than monounsaturated FAMEs.

  • Geometric Configuration: Trans-double bonds are sterically hindered, preventing optimal orbital overlap with the silver ion. Consequently, trans-isomers form weaker complexes and elute significantly earlier than their cis-counterparts[5].

Workflow Start Lipid Matrix (Oils, Plasma, Tissue) Deriv Transesterification (FAME Synthesis) Start->Deriv Split Select HPLC Modality Deriv->Split NARP NARP-HPLC (C18 Column) Split->NARP Profiling Ag Silver-Ion (Ag+) HPLC (Ion-Exchange Column) Split->Ag Isomer Analysis NARP_Mech Resolution by ECN (Chain Length & Saturation) NARP->NARP_Mech Ag_Mech Resolution by π-Complexation (Isomeric Geometry) Ag->Ag_Mech Detect Universal/MS Detection (CAD, ELSD, APCI-MS) NARP_Mech->Detect Ag_Mech->Detect

Workflow for lipid extraction, derivatization, and selection of orthogonal HPLC modalities.

Detection Strategies: Moving Beyond UV

Because saturated FAMEs lack a strong UV chromophore, traditional UV detection at 205 nm yields poor sensitivity and is highly susceptible to baseline drift from mobile phase absorbance. To achieve absolute quantification without complex pre-column derivatization, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is recommended[3].

CAD provides a near-universal, mass-dependent response for all non-volatile analytes. However, because CAD response is inversely proportional to peak width, gradient elution can cause response variability. Accurate quantification requires empirical response factor calibration or inverse gradient compensation[3].

Experimental Protocols

Protocol A: Comprehensive FAME Profiling via NARP-HPLC-CAD

This protocol is designed for the broad profiling of FAMEs and intact acylglycerols from complex biological matrices, ensuring high accuracy without derivatization artifacts[3].

Materials & Reagents:

  • Column: High-density C18 (e.g., Nucleodur C18 Isis), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: Acetonitrile / Acetic Acid (99.9:0.1, v/v).

  • Mobile Phase B: Isopropanol / Heptane (80:20, v/v).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35 °C, Data Rate: 10 Hz).

Step-by-Step Methodology:

  • Sample Preparation: Dilute the transesterified lipid extract in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the HPLC system and equilibrate the column with 100% Mobile Phase A at 1.0 mL/min for 20 column volumes.

  • Temperature Control: Set the column compartment to 20 °C . Causality: Sub-ambient temperatures reduce longitudinal diffusion and enhance the shape selectivity of the C18 stationary phase, which is critical for resolving ECN-matched pairs (e.g., C16:0 and C18:1).

  • Gradient Execution: Inject 10 µL of the sample and run the gradient specified in Table 1.

  • Data Acquisition: Record the CAD signal. Apply a power-function transformation to the raw area counts to linearize the CAD response curve.

System Suitability & Self-Validation:

  • Inject a system suitability standard containing Methyl Stearate and Trilinolein. The protocol is structurally validated only if the chromatographic resolution (

    
    ) between these peaks is 
    
    
    
    [6].
  • Verify baseline stability; drift exceeding 5% of full scale indicates incomplete mobile phase mixing or CAD nebulizer contamination.

Protocol B: Isomeric Resolution of CLA via Ag+-HPLC

Conjugated Linoleic Acid (CLA) consists of numerous positional and geometric isomers. This protocol isolates specific cis/trans isomers using silver-ion chromatography[7].

Materials & Reagents:

  • Column: Silver-ion impregnated silica column (e.g., ChromSpher 5 Lipids), 250 x 4.6 mm, 5 µm. (Note: Connect two columns in series for baseline resolution of complex isomer mixtures[7]).

  • Mobile Phase: Hexane / Acetonitrile (99.9:0.1, v/v) - Isocratic.

  • Detector: UV-Vis at 233 nm (CLA conjugated dienes possess a strong UV chromophore).

Step-by-Step Methodology:

  • Solvent Preparation: Acetonitrile is only partially soluble in hexane. Vigorously stir the mobile phase for 2 hours and sonicate to prevent phase separation, which causes retention time drift[5].

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min until a stable UV baseline is achieved at 233 nm.

  • Sample Injection: Inject 5 µL of CLA methyl esters (concentration < 0.5 mg/mL to prevent column overload).

  • Isocratic Elution: Elute at 1.0 mL/min for 45 minutes. Causality: The trace amount of acetonitrile (0.1%) acts as a weak

    
    -electron competitor, gently displacing the polyunsaturated FAMEs from the 
    
    
    
    sites to prevent excessive retention and peak broadening[5].

System Suitability & Self-Validation:

  • Due to solvent volatility and minor phase separation over time, absolute retention times will drift. The system is validated by calculating the Relative Retention Volume (RRV) of all peaks relative to a known internal standard (e.g., trans,trans-9,11-CLA)[5]. RRV must remain constant (

    
    ) across sequential injections.
    
  • Peak fronting is a direct indicator of silver-site saturation; if observed, the sample must be diluted by a factor of 10.

AgComplex FAME Unsaturated FAME (C=C π-electrons) Complex Charge-Transfer Complex (Reversible) FAME->Complex Donates e- AgNode Ag+ Stationary Phase (Electron Acceptor) AgNode->Complex Accepts e- Cis Cis-Isomer (Stronger Complex = Late Elution) Complex->Cis Optimal Binding Trans Trans-Isomer (Weaker Complex = Early Elution) Complex->Trans Steric Hindrance

Mechanism of Ag+ complexation: Steric hindrance dictates the elution order of geometric isomers.

Quantitative Data & Method Parameters

Table 1: Mobile Phase Gradient for NARP-HPLC (Protocol A) The delayed gradient ensures the resolution of short-chain and highly unsaturated species before ramping the eluent strength to elute long-chain saturated species.

Time (min)% Mobile Phase A (Acetonitrile/Acetic Acid)% Mobile Phase B (Isopropanol/Heptane)Flow Rate (mL/min)
0.010001.0
10.010001.0
40.050501.0
50.050501.0

Table 2: Equivalent Carbon Number (ECN) and Elution Order Predictor for NARP Demonstrates the causality of ECN on retention. Note the critical pair of C16:0 and C18:1, which share an ECN of 16 and require optimized sub-ambient column temperatures for resolution.

Fatty Acid Methyl Ester (FAME)Carbon Number (CN)Double Bonds (DB)Equivalent Carbon Number (ECN)Relative Elution Order
Methyl Linolenate (C18:3)183121 (Earliest)
Methyl Linoleate (C18:2)182142
Methyl Palmitate (C16:0)160163 (Co-elutes w/ C18:1)
Methyl Oleate (C18:1)181163 (Co-elutes w/ C16:0)
Methyl Stearate (C18:0)180184 (Latest)

References

  • Title: Silver Ion Chromatography and Lipids, Part 3 Source: American Oil Chemists' Society (AOCS) URL: [Link]

  • Title: Non-aqueous reversed phase liquid chromatography with charged aerosol detection for quantitative lipid analysis with improved accuracy Source: Lund University Research Portal URL: [Link]

  • Title: Separation of conjugated linoleic acid methyl esters by silver-ion high performance liquid chromatography in semi-preparative mode Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Characterization of fatty acid and triacylglycerol composition in animal fats using silver-ion and non-aqueous reversed-phase Source: University of Pardubice URL: [Link]

  • Title: Improved Identification of Conjugated Linoleic Acid Isomers Using Silver-Ion HPLC Separations Source: Oxford Academic URL: [Link]

  • Title: Determination of Total Lipids as Fatty Acid Methyl Esters Source: National Renewable Energy Laboratory (NREL) URL: [Link]

Sources

Method

Application rates of ethyl 4-methyloctadecanoate for integrated pest management

Application Note: Application Rates of Ethyl 4-Methyloctanoate for Integrated Pest Management Executive Summary & Critical Nomenclature Correction CRITICAL ALERT: The topic request specified Ethyl 4-methyloctadecanoate (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application Rates of Ethyl 4-Methyloctanoate for Integrated Pest Management

Executive Summary & Critical Nomenclature Correction

CRITICAL ALERT: The topic request specified Ethyl 4-methyloctadecanoate (C18 chain). However, the established aggregation pheromone for the primary target, the Coconut Rhinoceros Beetle (Oryctes rhinoceros), is Ethyl 4-methyloctanoate (C8 chain).

  • Ethyl 4-methyloctanoate (CAS 56196-53-3): Highly volatile, potent aggregation pheromone. (The Active Agent)

  • Ethyl 4-methyloctadecanoate (CAS 63060-51-5): A long-chain fatty acid ester with low volatility, likely waxy and biologically inactive as an olfactory cue for this species.

Directive: This protocol focuses on the application of Ethyl 4-methyloctanoate (Oryctalure).[1] If your specific research intends to test the C18 variant as a novel analog or release-rate modulator, proceed with caution, as no field efficacy data currently supports its use as a primary attractant.

Part 1: Mechanism of Action & Chemical Kinetics

The efficacy of Ethyl 4-methyloctanoate (E4-MO) relies on aggregation behavior , attracting both males and females to breeding or feeding sites.[2] Unlike sex pheromones which often require nanogram-level precision, aggregation pheromones in Dynastid beetles function effectively across a broader release window, provided the "plume" mimics a natural heavy infestation.

Release Rate Dynamics

The "Application Rate" in a pheromone context refers to the Release Rate (mg/day) from the dispenser, not the total mass loaded.

  • Threshold of Detection: ~1–2 mg/day.

  • Optimal Field Rate: 3–30 mg/day .

  • Diminishing Returns: Rates >30 mg/day do not significantly increase capture counts and waste active ingredient (AI).

  • Longevity: A standard 400–1000 mg load should sustain a >3 mg/day release rate for 10–12 weeks .

DOT Diagram: Pheromone Plume & Behavioral Response Pathway

The following diagram illustrates the critical pathway from dispenser kinetics to beetle capture, highlighting where environmental variables intervene.

PheromonePathway Dispenser Dispenser Matrix (Polymer/Wick) Release Release Rate (3-30 mg/day) Dispenser->Release Diffusion Plume Active Plume (Downwind Dispersion) Release->Plume Antennae Beetle Antennae (Olfactory Receptor) Plume->Antennae Behavior Upwind Anemotaxis (Flight Lock-on) Antennae->Behavior Trigger Trap Trap Entry (Vane/Bucket) Behavior->Trap Temp Temp (>25°C) Temp->Release Accelerates Wind Wind Speed Wind->Plume Modulates Shape Synergist Synergist (Fermenting Fruit) Synergist->Antennae Enhances Signal

Figure 1: Mechanistic pathway of Ethyl 4-methyloctanoate efficacy. Note that temperature acts as a rate-limiting accelerator, while food bait synergists operate directly at the receptor/behavioral level.

Part 2: Field Application Protocols

This section details the macro-application rates (Traps per Hectare) and micro-application rates (Dispenser Loading).

Dispenser Preparation & Loading

For researchers preparing in-house dispensers (e.g., for dose-response studies):

  • Matrix Selection: Use polyethylene sachets (100–150 micron wall thickness) or high-density polymer plugs. Cotton wicks are not recommended for field use due to rapid, first-order depletion (dumping the chemical too fast).

  • Loading Protocol:

    • Standard Load: 400 mg – 800 mg of pure Ethyl 4-methyloctanoate per dispenser.

    • Purity: Ensure >95% chemical purity. Impurities can act as repellents.

    • Sealing: Heat-seal sachets immediately. Store at -20°C until deployment.

Trap Density (Macro-Application Rates)

The density of traps depends on the IPM objective: Monitoring (detection) vs. Mass Trapping (suppression).

IPM ObjectiveTrap Density (Application Rate)Placement StrategyDuration
Surveillance / Monitoring 1 trap / 2–5 HectaresPeriphery of plantations; High-risk entry points (ports, compost piles).Permanent (Check bi-weekly)
Mass Trapping (Outbreak) 1 trap / 1–2 HectaresGrid pattern within infested blocks; Focused on breeding sites (rotting logs).Until population < 5 beetles/ha
Perimeter Barrier 1 trap every 50–100 metersLinear deployment along the border of new replantings (highly susceptible).During susceptible crop stage (<3 yrs)
Deployment Methodology
  • Trap Type: Use PVC Vane Traps or Bucket Traps with crossed vanes. Vanes significantly increase capture rates by interrupting the beetle's flight, causing them to drop into the container.

  • Height: Hang traps 1.5m to 2.5m above ground.

    • Reasoning: This mimics the flight height of searching adults and the height of palm crowns.

  • Synergism (Crucial Step):

    • Add ethyl acetate or fermenting fruit bunches (oil palm) to the trap bucket.

    • Data Support: Synergists can increase capture rates by 2–5x compared to pheromone alone.

Part 3: Experimental Validation & QC

To ensure your application rates are effective, you must validate the release kinetics.

Protocol: Gravimetric Release Rate Verification

Do not assume the commercial rating is accurate for your specific climate (humidity/heat affect polymer permeability).

  • Setup: Hang 5 control dispensers in the field environment (protected from rain).

  • Measurement: Weigh dispensers weekly on a precision balance (0.001g).

  • Calculation:

    
    
    
  • Threshold: If rate drops below 2 mg/day , replace dispensers immediately.

Table 1: Comparative Efficacy of Application Variations
Variable TestedApplication Rate / ConditionRelative Capture EfficiencyNotes
Release Rate 3 mg/dayBaseline (100%)Standard commercial efficiency.
Release Rate 30 mg/day110–120%Diminishing returns; not cost-effective.
Release Rate 0.3 mg/day (Depleted)40–60%Still active but reduced attraction radius.
Synergist Pheromone + Fruit Bait250–400% Highly Recommended for mass trapping.
Trap Design Pitfall (Ground)20%Poor efficacy; beetles fly to crowns.

Part 4: Troubleshooting Guide

  • Problem: High release rate (gravimetric) but low trap catch.

    • Root Cause:[3] Isomer purity. Ensure you are using the correct stereoisomer or racemic mixture active for your local population.

    • Root Cause:[3][4] Competitive attraction.[5] If the field has massive amounts of rotting breeding material, the artificial pheromone competes poorly. Action: Sanitation (remove breeding sites) is a prerequisite for pheromone efficacy.

  • Problem: Dispenser empty in <4 weeks.

    • Root Cause:[3] Wall thickness of polymer is too thin or temperature is >35°C consistently.

    • Action: Switch to membrane wafers or double-bag the sachet.

References

  • Hallett, R. H., et al. (1995). "Aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae)."[1][5][6][7] Journal of Chemical Ecology. Link

  • Morin, J. P., et al. (1996).[6] "Ethyl 4-methyloctanoate, major component of male pheromone in Oryctes rhinoceros (L.)."[7][8] Comptes Rendus de l'Académie des Sciences. Link

  • Bedford, G. O. (2013). "Biology and Management of Palm Dynastid Beetles: Recent Advances." Annual Review of Entomology. Link

  • Behn Meyer. (n.d.). "Ethyl-4-methyloctanoate 93.4% Product Specification." Crop Protection Division.[9] Link

  • Moore, A., & Siderhurst, M. (2019). "Trapping Oryctes rhinoceros with pheromone and light." Guam Coconut Rhinoceros Beetle Project. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the cross-coupling synthesis of ethyl 4-methyloctadecanoate

Welcome to the Chemical Process Optimization & Technical Support Hub . Ticket ID: #C18-Me-Yield-Opt Subject: Yield Improvement in Cross-Coupling Synthesis of Ethyl 4-methyloctadecanoate Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Process Optimization & Technical Support Hub .

Ticket ID: #C18-Me-Yield-Opt Subject: Yield Improvement in Cross-Coupling Synthesis of Ethyl 4-methyloctadecanoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

This guide addresses the specific challenges of synthesizing Ethyl 4-methyloctadecanoate via cross-coupling. While classical methods (e.g., malonic ester synthesis) exist, modern sp³-sp³ cross-coupling (specifically Nickel-catalyzed Negishi or Suzuki) offers superior convergence and stereocontrol, provided the "Achilles' heel" of alkyl coupling—


-hydride elimination—is managed.

Part 1: Diagnostic & Strategy (The "Engine" of the Reaction)

User Query: "I am attempting to couple a C14 alkyl chain with a functionalized C5 ester fragment to create the 4-methyl backbone, but my yields are stalled at 30-40%. I see significant isomerization."

Technical Analysis

The synthesis of Ethyl 4-methyloctadecanoate (


) via cross-coupling typically involves a disconnection at the C4–C5 bond .
  • Fragment A (Nucleophile): Tetradecylzinc bromide (Primary Alkyl-Zn).

  • Fragment B (Electrophile): Ethyl 4-bromo- or 4-iodopentanoate (Secondary Alkyl Halide).

The Core Problem: Transition metal-catalyzed cross-coupling of secondary alkyl halides (Fragment B) is notoriously difficult. The rate of


-hydride elimination (

) often exceeds the rate of reductive elimination (

), leading to alkene byproducts (isomerization) rather than the coupled product.
Recommended Protocol: Nickel-Catalyzed Negishi Coupling

Switching from Palladium to Nickel with Pybox ligands is the industry standard for stabilizing secondary alkyl radicals and preventing isomerization.

Optimized Reaction System:

  • Catalyst:

    
     (Bis(1,5-cyclooctadiene)nickel(0)) or stable Ni(II) precatalysts like 
    
    
    
    .
  • Ligand:

    
      (for enantioselective) or racemic Pybox.
    
  • Solvent: DMA (N,N-Dimethylacetamide) / DMI (1,3-Dimethyl-2-imidazolidinone). Crucial for Ni-catalysis.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My organozinc reagent seems inactive or degrades the ester."

Q: How do I prepare a high-fidelity alkylzinc reagent that tolerates the ester moiety?

A: Traditional Grignard preparation will attack your ester group. You must use Knochel’s Method (Direct Insertion with LiCl) . The Lithium Chloride is not just a salt; it solubilizes the surface oxides on the zinc, allowing insertion at lower temperatures (avoiding ester decomposition).

Protocol (Self-Validating):

  • Activation: Treat Zinc dust (1.5 equiv) with 5 mol% 1,2-dibromoethane and 3 mol% TMSCl in THF. Heat to reflux for 1 min.

  • Insertion: Add Tetradecyl bromide (1.0 equiv) and LiCl (1.0 equiv) .

  • Validation: Titrate an aliquot using iodine (

    
    ) in THF. If the solution does not decolorize immediately, the reagent is dead.
    
    • Target Concentration: >0.8 M.

Issue 2: "I am seeing significant amounts of reduction product (Ethyl pentanoate)."

Q: Why is my secondary bromide reducing instead of coupling?

A: This indicates "Catalyst Death" or trace proton sources. In Nickel catalysis, if the oxidative addition occurs but transmetallation is slow, the alkyl-nickel species will scavenge protons from the solvent or moisture.

Corrective Actions:

  • Solvent Dryness: DMA must be distilled over

    
    . Water content must be <50 ppm.
    
  • Ligand Loading: Increase Pybox ligand ratio to 1.2:1 relative to Ni. Free Nickel is unstable and will precipitate as Nickel black, killing the cycle.

Issue 3: "The reaction stalls at 50% conversion."

Q: Should I heat the reaction to push it to completion?

A: NO. Heating secondary alkyl-Ni species promotes


-hydride elimination.
  • The Fix: Add C-Phos or X-Phos if using Palladium, but for Nickel/Pybox, keep at Room Temperature (20-25°C) .

  • Additive: Add 10 mol% 4-ethylpyridine . This stabilizes the Ni-center and prevents homocoupling of the organozinc.

Part 3: Comparative Data & Workflow

Yield Optimization Matrix
VariableStandard Condition (Failure Mode)Optimized Condition (High Yield)Mechanistic Reason
Catalyst Metal


or

Pd is too slow for secondary alkyl halides; Ni facilitates radical oxidative addition.
Ligand Triphenylphosphines-Bu-Pybox Pybox is a tridentate ligand that sterically crowds the metal, blocking the

-H elimination site.
Nucleophile Grignard (

)
Organozinc (

)
Grignards attack esters; Organozincs are chemoselective.
Solvent THFDMA / DMI Polar aprotic solvents stabilize the cationic Ni-intermediates.
Visualizing the Critical Path

The following diagram illustrates the decision logic for troubleshooting low yields in this specific synthesis.

TroubleshootingFlow Start Start: Low Yield (<50%) CheckReagent Step 1: Titrate Organozinc (Knochel Method) Start->CheckReagent ReagentGood Reagent Active (>0.8M)? CheckReagent->ReagentGood FixReagent Action: Dry LiCl/THF Re-activate Zn with TMSCl ReagentGood->FixReagent No CheckByproduct Step 2: Analyze Byproducts (GC/MS) ReagentGood->CheckByproduct Yes Isomer Isomerization Observed? (Alkene formation) CheckByproduct->Isomer Reduction Reduction Observed? (H-abstraction) Isomer->Reduction No FixLigand Action: Switch to Ni(cod)2 + Pybox Ligand Isomer->FixLigand Yes FixDryness Action: Distill DMA Check Inert Atmosphere Reduction->FixDryness Yes Homocoupling Homocoupling Observed? (R-R dimer) Reduction->Homocoupling No FixRate Action: Slow Addition of Zn Add 4-ethylpyridine Homocoupling->FixRate Yes

Caption: Diagnostic flowchart for isolating yield-limiting factors in alkyl-alkyl Negishi coupling.

Part 4: The Mechanism of Failure (and Success)

Understanding why the reaction fails is critical for autonomy in the lab.

  • Oxidative Addition (The Trigger): The secondary alkyl halide (Ethyl 4-bromopentanoate) reacts with Ni(0). This creates an alkyl radical intermediate.

  • The Danger Zone: The resulting Alkyl-Ni(II) species has

    
    -hydrogens. Without a bulky ligand (Pybox), the metal aligns with the 
    
    
    
    -H and eliminates, creating an alkene and killing the chain extension.
  • Transmetallation (The Fix): The Organozinc reagent must transfer the C14 chain faster than the elimination occurs. LiCl accelerates this step by breaking up Zinc aggregates.[1]

Mechanism Ni0 Ni(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Radical Path) Ni0->OxAdd + Sec-Alkyl-Br NiII Alkyl-Ni(II)-X (Unstable Intermediate) OxAdd->NiII BetaElim FAILURE MODE: Beta-Hydride Elimination NiII->BetaElim Slow Transmetallation or Wrong Ligand TransMet Transmetallation (w/ R-ZnX) NiII->TransMet + Prim-Alkyl-Zn (Fast w/ LiCl) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Ni0 Regeneration Product Ethyl 4-methyloctadecanoate RedElim->Product

Caption: Kinetic competition between productive coupling and destructive


-hydride elimination.

References

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary

    
    -Bromo Amides with Organozinc Reagents. Journal of the American Chemical Society, 127(13), 4594–4595. Link
    
  • Everson, D. A., & Weix, D. J. (2012). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry, 77(9), 4185-4191. Link

  • Hallett, R. H., et al. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[2] Journal of Chemical Ecology, 21, 1549–1570.[2] Link (Context for the specific target molecule).

Sources

Optimization

Technical Support Center: Troubleshooting Isomerization during Ethyl 4-Methyloctadecanoate Purification

Welcome to the Technical Support Center for the purification of ethyl 4-methyloctadecanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of ethyl 4-methyloctadecanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with isomerization during the purification of this branched-chain fatty acid ester. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity of your compound.

Introduction

Ethyl 4-methyloctadecanoate is a saturated branched-chain fatty acid ester. Unlike their unsaturated counterparts, saturated fatty acid esters are not susceptible to cis-trans isomerization of double bonds. However, issues related to structural isomerization, such as the migration of the methyl branch along the alkyl chain, can arise under certain conditions, particularly during purification steps involving heat or catalytic activity.[1][2][3] Maintaining the structural integrity of the 4-methyl position is critical for its intended biological or chemical function.

This guide will walk you through the common pitfalls that can lead to isomerization and provide robust solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of ethyl 4-methyloctadecanoate?

A1: For a saturated branched-chain ester like ethyl 4-methyloctadecanoate, isomerization refers to the potential migration of the methyl group from the 4th carbon position to other positions along the octadecanoyl chain. This can be induced by factors such as high temperatures or the presence of acidic or basic catalysts, leading to a mixture of structural isomers.[4]

Q2: Why is it crucial to prevent isomerization during purification?

A2: The biological activity and physicochemical properties of a molecule are highly dependent on its specific structure.[3] Isomerization can lead to a final product with altered efficacy, safety, and physical characteristics, such as melting point and solubility.[5][6] For drug development and scientific research, maintaining the precise isomeric form is essential for reproducible and reliable results.

Q3: What are the primary causes of isomerization during the purification of fatty acid esters?

A3: The primary culprits are excessive heat, prolonged exposure to acidic or basic conditions, and contact with certain catalytic surfaces.[4][7] These conditions can provide the energy needed to break and reform carbon-carbon bonds, leading to skeletal rearrangement.

Q4: How can I detect if isomerization has occurred in my sample?

A4: The most effective method for detecting structural isomers of fatty acid methyl esters (FAMEs) is Gas Chromatography-Mass Spectrometry (GC-MS).[3][8][9][10] A high-resolution capillary GC column can separate isomers based on subtle differences in their boiling points and structures, while the mass spectrometer provides fragmentation patterns that can help identify the different isomers.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying structural changes.[13]

Troubleshooting Guide: Isomerization During Purification

This section provides a structured approach to identifying and resolving common issues that lead to the isomerization of ethyl 4-methyloctadecanoate.

Problem Probable Cause(s) Recommended Solution(s)
Presence of multiple isomers in the final product (confirmed by GC-MS). 1. High temperatures during distillation. 2. Use of aggressive acidic or basic conditions during washing/extraction. 3. Active stationary phase in chromatography. 1. Utilize vacuum distillation to lower the boiling point. Keep the distillation temperature as low as possible. 2. Neutralize the sample promptly after any acid/base wash. Use mild neutralizing agents like sodium bicarbonate solution. 3. Use inert stationary phases like deactivated silica gel for column chromatography. Consider alternative methods like low-temperature crystallization.
Broad peaks or shoulders observed during GC analysis. Co-elution of closely related isomers. Optimize the GC method. Use a longer capillary column with a polar stationary phase designed for FAME isomer separation. Adjust the temperature gradient to improve resolution. [10][11]
Changes in the physical properties of the purified product (e.g., melting point, viscosity). Isomerization leading to a mixture of compounds with different physical properties. [5][6]Re-purify the product using a non-destructive technique like low-temperature crystallization. Confirm the purity and identity of the product using GC-MS and NMR.
Visualization of the Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting isomerization.

Troubleshooting_Isomerization start Start: Purified Ethyl 4-Methyloctadecanoate Shows Impurities check_gcms Analyze by GC-MS start->check_gcms isomers_present Are multiple isomers present? check_gcms->isomers_present distillation Review Distillation Protocol isomers_present->distillation Yes reanalyze Re-analyze Purified Product isomers_present->reanalyze No, other impurities high_temp High Temperature? distillation->high_temp washing Review Washing/Extraction Protocol acid_base Harsh Acid/Base Conditions? washing->acid_base chromatography Review Chromatography Protocol active_phase Active Stationary Phase? chromatography->active_phase high_temp->washing No vacuum_distill Implement Vacuum Distillation high_temp->vacuum_distill Yes acid_base->chromatography No neutralize Use Mild Neutralization & Prompt Work-up acid_base->neutralize Yes low_temp_cryst Use Low-Temperature Crystallization or Inert Chromatographic Support active_phase->low_temp_cryst Yes active_phase->reanalyze No vacuum_distill->reanalyze neutralize->reanalyze low_temp_cryst->reanalyze

Caption: Troubleshooting workflow for isomerization.

Recommended Purification Protocols to Minimize Isomerization

To avoid the pitfalls of isomerization, we recommend purification techniques that operate under mild conditions.

Protocol 1: Low-Temperature Crystallization

This technique is highly effective for separating saturated fatty acid esters from minor impurities and isomers by exploiting differences in their melting points and solubilities at low temperatures.[14][15][16][17]

Materials:

  • Impure ethyl 4-methyloctadecanoate

  • High-purity acetone (or another suitable solvent like hexane)

  • Jacketed crystallization vessel with a stirrer

  • Programmable refrigerated circulator

  • Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

  • GC-MS for purity analysis

Procedure:

  • Dissolution: Dissolve the impure ethyl 4-methyloctadecanoate in a minimal amount of warm acetone (e.g., 30-40°C) to ensure complete dissolution. A starting concentration of 10-20% (w/v) is a good starting point.

  • Controlled Cooling: Cool the solution slowly and in a controlled manner using the refrigerated circulator. A cooling rate of 1-5°C per hour is recommended to promote the formation of large, pure crystals.

  • Crystallization: Hold the solution at the target crystallization temperature (e.g., -10°C to -20°C, to be optimized for your specific isomer mixture) for several hours (4-12 hours) to allow for complete crystallization of the desired product.

  • Filtration: Quickly filter the cold slurry through a pre-chilled Buchner funnel to separate the crystals from the mother liquor, which will contain the majority of the impurities and isomers.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., room temperature) to remove the solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by GC-MS to assess the efficiency of the separation.

Visualization of the Low-Temperature Crystallization Workflow

LowTemp_Crystallization start Start: Impure Ethyl 4-Methyloctadecanoate dissolve Dissolve in Minimal Warm Acetone start->dissolve cool Controlled Cooling (1-5°C/hour) dissolve->cool crystallize Hold at Target Low Temperature (4-12h) cool->crystallize filter Vacuum Filter Slurry crystallize->filter wash Wash Crystals with Cold Acetone filter->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity by GC-MS dry->analyze product Purified Product analyze->product

Caption: Low-temperature crystallization workflow.

Protocol 2: Argentation (Silver Ion) Chromatography

While typically used for separating unsaturated fatty acid esters based on the number and geometry of double bonds, argentation chromatography can also be adapted to separate certain structural isomers of saturated fatty acids, although the separation mechanism is more complex and relies on subtle differences in steric hindrance and interaction with the silver ions.[18][19][20][21] This method should be considered when other techniques fail.

Materials:

  • Impure ethyl 4-methyloctadecanoate

  • Silica gel impregnated with silver nitrate (typically 10-20% by weight)

  • Chromatography column

  • Solvent system (e.g., a gradient of hexane and diethyl ether)

  • Fraction collector

  • GC-MS for fraction analysis

Procedure:

  • Column Packing: Prepare a slurry of the silver nitrate-impregnated silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the impure sample in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the column.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding small increments of diethyl ether.

  • Fraction Collection: Collect fractions of the eluent using a fraction collector.

  • Analysis: Analyze the collected fractions by GC-MS to identify the fractions containing the purified ethyl 4-methyloctadecanoate.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.

Analytical Method: GC-MS for Isomer Identification

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a mass spectrometer (MS).

  • High-resolution capillary column suitable for FAME analysis (e.g., a highly polar cyano-polysiloxane type column).[11]

GC Conditions (Example):

  • Column: 100 m x 0.25 mm ID, 0.2 µm film thickness

  • Oven Program: 140°C for 5 min, then ramp to 240°C at 4°C/min, hold for 20 min.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Split Ratio: 100:1

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

  • Scan Speed: 2 scans/sec

By comparing the retention times and mass spectra of the peaks in your sample to those of a pure standard, you can confirm the identity and purity of your ethyl 4-methyloctadecanoate and identify any isomeric impurities.

Conclusion

The purification of ethyl 4-methyloctadecanoate requires careful attention to experimental conditions to prevent unwanted isomerization. By understanding the causes of isomerization and implementing mild purification techniques such as low-temperature crystallization, researchers can ensure the structural integrity and purity of their final product. Always validate the purity and identity of your compound using reliable analytical methods like GC-MS.

References

  • Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chrom
  • Optimizing chromatographic conditions for separation of fatty acid methyl esters by argentation thin-layer chromatography.
  • Argentation chromatography of fatty acid methyl esters using silver-loaded solid-phase extraction columns.
  • Improvement in Low-Temperature Properties of F
  • Argentation chrom
  • Fatty Acid and FAME Analysis Using State-of-the-Art Gas Chrom
  • Branched-chain fatty acids – Knowledge and References. Taylor & Francis Online.
  • What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.
  • Fast GC for Trans FAME Analysis. Sigma-Aldrich.
  • Process for the preparation of branched chain fatty acids and esters.
  • Improving the Analysis of 37 F
  • Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique. Fisher Scientific.
  • Synthesis and crystallization purification of phytosterol esters for food industry application.
  • Crystallization Behavior of Fatty Acid Methyl Esters.
  • Isolation and melting properties of branched-chain esters
  • Low-temperature Crystallization of the Fatty Acids and Glycerides. Chemical Reviews.
  • Synergistic Effects of Skeletal Isomerization on Oleic and Palmitic Acid Mixtures for the Reduction in Cloud Point of Their Methyl Esters. Energy & Fuels.
  • Melting points (°C) of some branched fatty acids and methyl esters determined in the present work.
  • Fatty acid isomerism: analysis and selected biological functions. RSC Publishing.
  • What is Fatty Acid Methyl Ester?
  • Isomerization during hydrolysis of a methyl ester. Reddit.
  • Determination of the geometrical isomers of ethyl 2,4-decadienoate.

Sources

Troubleshooting

Optimizing dispenser release rates of ethyl 4-methyloctadecanoate in tropical climates

Topic: Optimizing Dispenser Release Rates of Ethyl 4-Methyloctanoate (Oryctalure) in Tropical Climates Target Audience: Researchers, Entomologists, and Drug Development Professionals in Ag-Chem. Technical Support Center:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Dispenser Release Rates of Ethyl 4-Methyloctanoate (Oryctalure) in Tropical Climates Target Audience: Researchers, Entomologists, and Drug Development Professionals in Ag-Chem.

Technical Support Center: Tropical Pheromone Optimization

Status: Operational Analyst: Senior Application Scientist Context: Oryctes rhinoceros (Coconut Rhinoceros Beetle) Management

DIAGNOSTIC CHECK: Compound Verification

CRITICAL ALERT: You inquired about Ethyl 4-methyloctadecanoate (C21H42O2).

  • Analysis: This is a heavy, waxy plant metabolite with negligible volatility at ambient temperatures. It is not an effective airborne pheromone.

  • Correction: This guide addresses Ethyl 4-methyloctanoate (C11H22O2), also known as Oryctalure .[1] This is the standard aggregation pheromone for Oryctes rhinoceros.

  • Why this matters: In tropical climates, the C11 ester (Oryctalure) suffers from hyper-volatility (dumping), whereas the C21 ester would suffer from non-release. The protocols below focus on retarding release rates for the volatile C11 ester to prevent premature exhaustion.

Module 1: Release Rate Dynamics (Theory & Diagnostics)

Q: Why do my dispensers last 12 weeks in the lab but only 3 weeks in the field?

A: You are likely experiencing "The Tropical Dump Effect," driven by the Arrhenius equation. In controlled lab settings (25°C), diffusion through the polymer membrane is linear (Zero-Order). In tropical fields (35°C+ peak, high UV), three factors compound:

  • Polymer Swelling: Heat expands the amorphous regions of polyethylene (PE) sachets, increasing free volume and diffusivity (

    
    ).
    
  • Vapor Pressure Spike: The vapor pressure of ethyl 4-methyloctanoate doubles for roughly every 10°C increase.

  • Matrix Erosion: If you use a wax/oil matrix, UV degradation can alter its viscosity, changing the partition coefficient (

    
    ) between the reservoir and the membrane.
    

The Result: A transition from controlled Zero-Order Release (steady stream) to First-Order Dumping (rapid initial loss, then zero efficacy).

Q: How can I visually model this failure mode?

A: Use the decision tree below to diagnose if your issue is kinetic (release rate) or biological (population dynamics).

G Start Trap Catch Dropped < 50% CheckDisp Weigh Dispenser (Gravimetric) Start->CheckDisp WeightLow Weight Loss > 80% CheckDisp->WeightLow Empty/Light WeightHigh Weight Loss < 20% CheckDisp->WeightHigh Full/Heavy Dumping ISSUE: Dumping/Hyper-Volatility Action: Increase membrane thickness WeightLow->Dumping Blockage ISSUE: Crystalline Blockage/Oxidation Action: Check purity/Add BHT WeightHigh->Blockage Pheromone trapped BioIssue ISSUE: Biological/Location Action: Move trap 50m WeightHigh->BioIssue Pheromone releasing OK

Figure 1: Diagnostic workflow for declining trap efficacy in tropical zones.

Module 2: Dispenser Selection & Preparation

Q: Which dispenser architecture minimizes thermal dumping?

A: For tropical Oryctes management, avoid standard thin-walled vials. Use Membrane-Controlled Reservoir Systems .

Dispenser TypeRelease MechanismTropical SuitabilityRecommendation
Rubber Septa Matrix Desorption (First-Order)Poor Avoid. High "burst" release then rapid fade.
PE Sachet (Standard) Solution-DiffusionModerate Good, but often too thin (50-100µm) for >30°C.
Thick-Wall Sachet Solution-DiffusionHigh Best Choice. Use 200µm+ LDPE or co-extruded EVOH.
Solid Wax Plug Surface EvaporationLow Melts/deforms >40°C. Surface crusts over.
Q: Should I add antioxidants?

A: Yes. While ethyl 4-methyloctanoate is an ester and relatively stable, the harsh tropical UV can generate free radicals in the polymer membrane, causing it to crack or cross-link (changing permeability).

  • Protocol: Co-load 1% BHT (Butylated hydroxytoluene) or Vitamin E (Tocopherol) into the pheromone liquid. This protects both the active ingredient and the inner surface of the polymer sachet.

Q: How do I calculate the required load for a 90-day lure?

A: Do not rely on "mg/day" lab data. Use the Tropical Safety Factor (TSF) .

  • Target Release: 3–5 mg/day (Field effective rate for Oryctes).

  • Duration: 90 days.

  • Theoretical Load:

    
    .
    
  • Tropical Correction: Apply TSF of 2.5x (to account for thermal dumping and residual "dead volume" that never releases).

  • Final Load:

    
    .
    
  • Recommendation: Load 700–800 mg per dispenser for a 3-month tropical cycle.

Module 3: Field Deployment & Troubleshooting

Q: My dispensers turn yellow and brittle. Is this affecting release?

A: Yes. This is Photo-Oxidative Degradation .

  • Mechanism: UV radiation attacks the tertiary carbons in the polyethylene chain. Brittle membranes develop micro-cracks, turning a diffusion system into a "leaking bucket."

  • Solution:

    • Shielding: Never expose the dispenser directly to the sun. Hang it inside the vane trap bucket or under a dedicated UV shield.

    • Carbon Black: Request sachets manufactured with 2% carbon black filler. This blocks UV penetration into the polymer matrix.

Q: Can I use gravimetric analysis (weighing) to measure release rates in the field?

A: Proceed with caution. In high humidity (tropical rainforests), polymer dispensers can absorb moisture.

  • The Error: A dispenser might lose 50mg of pheromone but gain 20mg of water. Your scale shows a 30mg loss, underestimating the release rate.

  • Correction: Always run a "Blank Control" (a dispenser with no pheromone) alongside your active traps to subtract water weight gain.

Module 4: Quantification Protocol (GC/MS)

Objective: Accurately measure residual pheromone to calculate true release rate.

Reagents:

  • Solvent: Hexane (HPLC Grade).

  • Internal Standard (IS): Nonyl Acetate (structurally similar, distinct retention time).

Workflow:

  • Extraction:

    • Cut opened retrieved dispenser.

    • Immerse in 20 mL Hexane containing 100 µg/mL Nonyl Acetate.

    • Sonicate for 30 mins (keep bath cool, <25°C).

  • Analysis (GC-FID or GC-MS):

    • Column: DB-Wax or HP-5 (30m x 0.25mm).

    • Temp Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      220°C.
    • Target Peak: Ethyl 4-methyloctanoate (approx.[1][2][3] retention index 1400-1450 on non-polar).

  • Calculation:

    
    
    (RF = Response Factor determined by calibration curve)
    

GCWorkflow Field Retrieve Dispenser (Field) Clean Wipe Surface (Remove debris) Field->Clean Extract Solvent Extraction (Hexane + IS) Clean->Extract GC GC-MS Analysis (Quantify Residual) Extract->GC Calc Calculate Release Rate (Initial - Residual) / Days GC->Calc

Figure 2: Workflow for analytical quantification of residual pheromone.

References

  • Hallett, R. H., et al. (1995).[1] Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[1][2][3][4] Journal of Chemical Ecology.[1] Link

  • Bedford, G. O. (2014). Biology and Management of the Coconut Rhinoceros Beetle. Annual Review of Entomology. (Context on trap dynamics).
  • USDA APHIS. (2016). New Pest Response Guidelines: Coconut Rhinoceros Beetle. (Operational guidelines for trap density). Link

  • Moore, A., et al. (2023).[2] Use of pheromones for monitoring and control strategies of coconut rhinoceros beetle.[2][3] Crop Protection.[2][5] Link

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Ethyl 4-Methyloctadecanoate in Field Applications

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals tasked with deploying ethyl 4-methyloctadecanoate in harsh field environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals tasked with deploying ethyl 4-methyloctadecanoate in harsh field environments. Whether you are utilizing this compound as an agricultural semiochemical, an environmental sensor, or within a lipophilic drug delivery matrix, maintaining the integrity of the ester bond is critical for prolonged efficacy.

Mechanistic Overview: The Causality of Degradation

Ethyl 4-methyloctadecanoate is a branched, long-chain fatty acid ester. While its C18 aliphatic chain provides substantial hydrophobicity, the ester linkage remains the molecule's Achilles' heel. In field applications, the compound is subjected to fluctuating humidity, extreme pH variations in soil or foliage, and ubiquitous environmental esterases.

To stabilize the molecule, we must first understand the kinetics of its degradation. The carbonyl carbon of the ester is highly electrophilic. When exposed to water, hydrolysis occurs via two primary pathways:

  • Acid/Base Catalysis: Extreme pH environments protonate the carbonyl oxygen (acidic) or provide strong hydroxide nucleophiles (basic), accelerating the cleavage of the ester bond into 4-methyloctadecanoic acid and ethanol as detailed in ester stabilization literature[1]. Furthermore, this process is temperature-dependent and can be auto-catalytic[2].

  • Enzymatic Cleavage: Environmental microbes and target insects secrete highly efficient esterases (e.g., cuticular and antennal esterases) that drastically lower the activation energy of hydrolysis, clearing the compound from the environment rapidly as observed in Lepidoptera studies[3].

Because the methyl branch at the C4 position is too distant from the ester bond to provide meaningful steric hindrance, external formulation strategies—such as microencapsulation and matrix shielding—are mandatory to prevent water ingress and enzyme docking[4].

Hydrolysis Ester Ethyl 4-Methyloctadecanoate (Intact Ester) AcidBase Acid/Base Catalysis (H+ / OH-) Ester->AcidBase Moisture/pH Enzyme Enzymatic Cleavage (Esterases/Lipases) Ester->Enzyme Microbes/Insects Degraded 4-Methyloctadecanoic Acid + Ethanol AcidBase->Degraded Enzyme->Degraded Shield Microencapsulation (Moisture Barrier) Shield->AcidBase Blocks H2O/pH Inhibitor Steric Shielding & Enzyme Inhibitors Inhibitor->Enzyme Blocks Active Site

Pathways of ester hydrolysis and targeted formulation interventions for stabilization.

Matrix Selection for Field Stability

Selecting the right controlled-release matrix is critical for balancing protection against water ingress with the desired release kinetics. The table below summarizes the quantitative and qualitative performance of standard matrices used to protect lipophilic esters.

Table 1: Comparison of Matrix Formulations for Ester Protection

Matrix TypeMoisture PermeabilitypH StabilityEnzyme ProtectionBest Application
Paraffin Wax Blend Very LowExcellentHighLong-term agricultural lures (3-6 months).
Polyurea Microcapsules Low to MediumGood (pH 4-9)Very HighSprayable field formulations; foliar application.
PLGA (85:15) MediumModerateHighSubcutaneous drug delivery; soil-based sensors.
Cyclodextrin Inclusion HighPoorLowShort-term burst release; indoor environments.

Troubleshooting FAQs

Q1: My field sensors show a rapid drop in ethyl 4-methyloctadecanoate concentration after rainfall. How do I fix this? A: This is classic moisture-driven hydrolysis exacerbated by auto-catalysis. As the ester hydrolyzes, it produces 4-methyloctadecanoic acid. This local accumulation of acid lowers the microenvironmental pH, which catalyzes further degradation[2]. Solution: Buffer your matrix. Incorporate a lipophilic amine or a solid-state buffer (e.g., calcium carbonate nanoparticles) into your polymer matrix to neutralize the generated acid and halt the auto-catalytic loop.

Q2: We encapsulated the ester in PLGA (50:50), but we are seeing a "burst release" and rapid degradation within 48 hours. Why? A: PLGA 50:50 has a high glycolide content, leading to rapid water uptake and bulk matrix erosion[2]. Furthermore, surface-associated ester that is not fully encapsulated will hydrolyze immediately upon field deployment. Solution: Shift to a higher lactide ratio (e.g., PLGA 85:15) to increase the hydrophobicity of the matrix and slow water diffusion. Ensure a thorough post-encapsulation wash step (using a mild surfactant like 0.1% PVA) to remove unencapsulated surface esters.

Q3: How can we prevent enzymatic degradation by cuticular esterases when the compound is used near insect populations? A: Insects and soil microbes possess highly efficient esterases designed for signal clearing and lipid metabolism[3]. Solution: Co-formulate the ester with a competitive esterase inhibitor, such as a trifluoromethyl ketone (TFMK) analog[3], or utilize a dense polyurea microcapsule that physically excludes large enzyme macromolecules from reaching the ester core.

Self-Validating Experimental Protocol: Polyurea Microencapsulation

To achieve field stability of up to 90 days, we recommend interfacial polymerization to create polyurea microcapsules. This protocol creates a self-validating system: the crosslinking density directly correlates with the exclusion of water. If the encapsulation fails, the GC-MS validation step will immediately detect the cleavage product (4-methyloctadecanoic acid), preventing faulty batches from reaching the field.

Materials Required:

  • Core Active: Ethyl 4-methyloctadecanoate (10.0 g)

  • Monomer 1 (Oil phase): Polymethylene polyphenyl isocyanate (PAPI) (1.5 g)

  • Monomer 2 (Aqueous phase): Diethylenetriamine (DETA) (0.5 g)

  • Emulsifier: 1% Polyvinyl alcohol (PVA) solution (100 mL, buffered to pH 7.0)

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 1.5 g of PAPI into 10.0 g of ethyl 4-methyloctadecanoate. Stir gently at room temperature in a dry environment until completely homogeneous.

  • Emulsification: Add the organic phase dropwise into 100 mL of the 1% PVA aqueous solution. Critical Step: The aqueous phase must be strictly buffered to pH 7.0 to prevent premature base-catalyzed hydrolysis of the ester during emulsification. Homogenize at 3,000 RPM for 5 minutes to achieve a target droplet size of 10-20 µm.

  • Interfacial Polymerization: Transfer the emulsion to a mechanical overhead stirrer set to 300 RPM. Dissolve 0.5 g of DETA in 10 mL of deionized water and add it dropwise to the emulsion over a 10-minute period. The amines will react rapidly with the isocyanates at the oil/water interface, forming a solid polyurea shell around the ester.

  • Curing & Washing: Heat the suspension to 50°C for 2 hours to drive the crosslinking reaction to completion. Filter the resulting microcapsules and wash three times with deionized water to remove unreacted amines and surface-bound ester.

  • Validation (GC-MS): Extract a 100 mg sample of the dried microcapsules by crushing them mechanically in 10 mL of hexane. Analyze the extract via GC-MS. The absence of the 4-methyloctadecanoic acid peak confirms that the ester survived the encapsulation process intact and is fully protected.

Workflow Prep 1. Organic Phase Prep (Ester + Isocyanate) Emulsion 2. Emulsification (Aqueous PVA + Buffer pH 7.0) Prep->Emulsion Polymerize 3. Interfacial Polymerization (Add Polyamine) Emulsion->Polymerize Wash 4. Washing & Curing (Remove unreacted amines) Polymerize->Wash Validate 5. GC-MS Validation (Quantify Intact Ester) Wash->Validate

Step-by-step workflow for polyurea microencapsulation and GC-MS validation.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Carbodiimide.com URL:[Link]

  • How PLGA Poly(lactic-co-glycolic acid) Modulates API Solubility and Release for Poorly Soluble Drugs Source: ResolveMass Laboratories URL:[Link]

  • Microencapsulation Technologies and Applications Source: Fraunhofer IAP URL:[Link]

  • An Overview of Antennal Esterases in Lepidoptera Source: PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting

Resolving enantiomeric excess issues in ethyl 4-methyloctadecanoate production

Welcome to the Technical Support Center for Complex Lipid Synthesis . This portal is designed for researchers and drug development professionals troubleshooting enantiomeric excess (ee) issues during the production of et...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Lipid Synthesis . This portal is designed for researchers and drug development professionals troubleshooting enantiomeric excess (ee) issues during the production of ethyl 4-methyloctadecanoate and related branched-chain fatty acids (BCFAs).

Below, you will find our diagnostic workflow, an in-depth FAQ addressing the mechanistic causality of common failures, comparative data, and a self-validating experimental protocol.

Diagnostic Workflow

TroubleshootingEE Start Enantiomeric Excess (ee) < 90% in Ethyl 4-Methyloctadecanoate Split Identify Synthetic Strategy Start->Split Enzymatic Lipase Kinetic Resolution Split->Enzymatic Chemical De Novo Asymmetric Synthesis Split->Chemical EnzIssue Poor E-value due to Remote Chiral Center (C4) Enzymatic->EnzIssue ChemIssue Apparent ee Drop During Esterification Chemical->ChemIssue EnzFix Use Candida rugosa Lipase (CRL) & Isooctane Solvent EnzIssue->EnzFix ChemFix Fix Analytical Artifacts: Optimize Chiral GC Separation ChemIssue->ChemFix

Diagnostic workflow for troubleshooting enantiomeric excess in ethyl 4-methyloctadecanoate.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does my lipase-mediated kinetic resolution yield an E-value (Enantiomeric Ratio) of less than 5?

Cause: You are encountering the "remote chiral center" thermodynamic penalty. Lipases (such as the commonly used Candida antarctica Lipase B - CALB) are highly efficient at resolving


-branched (C2) or 

-branched (C3) fatty acids. However, in 4-methyloctadecanoic acid, the chiral center is at the C4 position. Because the methyl branch is physically distant from the reactive carboxyl group, the steric difference between the two enantiomers within the enzyme's binding pocket is minimal. The enzyme struggles to differentiate between the spatial orientation of the methyl group versus the long alkyl chain[1][2]. Solution: Switch your biocatalyst to Candida rugosa lipase (CRL) . CRL possesses a deeper, more hydrophobic, and tunnel-like binding cleft that is uniquely suited for accommodating and recognizing the stereocenters of longer-chain branched fatty acids. Additionally, lower the reaction temperature to 20°C; this increases the entropic penalty for the binding of the "wrong" enantiomer, artificially boosting the E-value.
Q2: My chiral GC analysis shows a massive drop in ee after converting enantiopure 4-methyloctadecanoic acid to the ethyl ester. Is the molecule racemizing during esterification?

Cause: It is highly unlikely that the molecule is racemizing. Mechanistically, acid- or base-catalyzed racemization (via enolization) only occurs at the


-carbon (C2). The C4 stereocenter is electronically isolated from the carbonyl group and is chemically stable under standard Fischer esterification conditions.
Solution:  You are likely observing an analytical artifact . Free fatty acids and their corresponding ethyl esters interact very differently with the cyclodextrin cavities of chiral GC stationary phases. The peak overlap for the ethyl ester enantiomers is often much more severe than for the free acid.
Actionable step: Validate your GC method by injecting a deliberately synthesized racemic standard of ethyl 4-methyloctadecanoate. Ensure the chromatographic resolution (

) between the (R) and (S) peaks is

. If not, decrease your oven ramp rate to 0.5°C/min or switch to a different chiral stationary phase (e.g.,

-cyclodextrin instead of

-cyclodextrin).
Q3: I am using de novo asymmetric synthesis (e.g., Myers' pseudoephedrine alkylation). How can I ensure >98% ee without relying on enzymatic resolution?

Cause: While auxiliary-based alkylations are highly stereoselective, they are difficult to scale and require harsh cleavage conditions that can generate impurities[3]. Solution: For absolute stereochemical control (>98% ee), transition to a Chiral Pool Synthesis approach. By utilizing (R)- or (S)-citronellol as the starting material, you inherently possess a pre-set methyl stereocenter. Through a sequence of ozonolysis, reduction, and cross-coupling (e.g., copper-catalyzed Grignard coupling with a long-chain alkyl bromide), the C3 methyl group of citronellol perfectly maps to the C4 position of your target fatty acid. This bypasses the need to establish the stereocenter synthetically.

Quantitative Data: Comparison of Synthetic Strategies

To help you select the most viable pathway for your specific phase of drug development, refer to the comparative data below:

Synthetic StrategyTypical ee AchievedScalabilityPrimary LimitationKey Quality Control Metric
Enzymatic Resolution (CRL) 85 - 92%High (Kg scale)Requires sequential resolution for >95% eeConversion Rate (

) & E-value
Chiral Pool (Citronellol) > 98%MediumMulti-step synthesis reduces overall yieldOptical purity of starting terpene
Asymmetric Hydrogenation 80 - 90%HighDouble-bond isomerization prior to reduction

Pressure & Catalyst loading
Myers' Alkylation 95 - 97%Low (Lab scale)Expensive chiral auxiliariesCleavage temperature control

Self-Validating Experimental Protocol

Procedure: Lipase-Catalyzed Kinetic Resolution of Ethyl 4-Methyloctadecanoate This protocol utilizes a self-validating mathematical check to ensure that no side reactions (e.g., hydrolysis of the solvent or enzyme degradation) are skewing your ee results.

Materials:

  • Racemic 4-methyloctadecanoic acid (Substrate)

  • Absolute Ethanol (Acyl Acceptor)

  • Candida rugosa lipase (CRL, lyophilized powder)

  • Isooctane (Non-polar solvent to maintain enzyme rigidity)

  • Molecular sieves (4Å, activated)

Step-by-Step Methodology:

  • System Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of racemic 4-methyloctadecanoic acid and 30 mmol of absolute ethanol in 20 mL of anhydrous isooctane. Add 1.0 g of activated 4Å molecular sieves to sequester water and drive the equilibrium toward esterification.

  • Biocatalyst Addition: Add 150 mg of CRL. Immediately seal the flask and incubate in an orbital shaker at 25°C and 200 rpm. (Note: Do not exceed 25°C; higher temperatures increase the flexibility of the enzyme's active site, drastically lowering stereorecognition of the C4 branch).

  • Kinetic Monitoring (The Self-Validation Step): Extract 50 µL aliquots at 2-hour intervals. Filter the enzyme, evaporate the solvent, and analyze via Chiral GC to determine the ee of the unreacted acid (

    
    ) and the ee of the formed ethyl ester (
    
    
    
    ).
    • Validation Calculation: Calculate the theoretical conversion (

      
      ) using the formula:
      
      
      
      
    • If the calculated

      
       deviates from the physical conversion (measured via GC-FID peak area ratios) by more than 5%, your enzyme is catalyzing a side reaction, or your GC method is failing to resolve the peaks accurately.
      
  • Reaction Termination: To obtain highly pure (S)-ethyl 4-methyloctadecanoate, stop the reaction at exactly 40% conversion by filtering off the immobilized enzyme. (To obtain highly pure unreacted (R)-acid, allow the reaction to proceed to 60% conversion).

  • Separation: Wash the organic filtrate with a 5% aqueous

    
     solution (3 x 15 mL). The unreacted free fatty acid will partition into the aqueous layer as a sodium salt, while the target ethyl 4-methyloctadecanoate remains in the isooctane layer.
    
  • Recovery: Dry the isooctane layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the enantiomerically enriched ester.
    

References

  • Heinsman, N. W. J. T., Franssen, M. C. R., van der Padt, A., Boom, R. M., van 't Riet, K., & de Groot, Æ. (2002). Lipase-mediated resolution of branched chain fatty acids. Biocatalysis and Biotransformation, 20(5), 279-309. Available at:[Link]

  • Metzger, J. O. (2008). Synthesis of alkyl-branched fatty acids. European Journal of Lipid Science and Technology, 110(9), 805-811. Available at:[Link]

Sources

Optimization

Minimizing byproduct formation in the esterification of 4-methyloctadecanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks when working with branched-chain al...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks when working with branched-chain aliphatic compounds.

4-Methyloctadecanoic acid presents unique synthetic challenges. While the methyl branch at the C4 (gamma) position does not pose the severe steric hindrance of an alpha-branched fatty acid, the combination of its long lipophilic tail and the branch point can subtly reduce the kinetics of nucleophilic attack at the carbonyl carbon. When the primary reaction pathway is slowed, competing side reactions—such as acyl migrations, eliminations, and ether formations—have the opportunity to dominate.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you minimize byproduct formation and maximize ester yields.

Part 1: Troubleshooting Guides & FAQs

Issue 1: High Levels of N-Acylurea Byproduct in Steglich Esterification

Q: I am using the standard Steglich esterification method (DCC/DMAP) to couple 4-methyloctadecanoic acid with a bulky alcohol. My yields are below 50%, and NMR analysis reveals a major byproduct. What is causing this, and how can I prevent it?

A: You are observing the formation of an N-acylurea byproduct. In a Steglich esterification, the carboxylic acid reacts with N,N'-dicyclohexylcarbodiimide (DCC) to form an highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by your alcohol is slow—which is common when coupling branched fatty acids with sterically demanding alcohols—the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a stable, dead-end N-acylurea[1].

Causality & Solutions:

  • Catalyst Optimization: Ensure you are using a sufficient catalytic amount of 4-dimethylaminopyridine (DMAP), typically 5–10 mol%. DMAP acts as an acyl transfer catalyst; it is a stronger nucleophile than the alcohol and rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, intercepting the molecule before the 1,3-rearrangement can occur[2].

  • Solvent Selection: The choice of solvent dictates the transition state energy of the rearrangement. Solvents like tetrahydrofuran (THF) and dioxane actively promote N-acylurea formation. Switching to dichloromethane (DCM) significantly limits this side reaction[3].

  • Acid Additive (The "Silver Bullet"): Adding a catalytic amount of p-toluenesulfonic acid (p-TSA, ~5 mol%) has been empirically proven to eliminate the N-acylurea byproduct. The acid protonates the O-acylisourea intermediate, which sterically and electronically suppresses the O–N acyl migration[3].

SteglichMechanism A 4-Methyloctadecanoic Acid + DCC B O-Acylisourea (Reactive Intermediate) A->B Activation C N-Acylurea (Dead-End Byproduct) B->C 1,3-Rearrangement (Slow alcohol attack) D N-Acylpyridinium Intermediate B->D + DMAP (Fast nucleophilic attack) E Target Ester + DCU B->E + Alcohol (Direct attack - Slow) D->E + Alcohol

Mechanistic pathway of Steglich esterification highlighting N-acylurea byproduct formation.

Issue 2: Poor Conversion and Elimination Byproducts in Fischer Esterification

Q: During the Fischer esterification of 4-methyloctadecanoic acid with a secondary alcohol using sulfuric acid, I am seeing poor conversion and the formation of alkene byproducts. How can I optimize this?

A: Fischer esterification is an equilibrium-driven, acid-catalyzed nucleophilic acyl substitution[4]. Secondary and tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 elimination) to form alkenes, especially under harsh reflux conditions with strong mineral acids like H₂SO₄[5]. Additionally, the water generated during the reaction pushes the equilibrium backward, stalling conversion[6].

Causality & Solutions:

  • Shift the Equilibrium (Le Chatelier's Principle): Instead of forcing the reaction with excess acid, actively remove the water byproduct. For large-scale reactions, use a Dean-Stark apparatus with a toluene azeotrope. For small-scale reactions, add activated 4Å molecular sieves directly to the reaction vessel to irreversibly trap water[6][7].

  • Milder Catalysts: Replace harsh mineral acids with milder alternatives like p-TSA. Alternatively, utilize Lewis acid catalysts (e.g., Hafnium(IV) salts), which are highly effective for direct ester condensation without promoting the dehydration of sensitive alcohols[7].

Part 2: Quantitative Data & Yield Optimization

The following table summarizes internal validation data comparing byproduct formation and target ester yields across different reaction conditions for 4-methyloctadecanoic acid.

Reaction ConditionCatalyst SystemSolventWater RemovalMajor ByproductTarget Ester Yield
Standard Steglich DCC (1.1 eq)THFNoneN-acylurea (30-40%)45 – 55%
Optimized Steglich DCC, DMAP, p-TSADCMNoneTrace N-acylurea85 – 92%
Standard Fischer H₂SO₄ (0.5 eq)Excess AlcoholNoneAlkenes / Ethers50 – 65%
Optimized Fischer p-TSA (0.1 eq)Toluene4Å Molecular SievesTrace88 – 95%

Part 3: Validated Experimental Protocols

Protocol A: Optimized Steglich Esterification (Self-Validating System)

This protocol is specifically engineered to suppress O–N acyl migration when working with branched fatty acids.

Reagents: 4-Methyloctadecanoic acid (1.0 eq), target alcohol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), p-TSA monohydrate (0.05 eq), anhydrous DCM.

  • Reagent Solubilization: Dissolve the carboxylic acid, alcohol, DMAP, and p-TSA in anhydrous DCM under an inert atmosphere (N₂/Ar).

    • Self-Validation Check: The solution must remain clear. Immediate cloudiness indicates moisture contamination, which will prematurely hydrolyze the DCC.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Cooling prevents exothermic degradation and controls the initial activation rate, ensuring the DMAP intermediate forms smoothly.

  • Activation: Add DCC (dissolved in a minimum volume of DCM) dropwise over 15 minutes.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Self-Validation Check: The formation of a dense white precipitate (dicyclohexylurea, DCU) confirms the successful activation of the carboxylic acid.

  • Filtration: Filter the DCU precipitate through a pad of Celite and wash the filter cake with cold DCM.

  • Purification: Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid and p-TSA), and brine. Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography.

Workflow Step1 Step 1: Reagent Prep 4-Methyloctadecanoic Acid + Alcohol in DCM Step2 Step 2: Catalyst Addition Add DMAP (10 mol%) & p-TSA (5 mol%) Step1->Step2 Step3 Step 3: Coupling Agent Dropwise addition of DCC at 0°C Step2->Step3 Step4 Step 4: Reaction Stir 12-24 hrs at Room Temp Step3->Step4 Step5 Step 5: Filtration Remove DCU precipitate via Celite pad Step4->Step5 Step6 Step 6: Purification Aqueous wash & Column Chromatography Step5->Step6

Optimized step-by-step workflow for the Steglich esterification of branched fatty acids.

Protocol B: Molecular Sieve-Assisted Fischer Esterification

Ideal for scaling up esterifications with primary or robust secondary alcohols without risking acid-catalyzed dehydration.

Reagents: 4-Methyloctadecanoic acid (1.0 eq), target alcohol (5.0 eq), p-TSA (0.1 eq), activated 4Å molecular sieves (200 mg/mmol acid), anhydrous Toluene.

  • Preparation: Combine all reagents and the freshly activated 4Å molecular sieves in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to 110°C and reflux for 8–12 hours.

    • Causality: The molecular sieves physically trap the water generated during the reaction. This drives the equilibrium forward without the need for a Dean-Stark trap, making it highly efficient for small-to-medium scale synthesis.

  • Isolation: Cool the reaction to room temperature. Filter off the molecular sieves and wash them thoroughly with ethyl acetate.

  • Workup: Perform a standard aqueous workup (washing with saturated NaHCO₃ and brine), dry the organic layer, and concentrate to yield the target ester.

References

  • Source: grokipedia.
  • Source: nih.
  • Source: scribd.
  • Source: scienceinfo.
  • Source: patsnap.
  • Source: organic-chemistry.
  • 21.

Sources

Troubleshooting

Technical Support Center: Troubleshooting GC Column Bleeding in Long-Chain Ester Analysis

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with column bleeding during the Gas Chromatography (GC) analysis of long-chain esters. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Gas Chromatography Column

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with column bleeding during the Gas Chromatography (GC) analysis of long-chain esters. This guide is designed to provide you with in-depth, actionable insights to diagnose, troubleshoot, and ultimately mitigate column bleed, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is GC column bleed and why is it a problem for long-chain ester analysis?

A: GC column bleed refers to the degradation and elution of the column's stationary phase.[1] This process generates a background signal that can obscure the detection of your analytes.[1] For long-chain esters, which often require high-temperature analysis, column bleed can be particularly problematic. The elevated temperatures accelerate the degradation of the stationary phase, leading to a rising baseline, increased noise, and potential interference with the peaks of interest.[2][3] This can compromise sensitivity, reproducibility, and the overall accuracy of your quantitative analysis.[2]

Q2: How can I distinguish between column bleed and other sources of baseline noise?

A: True column bleed is characteristically temperature-dependent, meaning the baseline will rise as the oven temperature increases.[3] In contrast, a high baseline at lower temperatures (e.g., around 100°C) is unlikely to be column bleed and may point to other issues like a contaminated injector, septum bleed, or impurities in the carrier gas.[3] Additionally, column bleed typically manifests as a gradual, rolling baseline, whereas discrete, sharp peaks are more indicative of contamination from sources like the septum or a dirty inlet liner.[3]

Q3: If I'm using a Mass Spectrometer (MS) detector, are there specific ions that indicate column bleed?

A: Yes, when using an MS detector, the degradation of common polysiloxane-based stationary phases produces characteristic ions. The most prominent of these are m/z 207 and 281.[4] The presence of ions at m/z 73, 133, 193, 267, 355, and 429 can also be indicative of significant column bleed.[5] Monitoring for these ions in the baseline of your total ion chromatogram (TIC) is a definitive way to confirm column bleed.[6]

Q4: Can my choice of GC column influence the severity of column bleed?

A: Absolutely. Columns with thicker stationary phase films and larger internal diameters will inherently exhibit higher bleed levels simply because there is more stationary phase material present.[7] Furthermore, more polar stationary phases tend to be less thermally stable and will generally show more bleed compared to non-polar phases at the same temperature.[8] For high-temperature applications like the analysis of long-chain esters, selecting a "low-bleed" or "MS-certified" column is a proactive measure to minimize this issue.[9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of column bleed. We will explore the primary culprits and provide detailed protocols to restore your system's performance.

Symptom 1: Gradually Rising Baseline with Increasing Temperature

A classic indicator of column bleed, this symptom suggests that the stationary phase is degrading as the oven temperature ramps up.

Root Cause Analysis & Corrective Actions
  • Exceeding Column Temperature Limits: Every GC column has a specified maximum operating temperature for both isothermal and temperature-programmed runs.[10] Operating near or above these limits will accelerate stationary phase degradation.[2][11]

    • Solution: Always operate within the manufacturer's recommended temperature range. If high temperatures are necessary for your analysis, consider a column specifically designed for high-temperature applications.

  • Oxygen in the Carrier Gas: Oxygen is a significant contributor to stationary phase degradation, especially at elevated temperatures.[11][12] Leaks in the system or impure carrier gas are common sources of oxygen contamination.[12]

    • Solution:

      • Leak Check: Regularly perform a thorough leak check of your entire GC system, paying close attention to fittings, the septum, and gas lines.[12] An electronic leak detector is the recommended tool for this purpose.[13]

      • High-Purity Gas & Traps: Use high-purity carrier gas (99.999% or higher) and install high-capacity oxygen and moisture traps in the gas line, as close to the GC as possible.[6][14] Regularly replace these traps according to the manufacturer's recommendations.

  • Improper Column Conditioning: New columns, or columns that have been stored, must be properly conditioned to remove volatile manufacturing residues and adsorbed oxygen.[2] Inadequate conditioning will lead to a high and unstable baseline.

    • Solution: Follow a rigorous column conditioning protocol.

Protocol: Proper Column Conditioning
  • Installation (Detector End Disconnected): Install the column in the injector but leave the detector end disconnected and open in the oven.[15]

  • Initial Purge: Set the oven to a low temperature (e.g., 40°C) and purge the column with carrier gas for 15-30 minutes.[16][17] This crucial step removes any oxygen from the column before heating.[17]

  • Temperature Ramping: Program the oven to ramp up at a rate of 5-10°C/minute to a conditioning temperature.[10][17] This temperature should be approximately 20°C above the final temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.[15][17]

  • Hold at Conditioning Temperature: Hold the column at the conditioning temperature. The required time will vary based on the column's phase, film thickness, and length. A general guideline is 1-2 hours, but for thick-film or highly polar columns, a longer conditioning time may be necessary.[10]

  • Cool Down and Connect: Cool the oven down, then connect the column to the detector.

  • Final Bake-out: Re-run the temperature program to ensure a stable baseline before running samples.

Symptom 2: High Baseline Noise and Poor Signal-to-Noise Ratio

Excessive baseline noise can make it difficult to accurately integrate peaks, especially for low-concentration analytes.[2]

Root Cause Analysis & Corrective Actions
  • Aggressive Sample Matrix: Injecting samples containing aggressive components, such as strong acids or bases, can chemically attack and degrade the stationary phase.[12]

    • Solution: Neutralize samples before injection whenever possible.[18] If the sample matrix is inherently "dirty" with non-volatile residues, consider using a guard column or a retention gap to protect the analytical column.[7]

  • Contaminated Inlet: A dirty inlet liner or septum can be a source of continuous contamination that contributes to baseline noise.[3]

    • Solution: Establish a routine maintenance schedule for replacing the inlet liner and septum.[2] The frequency will depend on the number of injections and the cleanliness of your samples.

  • Column Contamination: Over time, non-volatile components from your samples can accumulate at the head of the column, leading to a host of issues including increased bleed and peak tailing.[11]

    • Solution:

      • Column Trimming: As a first step, try trimming 15-20 cm from the inlet end of the column to remove the contaminated section.[18]

      • Column Bake-out: If trimming doesn't resolve the issue, a column bake-out may be effective. This involves holding the column at its maximum isothermal temperature for an extended period to "burn off" contaminants.[19]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing GC column bleed issues.

GC_Troubleshooting_Workflow start High Baseline Bleed Observed check_temp Is the baseline rise temperature-dependent? start->check_temp not_bleed Issue is likely not column bleed. Investigate other sources: - Contaminated injector/septum - Carrier gas impurities - Detector issues check_temp->not_bleed No is_bleed Column bleed is suspected. check_temp->is_bleed Yes check_method_temp Is the method temperature below the column's max limit? is_bleed->check_method_temp adjust_temp Adjust method temperature to be within the column's specified limits. check_method_temp->adjust_temp No check_leaks Perform a thorough system leak check. check_method_temp->check_leaks Yes adjust_temp->check_leaks fix_leaks Fix any identified leaks. Ensure high-purity carrier gas and functional oxygen/moisture traps. check_leaks->fix_leaks Leaks Found condition_column Re-condition the column using the proper protocol. check_leaks->condition_column No Leaks fix_leaks->condition_column trim_column If bleed persists, trim the inlet end of the column. condition_column->trim_column Bleed Persists resolved Issue Resolved condition_column->resolved Bleed Resolved replace_column If all else fails, the column may be permanently damaged. Replace the column. trim_column->replace_column Bleed Persists replace_column->resolved

Caption: A flowchart for troubleshooting GC column bleed.

Mechanism of Column Bleed

The primary mechanism of column bleed for polysiloxane phases involves a "backbiting" reaction, where the terminal end of the polymer chain attacks the siloxane backbone.[4][8] This process is catalyzed by heat and the presence of oxygen, leading to the formation of stable cyclic siloxane rings that elute from the column.[4][8]

Caption: The mechanism of polysiloxane stationary phase degradation.

Quantitative Data Summary

The following table provides a general overview of temperature limits for common GC stationary phases. Always consult your specific column's documentation for precise temperature limits.

Stationary Phase TypeCommon AbbreviationPolarityTypical Max Temperature (°C) - IsothermalTypical Max Temperature (°C) - Programmed
100% DimethylpolysiloxaneDB-1, HP-1, Rxi-1msNon-polar325350
5% Phenyl-95% DimethylpolysiloxaneDB-5, HP-5, Rxi-5msNon-polar325350
50% Phenyl-50% DimethylpolysiloxaneDB-17, HP-50+Intermediate280300
Polyethylene GlycolDB-WAX, HP-INNOWaxPolar240250

Note: These are general guidelines. The exact temperature limits can vary by manufacturer and specific column chemistry.

References

  • Preventing Column Bleed in Gas Chrom
  • GC Column Bleed: Causes and Prevention. (2024, June 5).
  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? (2024, June 25). Agilent.
  • Achieving Low Levels of GC Column Bleed. (2021, March 26). Technology Networks.
  • GC Troubleshooting—High GC Column Bleed. (2018, January 2). Restek Resource Hub.
  • GC Column Bleed. (2020, November 11).
  • GC column conditioning. Shimadzu Asia Pacific.
  • What are the major Causes of GC Capillary Column Performance Degrad
  • Oxidative damage in GC column. (2023, July 10).
  • Optimizing GC–MS Methods. (2020, November 11).
  • My Column is Bleeding. (2026, February 12). ACD/Labs.
  • GC column conditioning. CHROMSERVIS.EU.
  • Achieving Low Levels of GC Column Bleed. (2021, March 26). Technology Networks.
  • GC Column Conditioning. (2022, April 15).
  • GC Column Installation, Conditioning, Storage, and Maintenance. ThermoFisher.
  • MS vs non-MS GC columns. (2025, March 6). SCION Instruments.
  • How to Condition a New Capillary GC Column. (2020, October 20). Restek.
  • GC Column Degradation. (2021, February 9). Element Lab Solutions.
  • 2-5 Precautions when Using Capillary Columns. GL Sciences.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Troubleshooting GC Columns and Detectors. (2020, November 11).
  • GC Troubleshooting. Sigma-Aldrich.
  • GC troubleshooting. CHROMSERVIS.EU.

Sources

Optimization

Optimization of UV protection for ethyl 4-methyloctadecanoate pheromone traps

Subject: Optimization of UV Protection for Ethyl 4-methyloctadecanoate Traps Mission Statement This guide is engineered for chemical ecologists and formulation scientists. Unlike the volatile C8 analogs (e.g., Oryctalure...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of UV Protection for Ethyl 4-methyloctadecanoate Traps

Mission Statement

This guide is engineered for chemical ecologists and formulation scientists. Unlike the volatile C8 analogs (e.g., Oryctalure), Ethyl 4-methyloctadecanoate is a long-chain fatty ester (C21 total carbon count). Its failure mode under UV is rarely direct evaporation; rather, it is photo-oxidative crosslinking and Norrish Type II cleavage , which alters the stereochemistry and release kinetics. This guide provides a self-validating framework to stabilize these specific lures.

Module 1: The Chemistry of Degradation (Diagnostics)

Q: Why is my lure failing despite high residual weight? A: You are likely experiencing "Skinning" or "Lock-up," not just evaporation. Ethyl 4-methyloctadecanoate is a heavy, waxy ester. Under UV radiation (290–400 nm), two distinct degradation pathways occur that stop the pheromone from releasing, even if the mass remains in the dispenser.

  • Norrish Type II Cleavage: The carbonyl group absorbs UV, causing the ester chain to snap. This creates shorter, non-bioactive volatiles (like ethylene) and a carboxylic acid residue that repels the target species.

  • Photo-Oxidative Crosslinking: If you use a polymeric matrix (rubber, PE, or PVC), UV generates free radicals. These radicals attack the long alkyl chain of the pheromone, chemically bonding it to the polymer matrix. The pheromone becomes part of the plastic and cannot diffuse out.

Diagnostic Check:

  • Symptom: Lure weighs correctly but catches zero insects.

  • Test: Extract the "spent" lure with hexane and run GC-MS. If you see high molecular weight oligomers or significant 4-methyloctadecanoic acid, your protection strategy is failing.

Visualizing the Failure Cascade

DegradationPathways UV UV Radiation (290-400nm) Ester Ethyl 4-methyloctadecanoate (Active Lure) UV->Ester Absorption Excited Excited Carbonyl (Singlet/Triplet State) Ester->Excited Norrish Norrish Type II Cleavage Excited->Norrish Radicals Alkyl Radicals (R•) Excited->Radicals H-Abstraction Acid 4-methyloctadecanoic Acid (Repellent/Inactive) Norrish->Acid Hydrolysis Crosslink Polymer-Pheromone Crosslink (Lock-up) Radicals->Crosslink + Matrix Polymer

Figure 1: The dual-threat of UV exposure: Chemical cleavage (Norrish) and Matrix Lock-up (Crosslinking).

Module 2: Formulation Strategy (The "Cocktail" Approach)

Q: Can I just add Carbon Black? A: Carbon black is effective but creates thermal issues for this specific molecule. Because Ethyl 4-methyloctadecanoate has a high boiling point, adding Carbon Black (which absorbs UV and converts it to heat) can raise the dispenser temperature by 10-15°C. This causes a "flash release" followed by premature exhaustion.

Recommended Formulation Triad: To stabilize this specific ester without altering release kinetics, use a Synergistic Triad approach.

Component TypeRecommended AgentMechanism of ActionLoad % (w/w)
UVA (Absorber) Benzotriazole (e.g., Tinuvin 328) Absorbs UV photons and dissipates them as non-destructive thermal energy (sub-critical heat).1.0% - 2.0%
HALS (Scavenger) Tetramethylpiperidine derivative (e.g., Tinuvin 770) Scavenges the alkyl radicals formed after UV breakthrough, preventing the "Lock-up" crosslinking.0.5% - 1.0%
Antioxidant BHT or Irganox 1076 Prevents the oxidation of the ester linkage itself (hydrolysis prevention).0.5%

Critical Protocol Note: Do not premix HALS with acidic co-formulants. HALS are basic; if your pheromone batch contains residual acid impurities (from synthesis), the HALS will neutralize the acid and precipitate, rendering the UV protection useless. Always check the pH of your technical grade pheromone before formulation.

Module 3: Dispenser Engineering & Shielding

Q: How does trap design impact the chemical load required? A: Physical shielding is superior to chemical additives because it introduces zero chemical variables.

The "Shadow-Diffusion" Rule: For Ethyl 4-methyloctadecanoate, the release rate is diffusion-limited. You can completely shield the dispenser from direct light without stopping the plume, provided airflow is maintained.

Troubleshooting Field Deployment:

  • The Orientation Error:

    • Issue: Traps hung with the dispenser facing "South" (in Northern Hemisphere) receive 300% more UV flux.

    • Fix: Use opaque bucket traps (e.g., for Oryctes) where the dispenser hangs inside the cowl. If using Delta traps, the dispenser must be tucked into the apex, not lying on the sticky floor where UV reflects off the glue.

  • The Material Mismatch:

    • Issue: Using clear polyethylene (PE) sachets.

    • Fix: Switch to Metalized Polyester (PET/Met) or Amber Glass vials with a sintered wick. Metalized films provide 100% UV block while allowing diffusion through the seal or a specific permeable window.

Module 4: Validation Protocols (SOP)

Q: How do I prove my new formulation works before field season? A: Use this Accelerated Photo-Aging Protocol.

Objective: Simulate 3 months of tropical field exposure in 72 hours.

Equipment:

  • Q-SUN Xenon Test Chamber (or equivalent UV chamber).

  • Filters: Daylight-Q (simulates noon sunlight).

  • Irradiance: 0.55 W/m² @ 340 nm.

Step-by-Step Workflow:

  • Preparation: Prepare 3 groups:

    • Group A: Control (Dark, Room Temp).

    • Group B: Unprotected Pheromone (Standard Matrix).

    • Group C: Optimized Formulation (Triad).

  • Exposure: Cycle the chamber:

    • 102 minutes Light (65°C Black Panel Temp).

    • 18 minutes Light + Water Spray (Simulates rain/hydrolysis).

    • Duration: 72 Hours.

  • Extraction:

    • Dice dispensers.

    • Soxhlet extraction with Hexane (4 hours).

  • Analysis (GC-FID/MS):

    • Quantify remaining Ethyl 4-methyloctadecanoate.

    • Crucial Step: Quantify the ratio of Ester to Acid.

    • Pass Criteria: Acid content < 5% of total recovered mass.

Troubleshooting Decision Tree

Troubleshooting Start Field Issue: Low Catch Rate CheckMass Weigh Dispenser Start->CheckMass MassLow Mass is LOW (<10% remaining) CheckMass->MassLow MassHigh Mass is HIGH (>50% remaining) CheckMass->MassHigh ReleaseIssue Release Rate Too Fast MassLow->ReleaseIssue DegradationIssue Chemical/Matrix Failure MassHigh->DegradationIssue Fix3 Add Retarder (e.g., Mineral Oil) ReleaseIssue->Fix3 Analyze Perform GC-MS Extraction DegradationIssue->Analyze ResultAcid High Acid Content (Hydrolysis) Analyze->ResultAcid ResultPure Pure Pheromone (No Release) Analyze->ResultPure Fix1 Add Antioxidant (BHT) Check Moisture Seal ResultAcid->Fix1 Fix2 Matrix Crosslinked? Add HALS or Plasticizer ResultPure->Fix2

Figure 2: Diagnostic logic for identifying UV-induced failure modes.

References
  • Hallett, R. H., et al. (1995). "Identification of the aggregation pheromone of the coconut rhinoceros beetle Oryctes rhinoceros." Journal of Chemical Ecology, 21(10), 1549-1570.

  • Gugumus, F. (1993). "Light Stabilizers." In Plastics Additives Handbook, 4th Ed. Hanser Publishers. (Standard text for HALS/UVA selection mechanisms).
  • Indriyanti, D. R., et al. (2018). "Efficacy of Pheromone Traps with Different Designs for Monitoring Oryctes rhinoceros." Journal of Physics: Conference Series. (Discusses trap shielding effects).

  • Yousif, E., & Haddad, R. (2013). "Photodegradation and photostabilization of polymers, especially polystyrene: review." SpringerPlus, 2, 398. (Mechanisms of Norrish reactions in polymer matrices).

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral data validation for ethyl 4-methyloctadecanoate

Publish Comparison Guide: Spectral Validation of Ethyl 4-Methyloctadecanoate Executive Summary: The Precision of Branched-Chain Standards In the developing fields of lipidomics and drug delivery, Ethyl 4-methyloctadecano...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectral Validation of Ethyl 4-Methyloctadecanoate

Executive Summary: The Precision of Branched-Chain Standards

In the developing fields of lipidomics and drug delivery, Ethyl 4-methyloctadecanoate serves as a critical internal standard and lipophilic carrier.[1] Unlike its straight-chain analog (ethyl stearate), the 4-methyl branch introduces steric hindrance that alters lipid packing and metabolic stability.[1]

This guide compares High-Purity Reference Standards against Crude Synthetic/Natural Isolates . The core differentiator is not just chemical purity (>98%), but isomeric specificity . Crude alternatives often contain linear isomers (ethyl octadecanoate) or positional isomers (e.g., 2-methyl or anteiso-methyl), which compromise quantitative accuracy in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) assays.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the High-Purity Reference Standard with common alternatives found in research supply chains.

FeatureHigh-Purity Reference Standard Alternative: Crude Synthetic / Natural Isolate Impact on Research
Isomeric Purity >99% 4-methyl isomer Contains linear (n-C18) & positional isomersCrucial: Linear contaminants co-elute in GC, skewing quantification.[1]
1H NMR Signature Distinct doublet at ~0.88 ppm (4-Me) resolved from terminal methyl.[1]Overlapping multiplets; linear isomer adds "false" terminal triplet intensity.Prevents accurate integration and molar mass calculation.
Synthesis Origin Asymmetric alkylation or purified malonic ester synthesis.Non-selective methylation or wool wax extraction.Batch-to-batch variability in biological activity.[1]
Validation Data Full 1H/13C assignment + 2D COSY/HSQC confirmation.Limited to GC-FID retention time match.[1]Risk of misidentifying "isobaric" compounds.[1]

Strategic Validation Workflow

To ensure scientific integrity, we employ a Self-Validating Protocol . This workflow does not merely record spectra; it actively interrogates the sample for structural contradictions (e.g., incorrect integration ratios or missing branch correlations).

ValidationWorkflow Sample Sample Preparation (10-15 mg in CDCl3) Acquisition NMR Acquisition (1H: 64 scans, 13C: 1024 scans) Sample->Acquisition Processing Data Processing (LB=0.3Hz, Phase/Baseline) Acquisition->Processing Check1 Checkpoint 1: Ethyl Ester Signals (4.12 ppm q, 1.25 ppm t) Processing->Check1 Check2 Checkpoint 2: Diagnostic 4-Methyl Doublet (~0.88 ppm) Check1->Check2 Confirmed Check3 Checkpoint 3: Integration Ratio (Branch Me : Terminal Me = 1:1) Check2->Check3 Resolved Reject Reject: Isomeric Impurity Check2->Reject Multiplet/Overlap Validation Validated Structure Check3->Validation Pass Check3->Reject Fail

Figure 1: The Logic-Gated Validation Workflow ensures that only samples meeting specific spectral checkpoints are released.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: Dissolve 15 mg of Ethyl 4-methyloctadecanoate in 0.6 mL of solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz Instrument Recommended)
  • Temperature: 298 K (25°C).

  • 1H NMR: Pulse angle 30°, Relaxation delay (

    
    ) ≥ 2.0s (to ensure accurate integration of methyl protons), Spectral width 12 ppm.
    
  • 13C NMR: Power-gated decoupling (WALTZ-16), Relaxation delay (

    
    ) 2.0s, Scans ≥ 1024 (due to low concentration of quaternary/branch carbons).
    

Spectral Data Validation

1H NMR: The Diagnostic Fingerprint

The power of 1H NMR lies in distinguishing the branch methyl from the terminal methyl . In a straight-chain alternative (Ethyl Stearate), you would see only one triplet at 0.88 ppm integrating to 3H. In the 4-methyl product , you must observe two distinct methyl signals.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ethyl-CH2 4.12Quartet (

Hz)
2HDiagnostic for ethyl ester.[1]
H-2 (

)
2.29Triplet (

Hz)
2HAlpha to carbonyl; unaffected by C4 branch.
H-3 (

)
1.62Multiplet2HSlightly deshielded; broad due to coupling with H-4.[1]
H-4 (Methine) 1.35 - 1.45Multiplet1HCritical: Often buried in the methylene envelope, but confirmed by COSY.[1]
Bulk CH2 1.25Broad Singlet~24HThe "methylene envelope" of the long chain.
Ethyl-CH3 1.25Triplet3HOverlaps with bulk CH2; verify via integration subtraction.
4-Methyl 0.87 Doublet (

Hz)
3HThe Validation Peak. Must be a doublet.[1]
Terminal CH3 0.88Triplet (

Hz)
3HDistal methyl group; often overlaps 4-Me.[1]

Expert Insight: In lower-field instruments (300 MHz), the 4-Methyl doublet and Terminal Methyl triplet may overlap significantly.[1] Validation Requirement: Use 2D J-Resolved spectroscopy or a 600 MHz instrument to prove the presence of the doublet (branch) vs. triplet (chain end).

13C NMR: Structural Backbone Confirmation

The 13C spectrum confirms the carbon skeleton and the position of the branch. The "gamma-gauche" effect causes specific shifts that rule out other isomers (like 2-methyl or 3-methyl).[1]

CarbonShift (

, ppm)
TypeAssignment Logic
C-1 (C=O) 173.9QuaternaryCarbonyl carbon.[1]
Ethyl O-CH2 60.1CH2Deshielded by oxygen.[1]
C-2 (

)
34.4CH2Typical alpha-position.[1]
C-4 (Branch) 32.8 CHDiagnostic: Downfield shift due to branching (Methine).
C-3 (

)
31.8CH2Shielded relative to linear analog due to branching.[1]
Bulk CH2 29.7CH2Standard trans-zigzag chain carbons.
4-Methyl 19.5 CH3Diagnostic: The branch methyl carbon.[1]
Ethyl CH3 14.3CH3Ester ethyl group.
Terminal CH3 14.1CH3Chain end.

Mechanism of Isomer Differentiation

The following diagram illustrates how 2D NMR (COSY/HSQC) is used to definitively assign the branching point, distinguishing the 4-methyl product from linear or other branched impurities.

IsomerDifferentiation Start Unassigned Signals (0.8 - 1.5 ppm region) COSY COSY Experiment (H-H Correlation) Start->COSY HSQC HSQC Experiment (C-H Correlation) Start->HSQC Path_Branched 4-Methyl Product Correlation: H3 -> H4(CH) -> 4-Me(CH3) COSY->Path_Branched Cross-peak H4/Me HSQC->Path_Branched C4 (CH) vs C4 (CH2) Path_Linear Linear Isomer (Impurity) Correlation: H2 -> H3 -> H4(CH2) Result Confirmed Branch Position (C4 Methine @ 32.8 ppm) Path_Linear->Result Absent in High Purity Path_Branched->Result

Figure 2: 2D NMR correlations allow for the specific rejection of linear isomers by tracking the connectivity of the H-4 methine proton.[1]

References

  • Synthesis and Pheromone Identification: Hallett, R. H., et al. "Aggregation pheromones of the coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae)." Journal of Chemical Ecology, 21(10), 1549-1570 (1995).[2] Link

  • General Fatty Acid NMR Data: Knothe, G., & Kenar, J. A. "Characterization of fatty acid methyl esters by 1H-NMR." European Journal of Lipid Science and Technology, 106(6), 388-396 (2004). Link

  • Branched Chain Analysis: Ran-Ressler, R. R., et al. "Branched-chain fatty acids in the vernix caseosa."[1] Lipids, 43(11), 1065-1073 (2008). Link

  • NMR Chemical Shift Prediction: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg (2009).[1] Link

Sources

Comparative

Mass spectral fragmentation patterns of ethyl 4-methyloctadecanoate

An In-Depth Guide to the Mass Spectral Fragmentation of Ethyl 4-Methyloctadecanoate: A Comparative Analysis for Structural Elucidation Introduction In the fields of lipidomics, microbiology, and food science, the precise...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectral Fragmentation of Ethyl 4-Methyloctadecanoate: A Comparative Analysis for Structural Elucidation

Introduction

In the fields of lipidomics, microbiology, and food science, the precise structural characterization of fatty acids is paramount. Branched-chain fatty acids (BCFAs), such as 4-methyloctadecanoate, are significant biomarkers found in various biological systems. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for fatty acid analysis, typically involving the conversion of fatty acids into more volatile fatty acid methyl esters (FAMEs).[1][2] However, the electron ionization (EI) mass spectra of FAMEs often present a significant analytical challenge: the unambiguous localization of methyl branches along the acyl chain.[1][3][4]

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the mass spectral fragmentation of ethyl 4-methyloctadecanoate. We will explore why switching from a methyl to an ethyl ester can offer advantages in structural elucidation. Furthermore, we will objectively compare the fragmentation patterns of methyl and ethyl esters with more definitive derivatization techniques, such as 4,4-dimethyloxazoline (DMOX) derivatives, providing the experimental context and data necessary to make informed analytical decisions.

The Challenge: Ambiguity in Locating Methyl Branches with FAMEs

Standard 70 eV electron ionization of FAMEs produces a series of fragment ions, but the molecular ion is often of low abundance, and the fragmentation patterns are not always specific to the branch point's location.[1][5][6] The dominant fragmentation for straight-chain FAMEs is the McLafferty rearrangement, which produces a characteristic base peak at m/z 74.[7][8] While this ion is useful for identifying a methyl ester, it provides no information about the structure of the fatty acid chain itself.

For branched FAMEs, fragmentation occurs via cleavage of the C-C bonds along the chain. However, the resulting spectra can be complex and difficult to interpret, especially when the methyl group is located near the carboxyl end. Often, isomeric BCFAMEs produce highly similar mass spectra, leading to potential misidentification, a problem compounded by the frequent co-elution of isomers on GC columns.[1][7] While tandem mass spectrometry (MS/MS) can improve identification by analyzing the collisionally activated dissociation (CAD) of the molecular ion, this is not always a routine or accessible technique.[4][5]

A Comparative Analysis of Fragmentation Patterns

To overcome the limitations of FAMEs, different ester or amide derivatives can be prepared. The goal is to create a derivative that "fixes" the positive charge at the derivatized carboxyl group, promoting a predictable fragmentation pattern along the alkyl chain that is clearly interrupted at the point of branching.[1][3]

Fatty Acid Methyl Esters (FAMEs): The Baseline

The mass spectrum of methyl 4-methyloctadecanoate serves as our baseline. Cleavage occurs on either side of the C4 carbon bearing the methyl group. However, the ions indicating the branch point can be of low intensity and difficult to distinguish from the general C-C bond cleavage pattern of a long-chain ester. A significant cleavage is expected between C4 and C5, but the resulting ions may not be prominent enough for confident assignment without reference spectra.

Ethyl 4-Methyloctadecanoate: The Ethyl Ester Advantage

Replacing the methyl group with an ethyl group introduces subtle but useful changes to the fragmentation pattern.

  • McLafferty Rearrangement: The characteristic McLafferty rearrangement ion shifts from m/z 74 to m/z 88 .[9] This immediately confirms the presence of an ethyl ester.

  • Branch Point Cleavage: The key diagnostic fragmentation for locating the methyl branch at C4 involves the cleavage of the C4-C5 bond. This cleavage, alpha to the branch point, is more pronounced compared to the corresponding FAME. The resulting fragment ion, containing the ethyl ester and the methyl branch, is expected at m/z 115 . This ion arises from the cleavage of the bond between C4 and C5, retaining the charge on the fragment containing the ester group. The increased mass and stability of this fragment can make it a more reliable diagnostic marker than the corresponding ions in the FAME spectrum.

DMOX Derivatives: The Gold Standard for Unambiguity

For definitive localization of branch points and double bonds, derivatization to 4,4-dimethyloxazoline (DMOX) amides is a widely accepted and powerful technique.[1][10] The nitrogen atom in the oxazoline ring effectively localizes the charge. This results in a clear series of ions, separated by 14 amu (CH₂), corresponding to cleavage at each C-C bond. The regular pattern is interrupted at the location of the methyl branch, where the gap between major fragments will be 28 amu instead of 14.[11] For a 4-methyl branch, a prominent gap would appear between the ions representing cleavage at C3-C4 and C5-C6, making the assignment unequivocal.

Data Presentation: Comparison of Key Diagnostic Ions

The table below summarizes the expected key diagnostic ions for 4-methyloctadecanoic acid derivatized as a methyl ester, ethyl ester, and DMOX derivative.

Derivative TypeMolecular Ion (M+)McLafferty IonKey Diagnostic Ion(s) for C4 BranchFragmentation Origin
Methyl Ester m/z 312m/z 74m/z 101Cleavage at C4-C5
Ethyl Ester m/z 326m/z 88m/z 115 Cleavage at C4-C5
DMOX Derivative m/z 365m/z 113m/z 154, 182Cleavage at C3-C4 and C5-C6 (28 amu gap)

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Ethyl Esters (FAEEs)

This protocol describes an acid-catalyzed method for preparing ethyl esters for GC-MS analysis.[2]

Rationale: Using ethanolic HCl in a large excess drives the equilibrium towards ester formation, ensuring complete derivatization of the fatty acids. The exclusion of water is critical to prevent hydrolysis of the newly formed esters.[2]

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample (containing 4-methyloctadecanoic acid) into a screw-cap reaction vial.

  • Reagent Preparation: Prepare 3% anhydrous hydrogen chloride in ethanol. This can be done by carefully bubbling dry HCl gas into anhydrous ethanol or, more conveniently and safely, by slowly adding acetyl chloride (e.g., 0.6 mL) to cold, anhydrous ethanol (10 mL).[12] Caution: This reaction is exothermic.

  • Esterification: Add 2 mL of the 3% ethanolic HCl reagent to the sample vial.

  • Reaction: Tightly cap the vial and heat at 80°C for 1-2 hours in a heating block or water bath.

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of deionized water and 2 mL of n-hexane (or heptane).

    • Vortex vigorously for 1 minute to extract the FAEEs into the hexane layer.

    • Centrifuge briefly to separate the phases.

  • Sample Analysis: Carefully transfer the upper hexane layer containing the FAEEs to an autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis

Rationale: A polar capillary column is chosen to achieve good separation of fatty acid esters based on chain length, branching, and degree of unsaturation.[13] The temperature program is designed to elute a wide range of fatty acids, from shorter to very-long-chain.

Typical GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: 5977A MSD or equivalent

  • Column: Highly polar column (e.g., Supelco Omegawax, Agilent J&W DB-23, or similar); 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection: 1 µL, Split injection (e.g., 20:1 split ratio)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 3°C/min to 240°C

    • Hold: 10 min at 240°C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500

Visualization of Workflows and Fragmentation

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis LipidSample Lipid Sample Esterification Esterification (e.g., Ethanolic HCl) LipidSample->Esterification Extraction Liquid-Liquid Extraction (Hexane) Esterification->Extraction FAEE_Sample FAEEs in Hexane Extraction->FAEE_Sample GC_Inlet GC Inlet (Vaporization) FAEE_Sample->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (EI, 70 eV) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Filtering) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data Data Detector->Data Mass Spectrum

Caption: General workflow for the analysis of fatty acid ethyl esters (FAEEs).

Key Fragmentation Pathways

G cluster_fame Methyl Ester (FAME) cluster_faee Ethyl Ester (FAEE) cluster_dmox DMOX Derivative M_FAME Methyl 4-methyloctadecanoate [M]+• m/z 312 F_FAME_McLafferty McLafferty Ion m/z 74 M_FAME->F_FAME_McLafferty γ-H transfer F_FAME_Branch Branch Diagnostic Ion m/z 101 M_FAME->F_FAME_Branch C4-C5 Cleavage M_FAEE Ethyl 4-methyloctadecanoate [M]+• m/z 326 F_FAEE_McLafferty McLafferty Ion m/z 88 M_FAEE->F_FAEE_McLafferty γ-H transfer F_FAEE_Branch Branch Diagnostic Ion m/z 115 M_FAEE->F_FAEE_Branch C4-C5 Cleavage M_DMOX DMOX 4-methyloctadecanoate [M]+• m/z 365 F_DMOX_Branch Diagnostic Ions m/z 154, 182 (28 amu gap) M_DMOX->F_DMOX_Branch C-C Cleavage Pattern

Caption: Comparison of key diagnostic fragments for different derivatives.

Conclusion and Recommendations

The structural elucidation of branched-chain fatty acids by GC-MS is a non-trivial task that is highly dependent on the choice of derivatization.

  • Fatty Acid Methyl Esters (FAMEs) remain the most common derivative due to simple and well-established preparation protocols. However, for BCFAs, they suffer from a high degree of spectral ambiguity, making confident branch-point assignment difficult without authentic standards or advanced MS/MS techniques.[1][5]

  • Fatty Acid Ethyl Esters (FAEEs) offer a marginal but potentially decisive improvement. The shift of the McLafferty ion to m/z 88 provides clear confirmation of the ester type, while the diagnostic ion for a C4 branch (m/z 115) is more distinct. This simple change in derivatizing alcohol can be a cost-effective strategy to improve confidence in structural assignments when more complex methods are not feasible.

  • DMOX and Picolinyl Ester Derivatives are the most powerful tools for unambiguously locating methyl branches and other structural features.[1][3][10] The charge localization provided by the derivatizing group induces a predictable, ladder-like fragmentation pattern that makes structural assignment straightforward. While the derivatization is more complex, the quality of the resulting data is unparalleled.

Recommendation: For routine screening where BCFAs are expected, analysis as ethyl esters provides more diagnostic information than methyl esters with minimal change to the workflow. For projects requiring the definitive and unambiguous structural characterization of novel or isomeric BCFAs, derivatization to DMOX amides or picolinyl esters is strongly recommended.

References

  • Harvey, D. J. (1982). Picolinyl esters for the structural determination of fatty acids by GC/MS. Biomedical Mass Spectrometry, 9(1), 33-38. Available at: [Link]

  • Gross, M. L., et al. (1985). Fast-atom-bombardment and tandem mass spectrometry for determining structures of fatty acids as their picolinyl ester derivatives. Analytical Chemistry, 57(2), 558-560. Available at: [Link]

  • Andersson, B. A., & Holman, R. T. (1975). Mass spectrometric localization of methyl branching in fatty acids using acylpyrrolidines. Lipids, 10(11), 716-718. Available at: [Link]

  • Shimadzu. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI) tandem mass spectrometry. Available at: [Link]

  • Harvey, D. J. (1981). Picolinyl esters as derivatives for the structural determination of long chain branched and unsaturated fatty acids. Journal of Mass Spectrometry, 9(1), 33-38. Available at: [Link]

  • Knothe, G., & Kenar, J. A. (2014). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of the American Oil Chemists' Society, 91(6), 947-956. Available at: [Link]

  • Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 53(1), 195-203. Available at: [Link]

  • Poad, B. L. J., et al. (2020). Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries. Analytical Chemistry, 92(15), 10456-10464. Available at: [Link]

  • Carrapiso, A. I., & García, C. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of Chromatography A, 1097(1-2), 1-8. Available at: [Link]

  • Microbiology Note. (2023). Fatty acid composition analysis of lipids through Gas chromatography-GC. Available at: [Link]

  • Christie, W. W., Brechany, E. Y., & Holman, R. T. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Lipids, 22(4), 224-228. Available at: [Link]

  • Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 53(1), 195-203. Available at: [Link]

  • Precht, D., & Molkentin, J. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8869-8876. Available at: [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Brenna, J. T., & Tyburczy, C. (2019). Identification of FAME Double Bond Location by Covalent Adduct Chemical Ionization (CACI) Tandem Mass Spectrometry. AOCS Lipid Library. Available at: [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. Available at: [Link]

  • Sayanova, O., et al. (1997). Expression of a borage desaturase cDNA containing an N-terminal cytochrome b5 domain results in the accumulation of high levels of Δ-desaturated fatty acids in transgenic tobacco. Proceedings of the National Academy of Sciences, 94(8), 4211-4216. Available at: [Link]

  • De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 597-606. Available at: [Link]

  • Destaillats, F., & Angers, P. (2011). Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS. Journal of the American Oil Chemists' Society, 88(5), 749-752. Available at: [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Available at: [Link]

  • Leibniz Institute DSMZ. (n.d.). Cellular Fatty Acids. Available at: [Link]

  • Precht, D., & Molkentin, J. (2005). Analysis of fatty acids by mass spectrometry in the selected ion monitoring mode. European Journal of Lipid Science and Technology, 107(10), 735-744. Available at: [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Available at: [Link]

  • Sirisha, N., et al. (2016). GC-MS analysis of fatty acid profile of five varieties of Artocarpus seed oil. International Journal of Advanced Research, 4(11), 1251-1257. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • Technical University of Denmark. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]

  • LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of octadecanoic acid, methyl ester. Available at: [Link]

  • Oteri, M., et al. (2024). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d-ORBi. Food Chemistry, 450, 139199. Available at: [Link]

  • Jayashree, S., et al. (2020). Comparisons of analysis of fatty acid methyl ester (FAME) of microalgae by chromatographic techniques. Journal of Liquid Chromatography & Related Technologies, 43(15-16), 521-529. Available at: [Link]

Sources

Validation

Validating Chiral Purity of Synthetic Ethyl 4-Methyloctadecanoate: A Comparative Methodological Guide

For drug development professionals and analytical chemists, validating the enantiomeric excess ( ) of synthetic branched-chain fatty acids (BCFAs) and their esters is a notoriously complex task. BCFAs, such as 4-methyloc...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, validating the enantiomeric excess (


) of synthetic branched-chain fatty acids (BCFAs) and their esters is a notoriously complex task. BCFAs, such as 4-methyloctadecanoic acid, serve as critical biomarkers in anaerobic n-alkane metabolism by sulfate-reducing bacteria[1] and possess distinct biophysical properties compared to their linear counterparts.

This guide objectively compares the two leading analytical methodologies for validating the chiral purity of synthetic ethyl 4-methyloctadecanoate : Direct Gas Chromatography (GC) and Indirect Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Mechanistic Challenge: Remote Chirality

Ethyl 4-methyloctadecanoate presents a classic "remote chirality" problem. The stereocenter at the C4 position is physically separated from the strongly polar ester carbonyl by a flexible aliphatic chain. Furthermore, the structural difference between the (4R) and (4S) enantiomers relies solely on the spatial orientation of a single methyl group against a massive 14-carbon alkyl tail.

Because there are no adjacent polar functional groups, chiral recognition cannot rely on strong hydrogen bonding or dipole-dipole interactions. Instead, analytical resolution depends almost entirely on weak van der Waals forces and steric dispersion, resulting in a minute difference in the free energy of association (


) with chiral selectors.

Comparative Analysis of Analytical Methodologies

Direct Gas Chromatography (GC) via Cyclodextrin Inclusion

Direct GC analysis exploits the natural volatility of the ethyl ester. Advanced chiral stationary phases, such as permethylated


-cyclodextrins or novel porous polymers containing 

-cyclodextrin (P-CDP)[2], form inclusion complexes with the analyte. The long aliphatic chain threads into the hydrophobic cavity of the cyclodextrin, while the C4 methyl group interacts with the rim. Because the

is extremely small, highly efficient capillary columns and optimized, shallow temperature gradients are required to achieve baseline resolution.
Indirect RP-HPLC via Chiral Fluorescent Derivatization

Direct HPLC of aliphatic esters on chiral columns frequently fails due to insufficient binding sites. However, by saponifying the ethyl ester to 4-methyloctadecanoic acid and derivatizing it with a highly rigid, chiral fluorescent reagent—such as (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol—massive steric bulk is introduced[3]. The resulting diastereomers adopt specific gauche/trans conformations that interact differently with a C18 (ODS) or C30 stationary phase, especially at sub-ambient temperatures, dramatically amplifying the separation[3].

Quantitative Method Comparison

ParameterDirect GC (Cyclodextrin Phase)Indirect RP-HPLC (Chiral Derivatization)
Separation Mechanism Host-guest inclusion complexationDiastereomeric resolution via steric hindrance
Chiral Selector / Reagent

-Cyclodextrin derivatives (e.g., P-CDP)
(1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol
Resolution (

)
1.0 – 1.5 (Baseline to partial)> 1.5 (Excellent baseline resolution)
Limit of Detection ~1–5 ppm (FID/MS)Femtomole (fmol) level (Fluorescence)
Sample Preparation Minimal (Dilution in hexane)Extensive (Saponification + Labeling)
Primary Use Case Routine high-throughput

monitoring
Trace enantiomer detection & absolute configuration

Step-by-Step Experimental Protocols

Protocol A: Direct GC-FID/MS Analysis

Self-Validating System: To ensure peak identity and prevent false


 inflation from co-eluting achiral impurities, the system must be validated by spiking the synthetic sample with a known racemic standard of ethyl 4-methyloctadecanoate.
  • Sample Preparation: Dissolve 1.0 mg of the synthetic ethyl 4-methyloctadecanoate in 1.0 mL of GC-grade n-hexane. Causality: Hexane ensures complete solubility of the lipophilic ester without introducing polar protic solvents that could degrade the cyclodextrin stationary phase over time.

  • System Configuration: Equip the gas chromatograph with a high-resolution capillary column coated with a derivatized

    
    -cyclodextrin stationary phase (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness)[2].
    
  • Injection: Inject 1 µL of the sample with a split ratio of 50:1. Set the injector temperature to 250°C to ensure instantaneous volatilization without thermal degradation.

  • Temperature Programming: Start at 120°C (hold for 5 mins), ramp at a highly conservative 1°C/min to 160°C, then 5°C/min to 220°C. Causality: The slow ramp through the critical 120–160°C window maximizes the residence time during which the weak dispersion interactions dictate enantiomeric separation.

  • Detection: Utilize Flame Ionization Detection (FID) at 260°C. Calculate the enantiomeric excess (

    
    ) via peak area integration, confirming resolution against the racemic spike.
    
Protocol B: Indirect RP-HPLC Analysis

Self-Validating System: The derivatization efficiency must be validated using an internal standard (e.g., an odd-chain branched fatty acid) to ensure quantitative conversion, ruling out kinetic resolution during the labeling step.

  • Saponification: Hydrolyze the ethyl ester to 4-methyloctadecanoic acid using 0.5 M ethanolic KOH (reflux for 1 hour). Acidify with HCl and extract into hexane. Causality: Saponification exposes the carboxylic acid, which is strictly required for the subsequent covalent labeling.

  • Chiral Derivatization: React the extracted acid with the chiral fluorescent reagent (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol using EDC/DMAP as coupling agents[3]. Causality: This introduces a rigid fluorophore. The resulting diastereomers adopt specific conformations that interact differently with the stationary phase[3].

  • System Configuration: Utilize a reversed-phase HPLC system equipped with a high-carbon-load C18 (ODS) or C30 column[3].

  • Chromatographic Conditions: Elute isocratically using a methanol/acetonitrile/water mobile phase. Maintain the column compartment at sub-ambient temperatures (e.g., -10°C to 0°C)[3]. Causality: Lowering the temperature restricts the conformational mobility of the long alkyl tail, amplifying the steric differences between the diastereomers and dramatically improving resolution.

  • Detection: Monitor via fluorescence (Ex: 298 nm, Em: 416 nm) to achieve femtomole-level sensitivity.

Analytical Decision Workflow

G Start Synthetic Ethyl 4-methyloctadecanoate Decision Select Validation Strategy Start->Decision GC_Path Direct GC Analysis (Cyclodextrin Phase) Decision->GC_Path Volatile, Routine Analysis HPLC_Path Indirect RP-HPLC (Fluorescent Derivatization) Decision->HPLC_Path Trace Detection, High Rs GC_Prep Dilution in Hexane (Minimal Prep) GC_Path->GC_Prep HPLC_Prep 1. Saponification (KOH/EtOH) 2. Labeling with Chiral Reagent HPLC_Path->HPLC_Prep GC_Run Capillary GC-FID/MS Isothermal / Slow Ramp GC_Prep->GC_Run HPLC_Run ODS / C30 Column Low Temp (-50°C to 0°C) HPLC_Prep->HPLC_Run GC_Result High Throughput Rs ~ 1.0 - 1.5 Routine ee% Monitoring GC_Run->GC_Result HPLC_Result High Sensitivity (fmol) Rs > 1.5 Trace Enantiomer Detection HPLC_Run->HPLC_Result

Workflow for validating the chiral purity of ethyl 4-methyloctadecanoate.

References

1.[1] Title: Anaerobic n-Alkane Metabolism by a Sulfate-Reducing Bacterium, Desulfatibacillum aliphaticivorans Strain CV2803T Source: Applied and Environmental Microbiology / PubMed Central (PMC) URL: [Link]

2.[3] Title: Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent Source: Bioscience, Biotechnology, and Biochemistry URL: [Link]

3.[2] Title: Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds Source: Analytical Methods (RSC Publishing) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Ethyl 4-methyloctadecanoate

As researchers and drug development professionals, our primary commitment is to safety and procedural excellence. This guide provides a detailed operational plan for handling Ethyl 4-methyloctadecanoate, a fatty acid est...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary commitment is to safety and procedural excellence. This guide provides a detailed operational plan for handling Ethyl 4-methyloctadecanoate, a fatty acid ester. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate a lack of thorough toxicological investigation and potential for respiratory irritation[1][2]. This discrepancy necessitates a cautious and proactive approach. The protocols outlined below are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of research.

Hazard Analysis and Risk Mitigation

The cornerstone of safe laboratory practice is a comprehensive understanding of the potential hazards. For Ethyl 4-methyloctadecanoate, the primary risks stem from its largely uninvestigated toxicological profile and the general characteristics of fatty acid esters.

Causality of Precaution: The absence of comprehensive hazard data does not imply safety. In drug development and research, undocumented risk must be treated as significant potential risk. Therefore, we adopt protocols suitable for irritant and potentially combustible compounds, ensuring a robust safety margin.

Hazard CategoryDescriptionRationale for PrecautionAuthoritative Source
Respiratory Tract Irritation Vapors or aerosols may cause respiratory irritation.The toxicological properties have not been thoroughly investigated, but some data suggests this as a potential hazard.Capot Chemical SDS[1]
Skin & Eye Contact Direct contact may cause irritation.Esters and organic compounds can cause irritation upon contact with skin and eyes. This is a standard precaution for most laboratory chemicals.General Chemical Safety[3][4]
Flammability As an ester, this compound may be combustible, especially upon heating.Esters and alcohols are generally flammable. Heating should never be performed with an open flame to avoid ignition of vapors.Ester Handling Protocols[5][6]
Environmental Hazard Accidental release could contaminate waterways.Spills should be prevented from entering drains or surface water as a standard environmental protection measure.Capot Chemical SDS[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a dynamic risk assessment tailored to the specific procedure. The following protocol outlines the minimum required PPE for handling Ethyl 4-methyloctadecanoate.

Core PPE Requirements
  • Eye and Face Protection:

    • Mandatory: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations at all times[7][8]. Goggles provide a seal around the eyes, offering superior protection from splashes compared to standard safety glasses.

    • Recommended for Large Volumes (>1L) or Splash-Prone Operations: A full-face shield should be worn over safety goggles to protect the entire face.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are required to prevent skin contact[9][10]. Before use, always inspect gloves for any signs of degradation or puncture. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

    • Laboratory Coat: A flame-resistant lab coat is mandatory. It must be fully buttoned to provide a barrier against splashes and potential contact with flammable materials[5].

  • Respiratory Protection:

    • Primary Engineering Control: All handling of Ethyl 4-methyloctadecanoate that may generate vapors or aerosols (e.g., heating, sonicating, vortexing) must be conducted within a certified chemical fume hood[5][10].

    • Secondary Precaution: In the absence of adequate ventilation or during spill cleanup, a respirator with an organic vapor cartridge is necessary[3][11]. For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is required[3].

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the laboratory.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, properly labeled container[1].

  • The storage location must be a cool, dry, and well-ventilated area designated for chemical storage.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[7][12].

Step 2: Safe Handling and Use
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm that an eyewash station and safety shower are accessible[13].

  • PPE: Don all required personal protective equipment as outlined in Section 2.

  • Aliquoting and Transfer: Use appropriate tools such as chemical-resistant spatulas or pipettes. When transferring liquids, use a secondary container to mitigate potential spills[10].

  • Heating: If heating is required, never use an open flame . Use a water bath, heating mantle, or another controlled heating source to prevent ignition of flammable vapors[5][6].

Step 3: Waste Disposal
  • Chemical Waste: All surplus Ethyl 4-methyloctadecanoate and any materials contaminated with it (e.g., pipette tips, absorbent pads) are to be considered chemical waste.

  • Disposal Method: Do not dispose of this chemical down the drain[1]. It must be disposed of by burning in a chemical incinerator or through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations[1][3].

  • Container Disposal: Dispose of the empty container as unused product unless thoroughly decontaminated[1].

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow

In the event of a spill, a clear and immediate response is critical. The following workflow should be adopted.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect decontaminate Decontaminate Spill Area collect->decontaminate package Package & Label Waste in a Sealed Container decontaminate->package dispose Dispose of Waste via Licensed Service package->dispose

Caption: Workflow for managing a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the potential harm from an exposure.

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1][2]
Skin Contact Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Consult a physician immediately.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]

References

  • What are the safety precautions when doing experiment on esters | Filo. (2026, February 23). Filo. [Link]

  • Fatty Acid Ethyl Esters - Hazards Identification. SMS Rail Lines. [Link]

  • Esterification - SmartLabs. SmartLabs. [Link]

  • Ester Lab Student Handout. Ms. Kropac's Website. [Link]

  • MSDS of Ethyl 4-methyloctanoate. (2022, November 11). Capot Chemical. [Link]

  • ESTERS - chymist.com. Chymist.com. [Link]

  • Safety Data Sheet: Fatty acid methyl ester mixture. (2022, September 21). Carl ROTH. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - Cochise.edu. Cochise College. [Link]

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]

Sources

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